molecular formula C4H2N2O B1357589 Oxazole-2-carbonitrile CAS No. 68776-60-3

Oxazole-2-carbonitrile

Cat. No.: B1357589
CAS No.: 68776-60-3
M. Wt: 94.07 g/mol
InChI Key: UUAXDPHPSHEGQQ-UHFFFAOYSA-N
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Description

Oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C4H2N2O and its molecular weight is 94.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-3-4-6-1-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAXDPHPSHEGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600193
Record name 1,3-Oxazole-2-carbonitrile
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Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-60-3
Record name 1,3-Oxazole-2-carbonitrile
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Record name Oxazole-2-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Oxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a five-membered aromatic oxazole ring substituted with a nitrile group at the 2-position, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed spectroscopic data for its characterization, established synthetic protocols, and an exploration of its reactivity and potential applications.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₄H₂N₂O. The core of the molecule is the oxazole ring, an aromatic heterocycle containing one oxygen and one nitrogen atom. The nitrile (-C≡N) group at the 2-position significantly influences the electronic properties and reactivity of the ring system.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValue
CAS Number 68776-60-3[1]
Molecular Formula C₄H₂N₂O
Molecular Weight 94.07 g/mol [1]
SMILES N#CC1=NC=CO1
InChI Key UUAXDPHPSHEGQQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 49.82 Ų
logP (predicted) 0.54628
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 0

Note: TPSA, logP, and hydrogen bond data are computationally predicted and serve as estimations of the molecule's physicochemical properties.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its application in synthesis and drug development. The following tables summarize the expected spectroscopic data based on the analysis of the oxazole ring system and the nitrile functional group.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon AtomChemical Shift (δ) Range (ppm)Notes
C2 (Oxazole) ~105–160Carbon bearing the nitrile group.
C4 (Oxazole) ~105–160Chemical shift is influenced by substituents.
C5 (Oxazole) ~105–160Chemical shift is influenced by substituents.
-C≡N ~113–114[1]Characteristic chemical shift for a nitrile carbon.

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹) RangeVibration Mode
-C≡N ~2220–2240[1]Stretching
C=N (Oxazole) ~1600–1680Stretching
C-O-C (Oxazole) ~1000–1300Stretching

Table 4: Mass Spectrometry Data

Ionization ModeExpected m/zFragmentation Pattern
Electron Impact (EI) 94 [M]⁺The molecular ion is expected to be the base peak. Fragmentation may involve the loss of CO, HCN, and H atoms.
Electrospray (ESI) 95 [M+H]⁺, 117 [M+Na]⁺Protonated or adducted molecular ions are expected.

Experimental Protocols

The synthesis of this compound can be achieved through several established methods in organic chemistry. Below are detailed protocols for a common synthetic route and the standard procedures for spectroscopic analysis.

Synthesis via Dehydration of Oxazole-2-carboxamide

One of the most direct methods for the preparation of this compound is the dehydration of its corresponding carboxamide precursor.

Materials and Reagents:

  • Oxazole-2-carboxamide

  • Phosphoryl chloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Oxazole-2-carboxamide in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add phosphoryl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the proton signals and assign the chemical shifts by comparison with known data for oxazole derivatives and considering the electronic effects of the nitrile group.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of a neat sample of this compound using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, paying close attention to the C≡N stretching frequency to confirm the presence of the nitrile group.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electron impact for GC-MS or electrospray ionization for LC-MS).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The structure of this compound provides two primary sites for chemical modification: the nitrile group and the oxazole ring.

  • Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations, including:

    • Reduction: Conversion to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Hydrolysis: Conversion to a carboxylic acid or carboxamide under acidic or basic conditions.

    • Cycloaddition: Participation in [3+2] cycloaddition reactions with azides to form tetrazoles.

  • Reactions of the Oxazole Ring: The oxazole ring can participate in:

    • Electrophilic Aromatic Substitution: Although the ring is electron-deficient, substitution can occur, typically at the C4 or C5 positions, especially with activating groups present.

    • Diels-Alder Reactions: The oxazole ring can act as a diene in cycloaddition reactions with dienophiles, leading to the formation of pyridine derivatives after a subsequent rearrangement.

    • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group facilitates nucleophilic attack at the C2 position, potentially leading to displacement of a suitable leaving group.

The versatility of this compound makes it a key intermediate in the synthesis of various biologically active molecules and functional materials.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization and subsequent application.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Oxazole-2-carboxamide reaction Dehydration Reaction start->reaction reagents POCl₃, Pyridine reagents->reaction crude_product Crude this compound reaction->crude_product purification Column Chromatography crude_product->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmed Structure Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed application Further Synthetic Transformations structure_confirmed->application drug_dev Drug Development application->drug_dev mat_sci Materials Science application->mat_sci

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a heterocyclic compound with a well-defined structure that has been thoroughly characterized by modern spectroscopic techniques. Its synthesis is accessible through established chemical transformations, and its reactivity profile makes it an important synthon for the construction of more complex molecular architectures. For researchers in drug development and materials science, a solid understanding of the properties and handling of this compound is essential for its effective utilization in the design and synthesis of novel functional molecules.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-2-carbonitrile is a heterocyclic compound featuring a five-membered oxazole ring substituted with a nitrile group at the 2-position. This molecule serves as a versatile building block in organic synthesis and is of significant interest to the pharmaceutical industry. The unique electronic properties of the oxazole ring, coupled with the reactivity of the nitrile moiety, make it a valuable scaffold for the development of novel therapeutic agents. Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While experimentally determined data for some properties are limited in publicly available literature, predicted values and data from analogous compounds provide valuable insights.

PropertyValueSource(s)
Molecular Formula C₄H₂N₂O[2]
Molecular Weight 94.07 g/mol [1]
CAS Number 68776-60-3[1]
Boiling Point 54 °C-
Melting Point Not available-
Appearance Not available-
Solubility Miscible with alcohol and ether; Slightly miscible with water.[3]

Spectroscopic Data (Predicted and General):

Spectroscopic TechniqueCharacteristic FeaturesSource(s)
¹³C NMR Nitrile Carbon (C≡N): ~113–114 ppm; Oxazole Ring Carbons: ~105–160 ppm[1]
Infrared (IR) Spectroscopy Nitrile Stretch (ν(C≡N)): ~2220–2240 cm⁻¹[1]
Mass Spectrometry Molecular Ion (M⁺): m/z 94. The fragmentation pattern of oxazoles typically involves the loss of CO, HCN, and H atoms from the ring.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the dehydration of oxazole-2-carboxamide.

Experimental Protocol: Dehydration of Oxazole-2-carboxamide

This protocol describes the synthesis of this compound from oxazole-2-carboxamide using phosphoryl chloride (POCl₃) as a dehydrating agent.

Materials:

  • Oxazole-2-carboxamide

  • Phosphoryl chloride (POCl₃)

  • Pyridine

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve oxazole-2-carboxamide (1.0 equivalent) in pyridine under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add phosphoryl chloride (1.4 equivalents) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 5 hours.

  • After the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield this compound. A reported yield for this method is approximately 74%.[1]

Logical Workflow for the Synthesis of this compound:

G start Start: Oxazole-2-carboxamide reagents Add Pyridine and POCl3 start->reagents reaction Stir at Room Temperature (approx. 5 hours) reagents->reaction quench Quench with Ice Water reaction->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Product: this compound concentrate->product

Synthesis of this compound Workflow

Chemical Reactivity

The reactivity of this compound is dictated by both the oxazole ring and the nitrile functional group.

Reactions of the Oxazole Ring

The oxazole ring can participate in various reactions, including cycloadditions and substitution reactions.

Oxazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups on the ring or when reacting with electron-deficient dienophiles. This reaction is a powerful tool for the synthesis of substituted pyridines.[5] The reaction is facilitated by the addition of a Brønsted or Lewis acid to the oxazole nitrogen, which lowers the LUMO of the diene.[6]

General Experimental Protocol for Diels-Alder Reaction:

  • In a sealed tube, dissolve this compound (1.0 equivalent) and an electron-deficient alkene (e.g., maleic anhydride, 1.1 equivalents) in a suitable solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) if required to enhance reactivity.

  • Heat the mixture at a high temperature (typically 100-150 °C) for several hours to days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting cycloadduct can be purified by column chromatography. This primary adduct often undergoes a retro-Diels-Alder reaction to lose water or another small molecule to form a stable pyridine derivative.

Reaction Scheme for Diels-Alder Reaction of Oxazole:

G cluster_reactants Reactants cluster_products Products Oxazole Oxazole (Diene) Cycloadduct Bicyclic Intermediate Oxazole->Cycloadduct + Dienophile [4+2] Cycloaddition Dienophile Dienophile (e.g., Alkene) Pyridine Pyridine Derivative Cycloadduct->Pyridine Retro-Diels-Alder (Elimination of H2O)

Diels-Alder Reaction of an Oxazole
Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Strong nucleophiles, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form an imine anion, which upon acidic workup, hydrolyzes to a ketone.[7][8][9]

General Experimental Protocol for Grignard Reaction with a Nitrile:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude imine.

  • Hydrolyze the imine by stirring with aqueous acid (e.g., 1 M HCl) to obtain the corresponding ketone.

  • Purify the ketone by column chromatography or recrystallization.

Mechanism of Grignard Reaction with a Nitrile:

G Nitrile This compound Imine_Anion Imine Anion Intermediate Nitrile->Imine_Anion + R-MgX (Nucleophilic Addition) Grignard Grignard Reagent (R-MgX) Imine Imine Imine_Anion->Imine + H3O+ (Protonation) Ketone Ketone Imine->Ketone + H2O, H+ (Hydrolysis)

Grignard Reaction with a Nitrile

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

The oxazole ring can be sensitive to strong oxidizing agents, but under controlled conditions, the nitrile group can be hydrolyzed to a carboxylic acid. Alternatively, the entire molecule can be oxidized under more vigorous conditions.[1]

Role in Drug Development

Oxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[10]

Anti-inflammatory Activity: COX-2 Inhibition

Certain benzo[d]this compound derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][11] The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The mechanism of inhibition involves the binding of the oxazole derivative to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[12][13] The presence of a side pocket in the COX-2 active site, which is absent in COX-1, is often exploited for designing selective inhibitors.[14]

Simplified COX-2 Inhibition Pathway:

G AA Arachidonic Acid PGs Prostaglandins (Inflammation, Pain) AA->PGs Catalysis COX2 COX-2 Enzyme COX2->PGs Inhibitor This compound Derivative Inhibitor->COX2 Inhibition

COX-2 Inhibition by an Oxazole Derivative
Antiviral Activity

Oxazole-containing compounds have shown promise as antiviral agents by targeting various viral enzymes. These derivatives have been shown to inhibit viral polymerases (both RNA and DNA), proteases, and reverse transcriptases, which are essential for viral replication. For instance, some oxazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).[15][16] The oxazole scaffold's ability to engage in various non-covalent interactions within the enzyme's active site contributes to its inhibitory activity.[11][17]

General Mechanism of Viral Polymerase Inhibition:

G Viral_Polymerase Viral Polymerase (e.g., RdRp) Viral_RNA New Viral RNA Viral_Polymerase->Viral_RNA Incorporates Nucleotides Nucleotides Nucleotides->Viral_RNA Inhibitor Oxazole Derivative Inhibitor->Viral_Polymerase Binds to active or allosteric site

Inhibition of Viral Polymerase by an Oxazole Derivative

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[18][19][20] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic compound with a rich and diverse reactivity profile. Its utility as a synthetic intermediate for the construction of more complex molecules, particularly in the context of medicinal chemistry, is well-established. The ability of its derivatives to selectively inhibit key enzymes such as COX-2 and various viral proteins underscores its potential for the development of new therapeutic agents. Further research into the specific properties and reactions of this compound will undoubtedly continue to fuel innovation in both academic and industrial research settings.

References

Technical Guide: Physicochemical Properties of 2-Oxazolecarbonitrile (CAS No. 68776-60-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physical and chemical data for 2-oxazolecarbonitrile, identified by the CAS number 68776-60-3. This document is intended to serve as a foundational resource for professionals in research and development who are handling or considering the use of this compound. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide also outlines general experimental protocols for the characterization of similar heterocyclic nitrile compounds.

Chemical Identity and Physical Properties

2-Oxazolecarbonitrile is a heterocyclic organic compound containing an oxazole ring substituted with a nitrile group.

PropertyValueSource
CAS Number 68776-60-3-
Synonyms 2-Cyanooxazole[1]
Molecular Formula C₄H₂N₂O[1][2]
Molecular Weight 94.07 g/mol [1][2]
Boiling Point 54 °C[3]
Melting Point Data not available
Density Data not available
Solubility Data not available
Appearance Data not available
Storage Sealed in a dry place at room temperature or 4°C under nitrogen.[1][2]

Spectroscopic and Analytical Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the oxazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the oxygen and nitrogen atoms in the ring.
¹³C NMR Resonances for the four carbon atoms, including the nitrile carbon and the carbons of the oxazole ring.
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands corresponding to C-H, C=N, and C-O stretching and bending vibrations of the oxazole ring would also be present.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (94.07 g/mol ), along with fragmentation patterns characteristic of the oxazole and nitrile moieties.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of 2-oxazolecarbonitrile. These are based on methods reported for the synthesis of other oxazole derivatives.[4][5]

General Synthesis of 2-Substituted Oxazoles

A common method for the synthesis of 2-substituted oxazoles involves the reaction of an appropriate precursor with a cyclizing agent. For instance, a 2-haloketone can be reacted with an amide. For the synthesis of naphthoxazole derivatives, 1-amino-2-naphthol hydrochloride has been used as a starting material, which is then reacted with reagents like acetic anhydride or benzoyl chloride.[4]

A potential synthetic route to 2-oxazolecarbonitrile could involve the dehydration of 2-oxazolecarboxamide or a related reaction.

Characterization Workflow

A typical workflow for the characterization of a newly synthesized batch of 2-oxazolecarbonitrile would involve the following steps to confirm its identity and purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of 2-Oxazolecarbonitrile purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC or GC Analysis purification->hplc

References

Spectroscopic analysis of Oxazole-2-carbonitrile (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Oxazole-2-carbonitrile

This compound, with the chemical formula C₄H₂N₂O, is a five-membered heterocyclic ring containing an oxygen and a nitrogen atom, with a nitrile group substituted at the 2-position.[1] This structure's unique electronic properties make it a valuable intermediate in the synthesis of more complex molecules.[2] Spectroscopic analysis is crucial for the verification of its synthesis and for understanding its chemical behavior.

Chemical Structure:

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on analogous structures and fundamental spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the oxazole ring. The electron-withdrawing nature of the nitrile group and the heteroatoms in the ring will influence their chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.2 - 7.4Doublet0.5 - 1.5
H-58.1 - 8.3Doublet0.5 - 1.5

Note: Predictions are based on typical chemical shifts for protons in similar electronic environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the oxazole ring and the nitrile group are expected to resonate in specific regions. General ranges for oxazole ring carbons are between δ 105–160 ppm, and the nitrile carbon is expected around δ 113–114 ppm.[2]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-4125 - 130
C-5140 - 145
-C≡N113 - 115

Note: These are estimated chemical shifts based on known data for substituted oxazoles.

IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band will be from the stretching vibration of the nitrile group.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
C≡N (Nitrile)2220 - 2240[2]Stretch
C=N (Oxazole ring)1620 - 1680Stretch
C-O-C (Oxazole ring)1050 - 1150Asymmetric Stretch

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a standard pulse-acquire sequence.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A longer relaxation delay (2-5 seconds) may be necessary due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (e.g., 128 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Sample holder (e.g., KBr pellets, ATR crystal)

  • Potassium bromide (KBr, spectroscopic grade)

  • Mortar and pestle

  • Press for KBr pellets (if applicable)

Procedure (using KBr pellet method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum:

    • Place a pure KBr pellet (or nothing, for an air background) in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the KBr matrix.

  • Sample Spectrum Acquisition:

    • Replace the background pellet with the sample pellet in the spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the positions (in cm⁻¹) and intensities of the major absorption bands.

    • Correlate these bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Tune Tune & Match Probe Lock->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Analyze & Interpret Calibrate->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Spectrum (Pure KBr) Press->Background Place in Spectrometer Sample Acquire Sample Spectrum Background->Sample Identify Identify Peak Positions (cm⁻¹) Sample->Identify Correlate Correlate with Functional Groups Identify->Correlate

References

The Biological Landscape of Oxazole-2-Carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The oxazole nucleus, a five-membered heterocyclic ring containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for their broad pharmacological potential, acting as crucial intermediates in the synthesis of complex molecules and forming the backbone of numerous therapeutic agents.[2][3] The introduction of a carbonitrile (-CN) group at the 2-position of the oxazole ring creates the oxazole-2-carbonitrile scaffold, a versatile structure whose derivatives have shown significant promise across various biological domains, including anticancer, anti-inflammatory, and antimicrobial applications.[2] This guide provides an in-depth overview of the biological activities of these derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Oxazole derivatives are a significant class of compounds investigated for their potential as anticancer agents.[4] They exert their effects through various mechanisms, including the inhibition of novel targets like STAT3 and G-quadruplexes, as well as inducing apoptosis by inhibiting tubulin protein.[5][6] The structural similarity of some oxazolo[5,4-d]pyrimidine derivatives to purine bases allows them to act as antimetabolites, interfering with nucleic acid synthesis.[7]

1.1. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of oxazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Many derivatives have demonstrated excellent potencies, with IC50 values in the nanomolar range.[6]

Derivative ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Oxazolo[5,4-d]pyrimidinesA549 (Lung Carcinoma)VariesCisplatin, 5-FluorouracilNot Specified
Oxazolo[5,4-d]pyrimidinesMCF7 (Breast Adenocarcinoma)VariesCisplatin, 5-FluorouracilNot Specified
Oxazolo[5,4-d]pyrimidinesLoVo (Metastatic Colon Adenocarcinoma)VariesCisplatin, 5-FluorouracilNot Specified
Oxazolo[5,4-d]pyrimidinesHT29 (Primary Colon Adenocarcinoma)VariesCisplatin, 5-FluorouracilNot Specified
4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl) oxazolesVariousPotent ActivityNot SpecifiedNot Specified
Benzo[d]this compoundHuman Cancer Cell LinesDose-dependent apoptosisNot SpecifiedNot Specified

Note: Specific IC50 values for a broad range of this compound derivatives are highly dependent on the specific substitutions and are extensively documented in specialized literature. The table provides a summary of evaluated activities.[2][3][7]

1.2. Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

1.3. Mechanism of Action: Apoptosis Induction

Certain benzo[d]this compound derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways in a dose-dependent manner.[2] This highlights their potential for development as targeted anticancer therapies.[2]

G

Experimental workflow for anticancer drug discovery.

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory effects of this compound derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[2]

2.1. Signaling Pathway: COX-2 Inhibition

G

Inhibition of the COX-2 pathway by oxazole derivatives.

2.2. Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of a compound to inhibit COX-2 is typically assessed using a cell-free enzyme assay.

  • Enzyme Preparation: Purified recombinant human COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative (the inhibitor) or a reference drug (e.g., celecoxib).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • Quantification: The reaction is allowed to proceed for a set time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a method like an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antimicrobial Activity

Various oxazole derivatives have been synthesized and screened for their effectiveness against a range of bacterial and fungal strains.[8] Their activity is often compared to standard antimicrobial drugs.

3.1. Quantitative Data: Antimicrobial Screening

Antimicrobial activity is typically reported as the diameter of the zone of inhibition in millimeters (mm) for a given concentration of the compound.

Compound ClassBacterial StrainFungal StrainZone of Inhibition (mm)Reference Drug
Aryl oxazolesS. aureusC. albicansVariesNot Specified
Aryl oxazolesE. coliC. albicansVariesNot Specified
2-tert-Butyl-4-phenyl-oxazolesB. subtilis, S. aureus-ActiveAmpicillin
2-tert-Butyl-4-phenyl-oxazolesE. coli, K. pneumonia-ActiveAmpicillin

Note: The results indicate that substitutions on the oxazole ring play a pivotal role in the antimicrobial potency.[8][9]

3.2. Experimental Protocol: Agar Diffusion Method (Cup-Plate)

This is a widely used method for preliminary screening of antimicrobial activity.[10]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into Petri dishes.[10]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus).

  • Well/Cup Creation: Wells or "cups" are created in the agar using a sterile borer.

  • Compound Application: A specific volume of the dissolved oxazole derivative at a known concentration is added to each well. A control well contains the solvent, and another contains a standard antibiotic (e.g., Ciprofloxacin).[11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[9]

Other Enzyme and Receptor Inhibition

The versatility of the oxazole scaffold allows its derivatives to target a wide array of other enzymes and receptors, demonstrating its potential in treating various diseases.[2]

4.1. T-type Calcium Channel Blockers

Oxazole derivatives substituted with arylpiperazinylalkylamines have been designed and evaluated as T-type calcium channel blockers, which are therapeutic targets for cardiovascular diseases and neuropathic pain.[12]

  • Lead Compound: Compound 10-35 showed the most potent activity against the α1G (CaV3.1) T-type calcium channel with an IC50 value of 0.65 µM , comparable to the reference drug mibefradil.[12]

4.2. Carbonic Anhydrase (CA) Inhibitors

Certain 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives are potent inhibitors of human carbonic anhydrase II (hCA II), a key target for reducing intraocular pressure in glaucoma.[13]

4.3. VEGFR-2 Inhibitors

Oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] Overexpression of VEGFR-2 is linked to several cancers, and its inhibition can block angiogenesis, thereby reducing tumor growth.[7]

G

Generalized synthesis pathway for oxazole derivatives.

Conclusion

This compound and its related derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents stems from their ability to interact with a diverse range of biological targets, including COX-2, various kinases, ion channels, and microbial enzymes.[2][14] The nitrile group provides a key point for molecular interactions and further synthetic modification, allowing for the rational design of new therapeutic agents.[2] Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, improve their pharmacokinetic profiles, and fully realize their therapeutic potential.

References

The Therapeutic Potential of the Oxazole Scaffold: An In-depth Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in modern medicinal chemistry.[1][2] Its inherent ability to engage in diverse non-covalent interactions with biological targets has led to the development of a vast array of therapeutic agents with a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of the oxazole scaffold for researchers, scientists, and drug development professionals. It delves into the synthetic strategies, diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties, and the structure-activity relationships that govern its therapeutic efficacy. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal synthesis and evaluation methods, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding and inspire further innovation in the field.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a versatile heterocyclic scaffold that has garnered significant interest among medicinal chemists.[1][2] Its planar structure, combined with the presence of both hydrogen bond donors and acceptors, allows for favorable interactions with a multitude of enzymes and receptors.[1] The oxazole moiety is found in a number of natural products and has been successfully incorporated into numerous clinically approved drugs, highlighting its importance in drug discovery.[3][4] The diverse biological activities exhibited by oxazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and beyond, underscore the therapeutic promise of this privileged scaffold.[5][6][7]

Synthetic Strategies for Oxazole Derivatives

The construction of the oxazole ring can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and widely used method for the preparation of 2,5-disubstituted oxazoles.[3] This reaction involves the cyclization and dehydration of an α-acylamino ketone.[3]

This protocol describes a typical procedure for the synthesis of a 2,5-disubstituted oxazole.

Materials:

  • α-Acylamino ketone (1.0 eq)

  • Acetic anhydride (5-10 mL per gram of substrate)

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Ice bath

  • Heating mantle or oil bath

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask containing a solution of the α-acylamino ketone (1.0 eq) in acetic anhydride, add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C with stirring.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 90-100°C and monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted oxazole.[8]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10]

This protocol outlines a general procedure for the Van Leusen oxazole synthesis.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[7]

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer, and purify the crude product by column chromatography on silica gel.[7]

Therapeutic Activities of Oxazole Derivatives

The oxazole scaffold has been a prolific source of compounds with a wide array of therapeutic activities. The following sections highlight some of the most significant areas of research.

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[11] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth and survival.[1]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
S3I-M2001Human Breast Cancer (MDA-MB-231)< 100[5]
Compound 3gHuman Colon Cancer (HT29)58.44[12]
Compound 3jHuman Colon Cancer (HT29)99.87[12]
Compound 3eHuman Colon Cancer (HT29)129.41[12]
Oxadiazole Derivative 37Human Liver Cancer (HepG2)0.7[13]
Oxadiazole Derivative 8Human Liver Cancer (HepG2)1.2[13]
Oxadiazole Derivative 9Human Liver Cancer (HepG2)0.8[13]
1,2,4-triazole derivative 12dHuman Breast Cancer (MCF7)1.5[14][15]

Several critical signaling pathways involved in cancer progression are modulated by oxazole-containing compounds. These include the STAT3, VEGFR-2, and c-Met pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in many human tumors, promoting cell survival and proliferation.[5] Oxazole-based inhibitors, such as S3I-M2001, have been shown to disrupt the dimerization of activated STAT3, leading to its degradation and the inhibition of downstream gene transcription.[5]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Target_Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Target_Genes activates transcription Oxazole_Inhibitor Oxazole Inhibitor (e.g., S3I-M2001) Oxazole_Inhibitor->STAT3_active disrupts dimerization

Caption: Inhibition of the STAT3 signaling pathway by an oxazole derivative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition Factor (c-Met) are receptor tyrosine kinases that play crucial roles in angiogenesis, tumor growth, and metastasis.[6][16] Dual inhibitors targeting both VEGFR-2 and c-Met have shown significant promise in cancer therapy.[17]

VEGFR_cMet_Pathway cluster_VEGFR VEGF Signaling cluster_cMet HGF Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Proliferation Cell Proliferation Angiogenesis Metastasis Raf_MEK_ERK->Proliferation HGF HGF cMet c-Met HGF->cMet binds PI3K PI3K cMet->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Oxazole_Inhibitor Dual Oxazole Inhibitor Oxazole_Inhibitor->VEGFR2 inhibits Oxazole_Inhibitor->cMet inhibits

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by an oxazole derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Oxazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives and incubate for a specified period (e.g., 72 hours).[18] Include vehicle-treated and untreated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Anti-inflammatory Activity

Oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[22]

Compound IDAnimal ModelDose% Inhibition of EdemaReference
Compound A₁Rat50 mg/kg35.38[22]
Compound A₂Rat50 mg/kg28.67[22]
Oxadiazole Derivative 10MouseNot specified88.33[23]
Oxadiazole Derivative 3MouseNot specified66.66[23]
Oxadiazole Derivative 5MouseNot specified55.55[23]
Oxadiazole Derivative 3a2Rat200 mg/kg81.91[24]

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[25][26]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Oxazole derivatives

  • Plethysmometer or calipers

  • Vehicle (e.g., 0.5% CMC solution)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the oxazole derivatives or vehicle orally or intraperitoneally to different groups of rats.[27] A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[22]

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[25]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Antimicrobial Activity

The oxazole scaffold is present in several natural and synthetic compounds with potent antimicrobial activity against a range of bacteria and fungi.[28]

Compound IDMicroorganismMIC (µg/mL)Reference
Oxazole Derivative AStaphylococcus aureus1.56[28]
Oxazole Derivative BEscherichia coli6.25[28]
Oxazole Derivative CCandida albicans3.12[28]
Compound 1eEscherichia coli28.1[29]
Compound 1eCandida albicans14[29]
Compound 6iCandida albicans14[29]
Compound 6jCandida albicans14[29]
Oxadiazole Derivative 22aStaphylococcus aureus1.56[30]
Oxadiazole Derivative 22bBacillus subtilis0.78[30]

Experimental Workflows

The discovery and development of novel oxazole-based therapeutic agents typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.

Experimental_Workflow cluster_Synthesis Synthesis and Characterization cluster_Screening Biological Screening cluster_Optimization Lead Optimization Synthesis Synthesis of Oxazole Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (e.g., MTT, MIC) Characterization->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (e.g., Paw Edema, Xenograft) Lead_Opt->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Preclinical_Dev Preclinical Development ADMET->Preclinical_Dev Candidate Selection

Caption: A generalized experimental workflow for the development of oxazole-based therapeutic agents.

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its favorable physicochemical properties and ability to interact with a wide range of biological targets have led to the discovery of numerous compounds with significant therapeutic potential. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action, promises to further expand the therapeutic applications of oxazole derivatives. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering the rational design and development of the next generation of oxazole-based medicines to address unmet medical needs.

References

The Enduring Scaffold: A Comprehensive Technical Guide to Oxazole Chemistry and its Functional Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have led to its incorporation into a vast array of biologically active compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the core chemistry of oxazoles, detailing their synthesis, reactivity, and the functional significance of their derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and clear visual representations of key concepts to facilitate further innovation in this dynamic field.

Core Synthesis of the Oxazole Ring

The construction of the oxazole ring can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section details the most prominent synthetic routes, providing both a summary of their yields and detailed experimental protocols.

Summary of Key Synthetic Methods and Yields

The efficiency of oxazole synthesis is highly dependent on the chosen method and the nature of the substituents. The following table summarizes typical yields for the three most common synthetic strategies.

Synthesis MethodSubstituent PatternTypical Yield (%)Notes
Robinson-Gabriel Synthesis 2,5-Disubstituted50-90%Employs cyclodehydration of 2-acylaminoketones. Can be sensitive to steric hindrance.
Fischer Oxazole Synthesis 2,5-Disubstituted40-70%Condensation of a cyanohydrin with an aldehyde. Often requires anhydrous conditions.
Van Leusen Oxazole Synthesis 5-Substituted or 4,5-Disubstituted60-95%Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). Offers high yields and functional group tolerance.
Experimental Protocols

This method involves the cyclodehydration of a 2-acylaminoketone, typically promoted by a strong acid or a dehydrating agent.

Protocol:

  • Preparation of the 2-Acylaminoketone: The starting 2-acylaminoketone can be prepared by the acylation of an α-aminoketone or through the Dakin-West reaction.

  • Cyclodehydration:

    • To a solution of the 2-acylaminoketone (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add the dehydrating agent (e.g., phosphorus pentoxide (1.5 eq) or concentrated sulfuric acid (catalytic amount)).

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted oxazole.

The Fischer synthesis provides a direct route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of an acid catalyst.[1]

Protocol:

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

  • Acid Catalysis:

    • Bubble dry hydrogen chloride gas through the solution for 15-30 minutes. A precipitate of the oxazole hydrochloride should form.

    • After the introduction of HCl, allow the reaction to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Collect the precipitate by filtration and wash it with cold, anhydrous diethyl ether.

    • To obtain the free base, suspend the hydrochloride salt in water and neutralize with a base such as sodium bicarbonate or ammonium hydroxide.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude oxazole can be further purified by column chromatography or recrystallization.

This highly efficient method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from an aldehyde.

Protocol:

  • Reaction Setup:

    • To a stirred solution of the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a suitable solvent (e.g., methanol or dimethoxyethane) at room temperature, add a base (e.g., potassium carbonate (2.0 eq) or sodium hydride (1.2 eq)).

  • Reaction Progression:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to yield the pure 5-substituted oxazole.

Visualization of Synthetic Pathways

G cluster_RG Robinson-Gabriel Synthesis cluster_Fischer Fischer Synthesis cluster_VL Van Leusen Synthesis RG_start 2-Acylaminoketone RG_product 2,5-Disubstituted Oxazole RG_start->RG_product H+ or Dehydrating Agent Fischer_start1 Cyanohydrin Fischer_product 2,5-Disubstituted Oxazole Fischer_start1->Fischer_product Anhydrous HCl Fischer_start2 Aldehyde Fischer_start2->Fischer_product Anhydrous HCl VL_start1 Aldehyde VL_product 5-Substituted Oxazole VL_start1->VL_product Base (e.g., K2CO3) VL_start2 TosMIC VL_start2->VL_product Base (e.g., K2CO3)

Caption: Major synthetic pathways to the oxazole core.

Reactivity of the Oxazole Ring

The aromatic nature of the oxazole ring dictates its reactivity. It is an electron-rich heterocycle, yet the presence of the electronegative oxygen and nitrogen atoms influences the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

Electrophilic attack on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon. The presence of electron-donating groups on the ring enhances the rate of substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is less common and typically requires the presence of a good leaving group, usually at the C2 position. The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack at this position.

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful tool for the synthesis of substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the expulsion of a nitrile.

Diels_Alder Oxazole Oxazole (Diene) Cycloadduct Bicyclic Intermediate Oxazole->Cycloadduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Cycloadduct Pyridine Substituted Pyridine Cycloadduct->Pyridine Retro-Diels-Alder Nitrile Nitrile byproduct Cycloadduct->Nitrile Retro-Diels-Alder

Caption: Diels-Alder reaction of an oxazole.

Functional Derivatives and Their Biological Significance

The true power of oxazole chemistry lies in the diverse biological activities exhibited by its functionalized derivatives. The oxazole scaffold is a common feature in many natural products and has been extensively utilized in the development of novel therapeutic agents.

Anticancer Activity of Oxazole Derivatives

Numerous oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.

Compound ClassTarget Cancer Cell LinesIC50 ValuesMechanism of Action
Combretastatin A-4 Analogs MCF-7 (Breast), HCT-116 (Colon)0.1 - 10 µMTubulin Polymerization Inhibitor
Oxazole-based Kinase Inhibitors A549 (Lung), K562 (Leukemia)0.05 - 5 µMInhibition of various kinases (e.g., Src, Abl)
Marine-derived Oxazoles P388 (Leukemia), HCT-8 (Colon)0.01 - 1 µMVaries; often involves apoptosis induction
Signaling Pathway: Inhibition of Tubulin Polymerization

A significant number of anticancer oxazole derivatives exert their effects by disrupting the dynamics of microtubule formation. By binding to tubulin, they prevent its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition Oxazole_Drug Oxazole Derivative Tubulin Tubulin Dimers Oxazole_Drug->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Cell_Cycle_Arrest Disruption leads to Microtubule->Cell_Cycle_Arrest Instability leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

This guide provides a foundational understanding of oxazole chemistry, from its synthesis and reactivity to the significant biological roles of its derivatives. The provided data, protocols, and visualizations are intended to equip researchers with the necessary knowledge to explore and exploit the potential of this remarkable heterocyclic scaffold in their scientific endeavors.

References

Electron properties and aromaticity of the oxazole ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electron Properties and Aromaticity of the Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. It is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1] This guide provides a comprehensive technical overview of the core electronic properties and aromaticity of the oxazole ring system. We delve into the structural geometry, electron distribution, and resulting chemical reactivity that are critical for rational drug design and synthesis. This document summarizes key quantitative data, outlines detailed experimental and computational protocols for characterization, and provides visual diagrams to illustrate fundamental concepts and workflows.

Electronic Structure and Properties

The oxazole ring is a planar, 6π-electron system, which formally classifies it as aromatic.[2] However, the presence of two highly electronegative heteroatoms, oxygen and nitrogen, profoundly influences its electronic landscape. The nitrogen atom is considered "pyridine-like," with its lone pair of electrons residing in an sp² orbital within the plane of the ring, not contributing to the aromatic π-system.[3] Conversely, the oxygen atom is "furan-like," with one lone pair occupying a p-orbital and participating in the π-system.[3]

This arrangement leads to a significant polarization of the ring. The high electronegativity of the oxygen atom restricts the complete delocalization of the π-electrons, resulting in an electron-deficient ring system compared to analogues like thiazole or imidazole.[2][3] This non-uniform electron distribution is a defining feature, creating a substantial partial positive charge (δ+) at the C2 position, which is situated between the two electronegative heteroatoms.[4] This electron deficiency at C2 makes it the most acidic carbon proton and the primary site for nucleophilic attack.[3][5]

The overall electronic character of oxazole is weakly basic. The pyridine-like nitrogen can be protonated, but the conjugate acid is very strong, reflecting the low basicity of the ring.[6][7]

Table 1: Physicochemical and Electronic Properties of the Oxazole Ring

PropertyValue / DescriptionSignificance in Drug Development
Molecular FormulaC₃H₃NOLow molecular weight core scaffold.[2]
Molecular Weight69.06 g/mol Favorable for maintaining low overall molecular weight of derivatives.[2]
pKₐ (of conjugate acid)0.8Weakly basic; unlikely to be protonated at physiological pH, affecting receptor interactions.[6][7]
Acidity of C-H protonsC2 > C5 > C4 (pKa of C2-H ≈ 20)C2 position can be selectively deprotonated for functionalization.[5]
Dipole Moment~1.5 DModerate polarity influences solubility and dipole-dipole interactions.[8]
LogP (Partition Coefficient)~0.8 - 1.5Indicates moderate lipophilicity, aiding in cell membrane permeability.[2]
Hydrogen Bond Acceptors1 (Ring Nitrogen)The nitrogen atom can act as a hydrogen bond acceptor in interactions with biological targets.[2]

Aromaticity and Molecular Geometry

While possessing a cyclic, planar, 6π-electron system, the oxazole ring exhibits only weak aromatic character.[9] This reduced aromaticity is a direct consequence of the poor π-electron delocalization caused by the electronegative oxygen atom. This characteristic is pivotal to its reactivity, as the ring can behave more like a conjugated diene system than a fully stabilized aromatic ring, readily participating in reactions like the Diels-Alder cycloaddition.[3]

The geometry of the ring reflects a hybrid of single and double bond character. Computational studies provide precise values for the bond lengths and angles, which are essential for molecular modeling and understanding intermolecular interactions.

Table 2: Calculated Geometrical Parameters of the Oxazole Ring (Data obtained from quantum chemical calculations at the MP2/6-311++G(d,p) level of theory)

ParameterBondValue
Bond Lengths O1—C21.359 Å
C2—N31.290 Å
N3—C41.391 Å
C4—C51.359 Å
C5—O11.371 Å
Bond Angles C5—O1—C2104.4°
O1—C2—N3115.1°
C2—N3—C4104.0°
N3—C4—C5110.1°
C4—C5—O1106.4°

Source: Adapted from Roy et al., Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters.[8]

Quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS), have been applied to various heterocycles. While specific values for the parent oxazole are not consistently reported, studies on related systems and its observed reactivity suggest a low aromaticity index compared to benzene or even thiazole.[10][11]

Relationship between Structure and Reactivity

The electronic properties and weak aromaticity of the oxazole ring directly govern its chemical reactivity. The following diagram illustrates the logical relationship between the ring's fundamental structure and its characteristic reactions.

Structure Oxazole Ring Structure (1-Oxa-3-azacyclopentadiene) Heteroatoms Presence of Electronegative O and N atoms Structure->Heteroatoms ElectronDist Uneven π-Electron Distribution (Electron-deficient ring) Heteroatoms->ElectronDist C2_Deficient Highly Electron-Deficient C2 (δ+ charge) ElectronDist->C2_Deficient inductive effect Aromaticity Weak Aromaticity (Diene-like character) ElectronDist->Aromaticity poor delocalization Nu_Sub Nucleophilic Substitution at C2 C2_Deficient->Nu_Sub governs Deprotonation Deprotonation & Ring Opening at C2 C2_Deficient->Deprotonation acidic C-H El_Sub Electrophilic Substitution at C5 (requires activation) Aromaticity->El_Sub low reactivity DielsAlder Diels-Alder Cycloaddition (Acts as Azadiene) Aromaticity->DielsAlder enables

Figure 1: Relationship between oxazole structure and chemical reactivity.
  • Nucleophilic Substitution: The electron-deficient C2 position is highly susceptible to attack by nucleophiles, especially when substituted with a good leaving group.[3]

  • Electrophilic Substitution: This reaction is difficult due to the electron-poor nature of the ring. It occurs preferentially at the C5 position and requires the presence of electron-donating (activating) groups on the ring.[3]

  • Deprotonation: The C2 proton is the most acidic and can be readily removed by a strong base. The resulting lithio-oxazole can be unstable and may undergo ring-opening to an isonitrile intermediate.[3]

  • Cycloaddition Reactions: The low aromatic stabilization allows the oxazole ring to act as an azadiene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for synthesizing substituted pyridine derivatives.[3]

Experimental and Computational Methodologies

The characterization of oxazole derivatives relies on a combination of spectroscopic, crystallographic, and computational techniques. The following diagram illustrates a typical workflow for the comprehensive analysis of a novel oxazole compound.

cluster_synthesis Synthesis & Purification cluster_char Structural Characterization cluster_advanced Advanced Analysis cluster_data Data Output Synthesis Synthesis of Oxazole Derivative Purify Purification (Chromatography / Recrystallization) Synthesis->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS IR FTIR Spectroscopy Purify->IR Xray Single Crystal X-ray Diffraction Purify->Xray Data1 Connectivity & Electronic Environment NMR->Data1 MS->Data1 IR->Data1 Data2 3D Structure, Bond Lengths/Angles Xray->Data2 DFT Computational (DFT) Analysis Data3 Electron Density, Reactivity Indices DFT->Data3 Data2->DFT

Figure 2: General experimental workflow for oxazole characterization.
Experimental Protocol: X-ray Crystallography

This technique provides unambiguous determination of the three-dimensional atomic structure, including precise bond lengths, bond angles, and intermolecular interactions.[12][13]

  • Crystal Growth: High-quality single crystals of the oxazole derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.[14][15]

  • Mounting: A suitable crystal (typically >0.1 mm, without cracks or defects) is selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., CCD or pixel detector).[12]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares methods against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.[13]

Experimental Protocol: NMR Spectroscopy

NMR provides detailed information about the chemical environment, connectivity, and electronic structure of the molecule in solution.[16]

  • Sample Preparation: Dissolve 5-10 mg of the purified oxazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).[7][16]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.[7] The chemical shifts of the ring protons (H2, H4, H5) are indicative of the electron density at each position.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[16] The chemical shifts, particularly of C2, C4, and C5, directly reflect the electronic character of the ring carbons.[17]

  • Data Processing: The raw data (Free Induction Decay) is processed via Fourier transformation, phase correction, and baseline correction. The resulting spectra are analyzed for chemical shifts, coupling constants, and peak integrations.

Experimental Protocol: Computational Chemistry (DFT)

Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure and predicting properties that complement experimental findings.[18][19]

  • Model Building: The 2D structure of the oxazole derivative is drawn in a molecular editor and converted to a 3D model.

  • Geometry Optimization: The initial 3D structure is subjected to geometry optimization to find its lowest energy conformation. A common and reliable method is using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[4][18]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Property Calculation: Using the optimized geometry, various electronic properties are calculated. These include:

    • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and identifies nucleophilic/electrophilic sites.[18]

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicates chemical reactivity and stability.[18]

    • NICS Calculation: To assess aromaticity, NICS values can be calculated at the center of the ring. A negative value is indicative of aromatic character.

Case Study: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for forming the oxazole ring, involving the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[2][6] Understanding its mechanism is key to synthesizing diverse oxazole libraries.

Start 2-Acylamino-ketone Protonation Protonation of Ketone Carbonyl Start->Protonation H⁺ (Acid Catalyst) Enol Enolization Protonation->Enol Attack Intramolecular Attack by Amide Oxygen Enol->Attack Intermediate Cyclic Hemiaminal Intermediate Attack->Intermediate Dehydration Dehydration (Loss of H₂O) Intermediate->Dehydration H⁺ Product Substituted Oxazole Dehydration->Product

Figure 3: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

The mechanism involves an initial acid-catalyzed enolization of the ketone.[20] The amide oxygen then acts as an intramolecular nucleophile, attacking the enol to form a five-membered cyclic hemiaminal intermediate (an oxazoline derivative).[20] Subsequent acid-catalyzed dehydration of this intermediate yields the final aromatic oxazole product.

Conclusion

The oxazole ring is a heterocycle of contradictions: it is formally aromatic yet possesses significant diene character; it is electron-rich in its π-system yet electron-deficient as a whole. This duality is the source of its unique chemical reactivity and its versatility as a scaffold in drug design. A thorough understanding of its electronic properties, weak aromaticity, and resultant reactivity at the C2 and C5 positions is paramount for professionals engaged in the synthesis and development of novel oxazole-containing therapeutic agents. The integration of modern spectroscopic, crystallographic, and computational methods provides the necessary toolkit to fully characterize and rationally exploit the properties of this privileged structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxazole-2-carbonitrile from Oxazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-2-carbonitrile is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active compounds. The cyano group at the 2-position of the oxazole ring is a versatile functional handle that can be transformed into other key moieties such as amines, carboxylic acids, and tetrazoles. One of the most direct and common methods for the synthesis of this compound is the dehydration of its corresponding primary amide, oxazole-2-carboxamide. This transformation is a fundamental reaction in organic synthesis, and several reagents and protocols have been developed to achieve this conversion efficiently.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from oxazole-2-carboxamide, focusing on methods that are amenable to laboratory and potential scale-up operations. The protocols discussed include the use of phosphoryl chloride, cyanuric chloride, and other phosphorus-based reagents.

Dehydration Methods Overview

The conversion of a primary amide to a nitrile involves the removal of a molecule of water. A variety of dehydrating agents can accomplish this transformation, with the choice of reagent often depending on the substrate's sensitivity, desired reaction conditions (e.g., temperature, reaction time), and scale. For heterocyclic carboxamides like oxazole-2-carboxamide, it is crucial to employ conditions that do not lead to the degradation of the oxazole ring.

Several effective methods for the dehydration of primary amides to nitriles have been reported, including the use of:

  • Phosphoryl chloride (POCl₃) in the presence of a base like pyridine.[1]

  • Cyanuric chloride with N,N-dimethylformamide (DMF).[2]

  • Phosphorus-based reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (PCl₃), or triphenyl phosphite (P(OPh)₃).[3][4]

  • Zinc chloride (ZnCl₂) under microwave irradiation.[5]

Data Presentation: Comparison of Dehydration Methods

The following table summarizes quantitative data for different methods applicable to the dehydration of amides, providing a basis for method selection.

MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Method 1 Phosphoryl Chloride (POCl₃), PyridinePyridine20 (Room Temp)5 hours~74
Method 2 Cyanuric Chloride, DMFMTBE/DMFRoom Temp1 hour51-99[2]
Method 3 PCl₃, Diethylamine (Et₂NH)ChloroformReflux40 minHigh[3]
Method 4 P(OPh)₃, DBUNeat150 (Microwave)3-7 minHigh[4]
Method 5 ZnCl₂Water/MeCNMicrowave (320W)30 secHigh[5]

MTBE: Methyl tertiary butyl ether; DMF: N,N-dimethylformamide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; MeCN: Acetonitrile. Yields for methods 2-5 are for a range of primary amides and may vary for oxazole-2-carboxamide.

Experimental Protocols

Method 1: Dehydration using Phosphoryl Chloride (POCl₃)

This is a widely reported and reliable method for the synthesis of this compound.[1]

Materials:

  • Oxazole-2-carboxamide

  • Phosphoryl chloride (POCl₃, 1.4 equivalents)

  • Pyridine (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for elution

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve oxazole-2-carboxamide (1 equivalent) in anhydrous pyridine.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphoryl chloride (1.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 20 °C).

  • Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water and diethyl ether.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with an appropriate mixture of ethyl acetate and hexane to afford pure this compound.[1]

Method 2: Dehydration using Cyanuric Chloride and DMF

This method offers mild reaction conditions and generally good yields for heterocyclic carboxamides.[2]

Materials:

  • Oxazole-2-carboxamide

  • Cyanuric chloride

  • N,N-dimethylformamide (DMF)

  • Methyl tertiary butyl ether (MTBE) or another suitable water-immiscible solvent

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend oxazole-2-carboxamide (2 equivalents) in DMF at room temperature in a round-bottom flask with stirring.

  • In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in MTBE.

  • Add the cyanuric chloride solution to the amide suspension over a period of 15 minutes.

  • Stir the resulting mixture at room temperature for one hour. The appearance of the suspension may change color.[2]

  • After one hour, neutralize the reaction mixture with a saturated aqueous Na₂CO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Extract the aqueous phase twice with MTBE.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or distillation if necessary.

Visualizations

Experimental Workflow for POCl₃ Dehydration

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_end start_end reagents reagents process process workup workup purification purification A Oxazole-2-carboxamide in Pyridine B Add POCl₃ (1.4 eq) at 0 °C A->B 1. C Stir at Room Temp for 5 hours B->C 2. D Quench with Ice Water/Ether C->D 3. E Aqueous Wash (NaHCO₃, Brine) D->E 4. F Dry (MgSO₄) & Concentrate E->F 5. G Silica Gel Chromatography F->G 6. H Pure Oxazole-2- carbonitrile G->H 7.

Caption: Experimental workflow for the synthesis of this compound using POCl₃.

Logical Relationship of Dehydration Reaction

logical_relationship reactant reactant reagent reagent product product intermediate intermediate amide Oxazole-2-carboxamide activated_intermediate Activated Intermediate amide->activated_intermediate Activation dehydrating_agent Dehydrating Agent (e.g., POCl₃) dehydrating_agent->activated_intermediate nitrile This compound activated_intermediate->nitrile Elimination water H₂O activated_intermediate->water -H₂O

References

Application Notes and Protocols for Rhodium-Catalyzed Annulation to Form Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,5-diaryloxazoles via a rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles and aldehydes. This methodology offers a straightforward and efficient route to a variety of oxazole derivatives, which are significant structural motifs in numerous natural products and biologically active molecules.

Introduction

Oxazoles are a critical class of heterocyclic compounds frequently found in pharmacologically active molecules. The described protocol details a rhodium(II)-catalyzed reaction that proceeds through a denitrogenative annulation of N-sulfonyl-1,2,3-triazoles with aldehydes. This process involves the formation of a rhodium(II)-azavinyl carbene intermediate, which then undergoes a [3+2] cycloaddition with the aldehyde. The reaction is generally high-yielding and tolerates a range of functional groups on both the triazole and aldehyde starting materials.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of 2-(2-cyanophenyl)-5-phenyloxazole (3a ) from 4-phenyl-1-tosyl-1H-1,2,3-triazole (1a ) and o-cyanobenzaldehyde (2a ).

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Rh₂(OAc)₄ (1)Toluene601214
2Rh₂(OAc)₄ (1)Toluene801224
3Rh₂(OAc)₄ (1)Toluene1201279
4Rh₂(OAc)₄ (1)Xylene1201275
5Rh₂(OAc)₄ (1)DCE1201265
6Rh₂(OAc)₄ (1)MeCN120127
7Rh₂(OAc)₄ (1)Dioxane12012Trace
8Rh₂(OAc)₄ (1)DMF12012Trace
9Rh₂(OAc)₄ (1)DMSO12012Trace
10Rh₂(OAc)₄ (1)CHCl₃1201255
11Rh₂(OAc)₄ (1)Toluene1201279
12Rh₂(OPiv)₄ (1)Toluene1201272
13Rh₂(OTFA)₄ (1)Toluene1201245
14[Rh(cod)Cl]₂ (1)Toluene12012N.D.

Reaction conditions: 1a (0.6 mmol), 2a (0.3 mmol) in solvent (2.0 mL). Isolated yields. N.D. = Not Detected.

Substrate Scope: Variation of Triazoles

The table below illustrates the scope of the reaction with various substituted 4-phenyl-1-tosyl-1H-1,2,3-triazoles reacting with o-cyanobenzaldehyde under optimized conditions.

ProductYield (%)
3a 4-Ph79
3b 4-FC₆H₄85
3c 4-ClC₆H₄88
3d 4-BrC₆H₄86
3e 4-MeOC₆H₄82
3f 4-n-BuC₆H₄81
3g 4-PhC₆H₄85
3h 4-MeO₂CC₆H₄79
3i 2-MeC₆H₄85
3j 2-ClC₆H₄82
3k 3-MeC₆H₄84
3l 3-ClC₆H₄79

Reaction conditions: Triazole (0.6 mmol), o-cyanobenzaldehyde (0.3 mmol), Rh₂(OAc)₄ (1 mol%), Toluene (2.0 mL), 120 °C, 12 h. Isolated yields.

Substrate Scope: Variation of Aldehydes

The versatility of the aldehyde component is demonstrated in the following table, where 4-phenyl-1-tosyl-1H-1,2,3-triazole was reacted with a range of aldehydes.

ProductYield (%)
4a 2-NCC₆H₄79
4b 4-i-PrC₆H₄88
4c 4-t-BuC₆H₄85
4d 4-PhC₆H₄82
4e 4-MeOC₆H₄79
4f 4-FC₆H₄81
4g 4-ClC₆H₄85
4h 4-BrC₆H₄86
4i 3-MeOC₆H₄84
4j 3-FC₆H₄82
4k 2-MeC₆H₄79
4l 2-FC₆H₄75
4m 3,3'-difluoro-2'-formyl-[1,1'-biphenyl]-2-carbonitrile55
4n 2-oxo-2-phenylacetaldehyde86

Reaction conditions: 4-phenyl-1-tosyl-1H-1,2,3-triazole (0.6 mmol), aldehyde (0.3 mmol), Rh₂(OAc)₄ (1 mol%), Toluene (2.0 mL), 120 °C, 12 h. Isolated yields.

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Synthesis of 2,5-Diaryloxazoles

Materials:

  • Substituted N-sulfonyl-1,2,3-triazole (0.6 mmol, 2.0 equiv)

  • Substituted aldehyde (0.3 mmol, 1.0 equiv)

  • Dirhodium tetraacetate [Rh₂(OAc)₄] (1 mol%)

  • Toluene (2.0 mL)

  • Schlenk tube or sealed vial

  • Stirring plate with heating

Protocol:

  • To a Schlenk tube or a sealed vial equipped with a magnetic stir bar, add the N-sulfonyl-1,2,3-triazole (0.6 mmol), the aldehyde (0.3 mmol), and dirhodium tetraacetate (1 mol%).

  • Add toluene (2.0 mL) to the reaction vessel.

  • Seal the tube or vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2,5-diaryloxazole.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Reactants: - Triazole (2 equiv) - Aldehyde (1 equiv) - Rh₂(OAc)₄ (1 mol%) add_solvent Add Toluene start->add_solvent seal_vessel Seal Vessel add_solvent->seal_vessel heat_stir Heat to 120 °C Stir for 12 h seal_vessel->heat_stir cool Cool to RT heat_stir->cool concentrate Concentrate cool->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, HRMS) chromatography->characterization

Caption: Experimental workflow for the rhodium-catalyzed synthesis of oxazoles.

Proposed Catalytic Cycle

catalytic_cycle Rh_cat Rh₂(OAc)₄ Carbene Rh(II)-azavinyl carbene (A) Rh_cat->Carbene Triazole N-Sulfonyl-1,2,3-triazole Triazole->Carbene - N₂ Ylide Ylide Intermediate (B) Carbene->Ylide Aldehyde Aldehyde (R²CHO) Aldehyde->Ylide Oxazoline Oxazoline Intermediate (C) Ylide->Oxazoline Cyclization Oxazole 2,5-Disubstituted Oxazole Oxazoline->Oxazole - TsOH Oxazole->Rh_cat Catalyst Regeneration

Caption: Proposed mechanism for the rhodium-catalyzed annulation to form oxazoles.[1]

References

Application Notes and Protocols for [3+2] Cycloaddition Synthesis of Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals with diverse biological activities. The [3+2] cycloaddition reaction has emerged as a powerful and versatile strategy for the synthesis of substituted oxazoles, offering convergent and efficient access to this important heterocyclic core. This document provides detailed application notes and experimental protocols for several key [3+2] cycloaddition methodologies for the synthesis of oxazoles, including the Van Leusen reaction, photoinduced cycloaddition, rhodium-catalyzed annulation, and copper-catalyzed cycloaddition.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a robust and widely used method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives. The reaction proceeds via the formation of an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid.

Reaction Principle

The synthesis of 5-substituted oxazoles is achieved by reacting an aldehyde with TosMIC in the presence of a base. For 4,5-disubstituted oxazoles, an α-substituted TosMIC is reacted with an aldehyde.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted Oxazoles

  • Materials:

    • Aldehyde (1.0 mmol, 1.0 equiv)

    • Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Methanol (10 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, TosMIC, and potassium carbonate.

    • Add methanol to the flask.

    • Heat the reaction mixture to reflux and stir for 4-5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid [1]

  • Materials:

    • Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv)

    • Aliphatic halide (1.5 mmol, 1.5 equiv)

    • Aldehyde (1.2 mmol, 1.2 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

    • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL)

  • Procedure:

    • To a mixture of TosMIC and K₂CO₃ in [bmim]Br, add the aliphatic halide.

    • Stir the mixture vigorously at room temperature for 12 hours.

    • Monitor the reaction by TLC until TosMIC is consumed.

    • Add the aldehyde to the reaction mixture.

    • Continue stirring at room temperature for approximately 10 hours.

    • Upon completion, pour the reaction mixture into water (10 mL).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Van Leusen Synthesis of 5-Substituted Oxazoles with Various Aldehydes. [2]

EntryAldehydeProductYield (%)
1Benzaldehyde5-Phenyloxazole85
24-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole88
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole82
42-Naphthaldehyde5-(Naphthalen-2-yl)oxazole78
5Cinnamaldehyde5-Styryloxazole75

Table 2: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles. [1]

EntryAliphatic HalideAldehydeProductYield (%)
1Benzyl bromideBenzaldehyde4-Benzyl-5-phenyloxazole92
2Ethyl bromide4-Chlorobenzaldehyde5-(4-Chlorophenyl)-4-ethyloxazole87
3Propyl bromide4-Nitrobenzaldehyde5-(4-Nitrophenyl)-4-propyloxazole95
4Benzyl bromide2-Thiophenecarboxaldehyde4-Benzyl-5-(thiophen-2-yl)oxazole89

Diagrams

Van_Leusen_Mechanism TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC:e->Carbanion:w - H⁺ Base Base Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Carbanion:e->Alkoxide:w + Aldehyde Oxazoline Oxazoline Intermediate Alkoxide:e->Oxazoline:w Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline:e->Oxazole:w - TosH TosH p-Toluenesulfinic acid

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Van_Leusen_Workflow Start Start Mix Mix Aldehyde, TosMIC, and Base in Solvent Start->Mix React Heat to Reflux (4-5 hours) Mix->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Oxazole Purify->End

Caption: Experimental Workflow for Van Leusen Oxazole Synthesis.

Photoinduced [3+2] Cycloaddition

This metal-free approach utilizes the photo-irradiation of diazo compounds in the presence of nitriles to generate singlet carbenes, which then undergo a [3+2] cycloaddition to form oxazoles. This method is notable for its mild reaction conditions and broad substrate scope.[3]

Reaction Principle

Under blue LED irradiation, a diazo compound decomposes to a singlet carbene, which is then trapped by a nitrile to form a nitrile ylide. Subsequent intramolecular cyclization of the ylide yields the oxazole product.

Experimental Protocol

Protocol 3: General Procedure for Photoinduced Oxazole Synthesis [3]

  • Materials:

    • Diazo compound (0.2 mmol, 1.0 equiv)

    • Nitrile (liquid: 10-50 equiv; solid: 2.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (if nitrile is solid)

    • Blue LEDs (e.g., 440-456 nm)

  • Procedure:

    • In a suitable reaction vessel (e.g., a sealed tube), combine the diazo compound and the nitrile. If the nitrile is a solid, dissolve it in a minimal amount of DCM or DCE.

    • Irradiate the reaction mixture with blue LEDs at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 3: Photoinduced Synthesis of Oxazoles from Various Diazo Compounds and Nitriles. [3]

EntryDiazo CompoundNitrileProductYield (%)
1Ethyl 2-diazo-2-phenylacetateBenzonitrile2-Ethyl-4,5-diphenyloxazole85
21-Diazo-1-phenylethan-2-oneAcetonitrile5-Methyl-2-phenyloxazole72
3Ethyl 2-diazoacetateBenzonitrile2-Ethyl-5-phenyloxazole65
42-Diazo-1-(4-methoxyphenyl)ethanone4-Chlorobenzonitrile2-(4-Methoxyphenyl)-5-(4-chlorophenyl)oxazole78

Diagrams

Photoinduced_Mechanism Diazo Diazo Compound Carbene Singlet Carbene Diazo:e->Carbene:w - N₂ Light Blue LED (hν) Ylide Nitrile Ylide Carbene:e->Ylide:w + Nitrile Nitrile Nitrile (R-CN) Oxazole Substituted Oxazole Ylide:e->Oxazole:w Intramolecular Cyclization

Caption: Mechanism of Photoinduced Oxazole Synthesis.

Rhodium-Catalyzed Annulation of Triazoles and Aldehydes

This method provides an efficient route to 2,5-diaryloxazoles through the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with aldehydes. The reaction proceeds via the formation of a rhodium-azavinylcarbene intermediate.[4]

Reaction Principle

The N-sulfonyl-1,2,3-triazole reacts with a rhodium(II) catalyst to form a rhodium-azavinylcarbene, which then undergoes a [3+2] cycloaddition with an aldehyde. Subsequent elimination of the sulfonyl group and aromatization yields the 2,5-diaryloxazole.

Experimental Protocol

Protocol 4: General Procedure for Rhodium-Catalyzed Synthesis of 2,5-Diaryloxazoles [4]

  • Materials:

    • N-Sulfonyl-1,2,3-triazole (0.6 mmol, 2.0 equiv)

    • Aldehyde (0.3 mmol, 1.0 equiv)

    • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)

    • Chloroform (CHCl₃) (2.0 mL)

  • Procedure:

    • To a sealed reaction tube, add the N-sulfonyl-1,2,3-triazole, aldehyde, and Rh₂(OAc)₄.

    • Add chloroform as the solvent.

    • Heat the reaction mixture to 120 °C for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 4: Rhodium-Catalyzed Synthesis of 2,5-Diaryloxazoles. [2][4]

EntryN-Sulfonyl-1,2,3-triazoleAldehydeProductYield (%)
14-Phenyl-1-tosyl-1H-1,2,3-triazoleBenzaldehyde2,5-Diphenyloxazole79
24-(4-Methoxyphenyl)-1-tosyl-1H-1,2,3-triazole4-Chlorobenzaldehyde5-(4-Methoxyphenyl)-2-(4-chlorophenyl)oxazole85
34-Phenyl-1-tosyl-1H-1,2,3-triazole4-Nitrobenzaldehyde2-Phenyl-5-(4-nitrophenyl)oxazole72
44-(Thiophen-2-yl)-1-tosyl-1H-1,2,3-triazoleBenzaldehyde2-Phenyl-5-(thiophen-2-yl)oxazole68

Diagrams

Rhodium_Mechanism Triazole N-Sulfonyl-1,2,3-triazole Carbene Rh-azavinylcarbene Triazole:e->Carbene:w - N₂ Rh_cat Rh₂(OAc)₄ Ylide Ylide Intermediate Carbene:e->Ylide:w + Aldehyde Aldehyde Aldehyde (R-CHO) Oxazoline Oxazoline Intermediate Ylide:e->Oxazoline:w Intramolecular Cyclization Oxazole 2,5-Diaryloxazole Oxazoline:e->Oxazole:w - TsH TsH p-Toluenesulfinic acid

Caption: Mechanism of Rhodium-Catalyzed Oxazole Synthesis.

Copper-Catalyzed [3+2] Cycloaddition

This method describes an efficient synthesis of 4,5-disubstituted oxazoles via a copper-catalyzed cycloaddition of N-hydroxysuccinimide (NHS) esters with isocyanoacetates.

Reaction Principle

The reaction is believed to proceed through the copper-catalyzed activation of the isocyanoacetate, which then undergoes a [3+2] cycloaddition with the NHS ester to form the oxazole ring.

Experimental Protocol

Protocol 5: General Procedure for Copper-Catalyzed Synthesis of 4,5-Disubstituted Oxazoles

  • Materials:

    • N-Hydroxysuccinimide ester (1.0 equiv)

    • Ethyl isocyanoacetate (1.1 equiv)

    • Copper(I) oxide (Cu₂O) (10 mol%)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a glass vial equipped with a stirrer, charge the N-hydroxysuccinimide ester, Cu₂O, and ethyl isocyanoacetate.

    • Add DMF to the reaction flask.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, extract the reaction mixture with dichloromethane or ethyl acetate (3 x 10 mL).

    • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Purify the crude product by column chromatography.

Data Presentation

Table 5: Copper-Catalyzed Synthesis of 4,5-Disubstituted Oxazoles.

EntryN-Hydroxysuccinimide EsterProductYield (%)
1NHS acetateEthyl 5-methyloxazole-4-carboxylate75
2NHS benzoateEthyl 5-phenyloxazole-4-carboxylate82
3NHS 4-chlorobenzoateEthyl 5-(4-chlorophenyl)oxazole-4-carboxylate78
4NHS cinnamateEthyl 5-styryloxazole-4-carboxylate70

Diagrams

Copper_Workflow Start Start Mix Combine NHS Ester, Isocyanoacetate, and Cu₂O in DMF Start->Mix React Stir at Room Temperature (24 hours) Mix->React Monitor Monitor by TLC React->Monitor Workup Extraction with Organic Solvent Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Oxazole Purify->End

References

Application Notes and Protocols: Oxazole-2-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-2-carbonitrile is a valuable and versatile heterocyclic building block in organic synthesis. The presence of a reactive nitrile group on the electron-deficient oxazole ring allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The oxazole core is a common motif in many biologically active compounds and natural products.[1] This document provides detailed application notes and experimental protocols for several key transformations of this compound, enabling its effective use in research and drug development.

Key Chemical Transformations and Applications

This compound serves as a precursor to a variety of functional groups, including carboxylic acids, primary amines, and tetrazoles. These transformations provide access to a wide array of derivatives with potential applications in various therapeutic areas.

Hydrolysis to Oxazole-2-carboxylic Acid

The nitrile group of this compound can be hydrolyzed under acidic conditions to yield oxazole-2-carboxylic acid. This transformation is a fundamental step in accessing other derivatives such as esters and amides, which are prevalent in pharmacologically active molecules.

Reaction Scheme:

Experimental Protocol:

A solution of this compound in 6 N hydrochloric acid is heated at 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by recrystallization or column chromatography. A similar hydrolysis of an oxazole nitrile derivative has been reported to yield the corresponding carboxylic acid in 65% yield.[2]

Table 1: Hydrolysis of this compound

ParameterValue
Starting Material This compound
Reagent 6 N Hydrochloric Acid
Temperature 100 °C
Reported Yield ~65% (for a similar substrate)[2]
Product Oxazole-2-carboxylic Acid

Logical Relationship Diagram: Hydrolysis Workflow

Start This compound in 6N HCl Heat Heat to 100°C Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Extract & Purify Monitor->Workup Product Oxazole-2-carboxylic Acid Workup->Product

Caption: Workflow for the hydrolysis of this compound.

Reduction to 2-(Aminomethyl)oxazole

The reduction of the nitrile functionality to a primary amine provides a key synthetic handle for the introduction of various substituents through N-alkylation, acylation, or sulfonylation. This opens up avenues for the synthesis of diverse libraries of compounds for biological screening. Lithium aluminum hydride (LAH) is a common reagent for this transformation.

Reaction Scheme:

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Table 2: Reduction of this compound

ParameterValue
Starting Material This compound
Reagent Lithium Aluminum Hydride (LiAlH4)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Product 2-(Aminomethyl)oxazole

Signaling Pathway Diagram: Reduction Mechanism

Nitrile Oxazole-C≡N Hydride_Attack Nucleophilic attack by H⁻ from LiAlH₄ Nitrile->Hydride_Attack Imine_Intermediate Intermediate Iminium Salt Hydride_Attack->Imine_Intermediate Second_Hydride_Attack Second Hydride Attack Imine_Intermediate->Second_Hydride_Attack Amine_Salt Intermediate Amine Salt Second_Hydride_Attack->Amine_Salt Hydrolysis Aqueous Workup Amine_Salt->Hydrolysis Product Oxazole-CH₂NH₂ Hydrolysis->Product

Caption: Simplified mechanism for the LAH reduction of a nitrile.

[4+2] Cycloaddition (Diels-Alder) Reactions

The electron-withdrawing nitrile group at the 2-position of the oxazole ring activates it as an electron-poor diene for inverse-electron-demand Diels-Alder reactions.[3][4] This reactivity allows for the construction of highly substituted pyridine derivatives, which are important scaffolds in medicinal chemistry. The reaction typically proceeds with electron-rich dienophiles such as enamines or vinyl ethers.

Reaction Scheme:

Experimental Protocol:

A solution of this compound and an excess of the electron-rich dienophile (e.g., an enamine or vinyl ether) in a high-boiling inert solvent (e.g., toluene or xylene) is heated under reflux. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford the substituted pyridine derivative.

Table 3: Inverse-Electron-Demand Diels-Alder Reaction

ParameterValue
Diene This compound
Dienophile Electron-rich Alkene (e.g., Enamine)
Solvent Toluene or Xylene
Condition Heat (Reflux)
Product Substituted Pyridine Derivative

Experimental Workflow Diagram: Diels-Alder Reaction

Reactants Mix this compound & Dienophile in Toluene Heat Reflux Reactants->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Purify Solvent Removal & Column Chromatography Monitor->Purify Product Pyridine Derivative Purify->Product

This compound + NaN3 --(Catalyst, Solvent, Heat)--> 2-(1H-Tetrazol-5-yl)oxazole

Caption: Step-by-step process for tetrazole formation.

Conclusion

This compound is a highly useful building block that provides access to a variety of important chemical functionalities relevant to drug discovery and development. The protocols outlined in these application notes provide a foundation for the synthesis of diverse libraries of oxazole-containing compounds. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Functional Group Transformations of the Nitrile in Oxazole-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key functional group transformations of the nitrile moiety in oxazole-2-carbonitrile. This versatile starting material is a valuable building block in medicinal chemistry and drug development, and the ability to selectively modify its nitrile group opens up a diverse range of synthetic possibilities. The following sections detail common transformations, including hydrolysis to carboxylic acids, conversion to tetrazoles, and formation of amidoximes, complete with experimental procedures and data presented for easy reference.

Hydrolysis to Oxazole-2-carboxylic Acid

The hydrolysis of the nitrile group in this compound provides access to oxazole-2-carboxylic acid, a key intermediate for the synthesis of amides, esters, and other derivatives. Both acidic and basic conditions can be employed for this transformation.

Application Notes:

Acid-catalyzed hydrolysis is typically performed using strong mineral acids such as hydrochloric acid or sulfuric acid in an aqueous medium, often with heating. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. Basic hydrolysis, on the other hand, utilizes strong bases like sodium hydroxide or potassium hydroxide, initially forming the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. The choice between acidic and basic conditions may depend on the stability of other functional groups present in the molecule. For instance, base-sensitive groups would favor acidic hydrolysis.

Experimental Protocols:

Protocol 1.1: Acid-Catalyzed Hydrolysis

This protocol is a general method for the acid-catalyzed hydrolysis of nitriles and can be adapted for this compound.[1]

  • Materials:

    • This compound

    • Dilute Hydrochloric Acid (e.g., 6 N)

    • Reflux apparatus

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq) with an excess of dilute hydrochloric acid.

    • Heat the mixture at reflux until the reaction is complete (monitoring by TLC or LC-MS is recommended).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The resulting oxazole-2-carboxylic acid can be isolated by distillation or extraction, depending on its physical properties.

Protocol 1.2: Base-Catalyzed Hydrolysis of a Substituted Oxazole (Illustrative Example)

  • Materials:

    • Substituted oxazole intermediate (e.g., from the reaction of methyl levulinate and methyl isocyanoacetate)

    • 6 N Hydrochloric Acid

    • Heating apparatus

  • Procedure:

    • The substituted oxazole (1.0 eq) is suspended in 6 N HCl.

    • The mixture is heated to 100 °C.

    • The reaction is monitored until the hydrolysis is complete.

    • After cooling, the product is isolated. In the cited example, this method yielded 5-aminolevulinic acid in 65% yield over the two steps.[2]

Data Summary:
ReactionStarting MaterialProductReagentsConditionsTypical Yield (%)Reference
Acid HydrolysisNitrileCarboxylic AcidDilute HClRefluxNot specified[1]
Two-Step Synthesis and HydrolysisMethyl levulinate5-Aminolevulinic acid1. Methyl isocyanoacetate, 2. 6 N HCl100 °C65 (over two steps)[2]

Cycloaddition to 5-(Oxazol-2-yl)-1H-tetrazole

The [3+2] cycloaddition of an azide source with the nitrile group of this compound is a common method to form the corresponding 5-substituted-1H-tetrazole. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[3]

Application Notes:

This transformation is typically carried out using sodium azide in the presence of a Lewis acid or a proton source to activate the nitrile. Common catalysts include zinc salts, copper salts, and silica sulfuric acid.[4][5][6] The reaction is often performed in polar aprotic solvents like DMF or DMSO at elevated temperatures. The use of catalysts can often lead to milder reaction conditions and improved yields.

Experimental Protocols:

Protocol 2.1: Copper-Catalyzed Tetrazole Synthesis

This protocol describes a general and efficient method for the synthesis of 5-substituted-1H-tetrazoles using a copper catalyst.[4]

  • Materials:

    • This compound

    • Sodium Azide (NaN₃)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

    • Dimethyl Sulfoxide (DMSO)

    • Heating apparatus

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMSO, add sodium azide (1.2 eq) and a catalytic amount of CuSO₄·5H₂O (e.g., 1 mol%).

    • Heat the reaction mixture at a suitable temperature (e.g., 110 °C) for a period of 0.5 to 5 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and perform an appropriate workup, which may involve dilution with water and extraction with an organic solvent.

    • The product can be purified by recrystallization or column chromatography.

Protocol 2.2: Silica Sulfuric Acid-Catalyzed Tetrazole Synthesis

This method utilizes a heterogeneous catalyst for the synthesis of 5-substituted-1H-tetrazoles.[6]

  • Materials:

    • This compound

    • Sodium Azide (NaN₃)

    • Silica Sulfuric Acid

    • Dimethylformamide (DMF)

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), sodium azide, and a catalytic amount of silica sulfuric acid in DMF.

    • Heat the mixture at reflux until the reaction is complete.

    • Upon completion, filter off the solid catalyst and wash it.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Summary:
ReactionStarting MaterialProductCatalystSolventConditionsTypical Yield (%)Reference
[3+2] CycloadditionAryl/Alkyl Nitriles5-Substituted-1H-tetrazolesCuSO₄·5H₂ODMSO110 °C, 0.5-5 hGood to Excellent[4]
[3+2] CycloadditionNitriles5-Substituted-1H-tetrazolesSilica Sulfuric AcidDMFReflux72-95[6]
[3+2] CycloadditionNitriles5-Substituted-1H-tetrazolesZinc SaltsWaterRefluxBroad Scope[5]

Conversion to Oxazole-2-carboximidamide (Amidoxime)

The reaction of this compound with hydroxylamine yields oxazole-2-carboximidamide, commonly known as an amidoxime. Amidoximes are versatile intermediates that can be further transformed into other heterocycles, such as 1,2,4-oxadiazoles, and are also investigated for their potential as nitric oxide donors.

Application Notes:

The synthesis of amidoximes from nitriles is a well-established reaction. Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ. The reaction is commonly carried out in an alcoholic solvent like ethanol or methanol, often with heating to reduce reaction times.

Experimental Protocols:

Protocol 3.1: General Synthesis of Amidoximes from Nitriles

This protocol provides a general procedure for the synthesis of amidoximes from nitriles.

  • Materials:

    • This compound

    • Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • A base (e.g., Sodium Carbonate or Triethylamine)

    • Ethanol or Methanol

    • Reflux apparatus

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (an excess, e.g., 2-6 eq) and the base (e.g., sodium carbonate).

    • Heat the mixture at reflux until the starting material is consumed (monitor by TLC). Reaction times can vary from 1 to 48 hours depending on the substrate.

    • After cooling, the reaction mixture is typically filtered to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure, and the crude amidoxime can be purified by recrystallization or column chromatography.

Data Summary:
ReactionStarting MaterialProductReagentsConditionsTypical Yield (%)
Amidoxime FormationNitrileAmidoximeNH₂OH·HCl, BaseReflux in AlcoholHigh (up to 98%)

Visualizing Reaction Pathways

The following diagrams illustrate the key functional group transformations of the nitrile in this compound.

functional_group_transformations start This compound acid Oxazole-2-carboxylic Acid start->acid H₃O⁺ / H₂O, Δ or 1. OH⁻ / H₂O, Δ 2. H₃O⁺ tetrazole 5-(Oxazol-2-yl)-1H-tetrazole start->tetrazole NaN₃, Lewis Acid (e.g., ZnCl₂, CuSO₄) DMF or DMSO, Δ amidoxime Oxazole-2-carboximidamide (Amidoxime) start->amidoxime NH₂OH·HCl, Base EtOH or MeOH, Δ

Caption: Key transformations of the nitrile group in this compound.

experimental_workflow start Start with This compound reaction_setup Reaction Setup: - Add reagents and solvent - Apply heat/catalyst as needed start->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Workup: - Quenching - Extraction - Washing monitoring->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Isolated Pure Product purification->product

Caption: A general experimental workflow for nitrile transformations.

References

Application of Oxazole-2-carbonitrile in Novel Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with oxazole-2-carbonitrile serving as a versatile and crucial building block for the synthesis of a diverse array of therapeutic agents. The inherent chemical reactivity of the nitrile group and the aromatic nature of the oxazole ring allow for extensive functionalization, leading to the development of compounds with a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel drug candidates, with a focus on anticancer and anti-inflammatory applications.

Application Notes

This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown significant potential in several therapeutic areas:

  • Anticancer Agents: The oxazole framework is present in numerous compounds that exhibit potent cytotoxic activity against various cancer cell lines.[1][2][3] Derivatives of this compound can be designed to function as inhibitors of key cellular targets in cancer progression, such as protein kinases and tubulin.[2][3][4] The nitrile group can be transformed into other functional groups like amidines or tetrazoles, which can enhance binding affinity to target proteins. Furthermore, the oxazole ring system is a core component of molecules that can induce apoptosis in cancer cells.[5]

  • Anti-inflammatory Drugs: A significant application of this compound is in the development of anti-inflammatory agents, particularly inhibitors of cyclooxygenase-2 (COX-2).[5][6] The structural features of oxazole derivatives allow for selective binding to the COX-2 enzyme, reducing the production of prostaglandins that mediate inflammation and pain.[5] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Antimicrobial and Antiviral Agents: The oxazole moiety has been incorporated into compounds with demonstrated antibacterial, antifungal, and antiviral properties.[5] The versatility of this compound allows for the synthesis of a library of compounds to be screened against various pathogens.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative oxazole derivatives in anticancer and anti-inflammatory assays.

Table 1: Anticancer Activity of Selected Oxazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Oxazole Derivative 1 Hep-2 (Larynx Carcinoma)MTT Assay60.2[4]
Compound 2f Huh7 (Hepatocellular Carcinoma)SRB Assay17.47[7]
Compound 2f HCT116 (Colorectal Carcinoma)SRB Assay14.57[7]
Compound 4e RAW 264.7 (Macrophage)Anti-inflammatory (NO production)13.51[8]
Compound 9d RAW 264.7 (Macrophage)Anti-inflammatory (NO production)10.03[8]

Table 2: COX-2 Inhibitory Activity of Selected Oxazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) 33.10.07472[6]
Compound 13a,b 11.60.1297[6]
Compound 16 9.80.7812[6]
Compound 4e -2.35-[8]
Compound 9h -2.42-[8]
Compound 9i -3.34-[8]

Experimental Protocols

Protocol 1: Synthesis of a 2,5-Disubstituted Oxazole Derivative from this compound (A Representative Example)

This protocol describes a general method for the synthesis of a 2,5-disubstituted oxazole, a common scaffold in bioactive molecules, starting from this compound. This is a representative procedure based on established synthetic methodologies for oxazoles.[9][10]

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place a solution of this compound in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of the Grignard reagent (e.g., 1.1 equivalents of Phenylmagnesium bromide) in diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up and Carboxylation (optional, for creating a carboxylic acid derivative):

    • Upon completion, cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the mixture to slowly warm to room temperature.

    • Quench the reaction by the slow addition of 1M HCl.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 2-acyl-oxazole or a derivative thereof.[9]

  • Characterization:

    • Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure for assessing the in vitro cytotoxicity of synthesized oxazole derivatives against a cancer cell line.[11][12][13][14]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized oxazole compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][14]

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[13][14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software.

Visualizations

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Synth Chemical Synthesis (e.g., Grignard, Cyclization) Start->Synth Library Library of Oxazole Derivatives Synth->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical_Trials Clinical_Trials Preclinical->Clinical_Trials Clinical Trials

Caption: Drug discovery workflow starting from this compound.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Oxazole_Inhibitor This compound Derivative (COX-2 Inhibitor) Oxazole_Inhibitor->COX2_Enzyme inhibits

Caption: Mechanism of COX-2 inhibition by oxazole derivatives.

References

Application Notes and Protocols for the Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. Among the various synthetic routes to this important core, the Robinson-Gabriel synthesis remains a cornerstone methodology for the preparation of 2,5-disubstituted oxazoles. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically under acidic conditions, to furnish the desired oxazole ring.[1] The versatility of the Robinson-Gabriel synthesis allows for the introduction of a wide range of substituents at the 2- and 5-positions, making it a valuable tool in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 2,5-disubstituted oxazoles via the Robinson-Gabriel reaction and its modern variants.

Applications in Drug Development

2,5-Disubstituted oxazoles are of significant interest to the pharmaceutical industry due to their diverse biological activities. They are key components in a variety of therapeutically active agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. For instance, certain 2,5-diaryloxazoles have been investigated as potent inhibitors of tumor growth. The Robinson-Gabriel synthesis is a critical tool for accessing these molecules, enabling the systematic modification of the substituents to optimize potency and pharmacokinetic properties. A notable application was in the synthesis of a dual PPARα/γ agonist with potential benefits for type 2 diabetes, where the final oxazole ring was constructed using this cyclodehydration.[1]

Reaction Mechanism and Key Considerations

The Robinson-Gabriel synthesis proceeds through the acid-catalyzed intramolecular cyclization of a 2-acylamino-ketone. The mechanism involves the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered oxazoline intermediate. Subsequent dehydration under the reaction conditions leads to the formation of the aromatic oxazole ring.

The choice of the cyclodehydrating agent is crucial and can significantly impact the reaction yield and purity of the product. While traditionally concentrated sulfuric acid is used, a variety of other reagents have been employed, each with its own advantages and limitations.[1]

Key Considerations:

  • Substrate Stability: The 2-acylamino-ketone starting material can be sensitive to harsh acidic conditions, potentially leading to degradation and reduced yields.

  • Dehydrating Agent: The selection of the dehydrating agent should be tailored to the specific substrate. Milder reagents are preferable for sensitive molecules.

  • Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized to maximize the yield and minimize byproduct formation.

  • Byproducts: Potential side reactions include the formation of enamides and polymerization, especially under harsh conditions.[2]

Data Presentation

Table 1: Comparison of Common Cyclodehydrating Agents
Dehydrating AgentTypical SolventsTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Acetic Anhydride, Toluene90-110°CReadily available, inexpensiveHarsh conditions, potential for charring
Phosphorus Pentoxide (P₂O₅)Toluene, XyleneRefluxStrong dehydrating agentHeterogeneous, can be difficult to work with
Phosphoryl Chloride (POCl₃)DMF, Toluene80-110°CEffective for many substratesCorrosive, requires careful handling
Trifluoroacetic Anhydride (TFAA)Dichloromethane, THFRoom Temp to RefluxMild conditions, good for sensitive substrates[3]Expensive
Triphenylphosphine (PPh₃) / Iodine (I₂)Acetonitrile, THF0°C to Room TempVery mild conditions[3]Stoichiometric reagents, requires purification
Table 2: Substrate Scope for a One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis

This one-pot procedure utilizes an oxazolone template, an aromatic nucleophile, aluminum chloride as the Friedel-Crafts Lewis acid, and trifluoromethanesulfonic acid as the Robinson-Gabriel cyclodehydrating agent.

EntryAromatic NucleophileProductYield (%)
1PhMeBenzene2-Phenyl-4-methyl-5-phenyloxazole85
2PhMeToluene2-Phenyl-4-methyl-5-(p-tolyl)oxazole82
3PhMeAnisole2-Phenyl-4-methyl-5-(p-anisyl)oxazole75
4PhMeNaphthalene2-Phenyl-4-methyl-5-(1-naphthyl)oxazole61
54-Cl-PhMeBenzene2-(4-Chlorophenyl)-4-methyl-5-phenyloxazole78
64-MeO-PhMeBenzene2-(4-Methoxyphenyl)-4-methyl-5-phenyloxazole80

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes the synthesis of 2,5-diphenyloxazole from N-benzoyl-ω-aminoacetophenone using concentrated sulfuric acid.

Materials:

  • N-benzoyl-ω-aminoacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add N-benzoyl-ω-aminoacetophenone (20 g).

  • Carefully add concentrated sulfuric acid (80 g) to the flask while stirring.

  • Heat the reaction mixture to 80°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with toluene (3 x 50 mL).

  • Combine the organic layers and evaporate the toluene under reduced pressure to obtain a yellow solid.

  • Recrystallize the crude product from methanol to yield pure, white 2,5-diphenyloxazole.[4]

Expected Yield: 62.5%[4]

Protocol 2: Mild Synthesis of 2,5-Disubstituted Oxazoles using Triphenylphosphine and Iodine

This protocol is suitable for substrates that are sensitive to strong acids.

Materials:

  • 2-Acylamino-ketone

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Acetonitrile or Tetrahydrofuran (anhydrous)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous acetonitrile or THF.

  • Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[3]

Protocol 3: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

Microwave irradiation can significantly reduce reaction times and improve yields. This protocol describes a one-pot synthesis of 5-substituted oxazoles from aryl aldehydes and tosylmethyl isocyanide (TosMIC).

Materials:

  • Aryl aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Isopropanol (IPA)

Procedure:

  • In a microwave reactor vessel, combine the aryl aldehyde (1.0 eq), TosMIC (1.1 eq), and K₃PO₄ (2.0 eq) in isopropanol.

  • Seal the vessel and irradiate in a microwave reactor at 65°C and 350 W for 8-10 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Example Yields:

  • 5-phenyloxazole: 96%[5]

  • 5-(4-chlorophenyl)oxazole: 94%[5]

Mandatory Visualizations

Robinson_Gabriel_Mechanism cluster_reagents acylamino_ketone 2-Acylamino-ketone protonated_ketone Protonated Ketone acylamino_ketone->protonated_ketone Protonation oxazoline_intermediate Oxazoline Intermediate protonated_ketone->oxazoline_intermediate Intramolecular Cyclization protonated_oxazoline Protonated Oxazoline oxazoline_intermediate->protonated_oxazoline Protonation oxazole 2,5-Disubstituted Oxazole protonated_oxazoline->oxazole Dehydration H_plus H+ H2O H₂O H_plus_node H+ H2O_node - H₂O

Caption: Reaction mechanism of the Robinson-Gabriel synthesis.

Experimental_Workflow start Start: 2-Acylamino-ketone dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add cyclodehydrating agent dissolve->add_reagent reaction Heat/Stir for specified time (Monitor by TLC) add_reagent->reaction workup Quench reaction and perform aqueous work-up reaction->workup extraction Extract with organic solvent workup->extraction purification Dry, concentrate, and purify (Chromatography/Recrystallization) extraction->purification product Product: 2,5-Disubstituted Oxazole purification->product

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

References

Application Notes and Protocols for Fischer Oxazole Synthesis from Cyanohydrins and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Fischer oxazole synthesis, a classic method for the preparation of 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. This documentation includes detailed experimental protocols, quantitative data on reaction yields, and insights into the biological significance of the resulting oxazole derivatives, particularly their role in modulating key signaling pathways in drug development.

Introduction

The Fischer oxazole synthesis, first reported by Emil Fischer in 1896, is a straightforward and effective method for constructing the oxazole ring, a core structure in many biologically active compounds.[1] The reaction involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde, typically in an anhydrous solvent like diethyl ether saturated with hydrogen chloride.[1][2] This method is particularly useful for the synthesis of 2,5-diaryl-oxazoles.[2]

Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These activities often stem from the ability of the oxazole core to interact with and modulate the function of key biological targets and signaling pathways.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2,5-disubstituted oxazoles via the Fischer oxazole synthesis. This data is compiled from various literature sources to provide a comparative overview of the reaction's scope.

EntryCyanohydrin (R1)Aldehyde (R2)ProductReaction ConditionsYield (%)
1Benzaldehyde Cyanohydrin (Phenyl)Benzaldehyde (Phenyl)2,5-DiphenyloxazoleAnhydrous HCl in dry etherNot explicitly reported, but a classic example[1][3]
2Benzaldehyde Cyanohydrin (Phenyl)4-Bromobenzaldehyde2-(4-Bromophenyl)-5-phenyloxazoleAnhydrous HCl in dry etherNot explicitly reported[2]

Note: While the Fischer oxazole synthesis is a well-established method, specific yield data for a wide range of substrates is not always readily available in recent literature, which often focuses on newer synthetic methodologies.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the Fischer oxazole synthesis, from the preparation of the cyanohydrin starting material to the final oxazole product.

Protocol 1: Synthesis of Benzaldehyde Cyanohydrin (Mandelonitrile)

Materials:

  • Benzaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid or Sulfuric acid

  • Diethyl ether or Carbon tetrachloride

  • Anhydrous magnesium sulfate

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the aldehyde (e.g., benzaldehyde) in a suitable solvent like diethyl ether.

  • In a separate beaker, prepare an aqueous solution of sodium cyanide or potassium cyanide.

  • Cool the aldehyde solution in an ice bath.

  • Slowly add the cyanide solution to the aldehyde solution with vigorous stirring.

  • After the addition of the cyanide solution, slowly add an acid (e.g., acetic acid or dilute sulfuric acid) to the reaction mixture while maintaining the low temperature.

  • Continue stirring the reaction mixture in the ice bath for a specified time (typically 1-2 hours).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.

  • The crude product can be used directly in the next step or purified by distillation or chromatography if necessary.

Protocol 2: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

Materials:

  • Benzaldehyde cyanohydrin (Mandelonitrile)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or a saturated solution in ether)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Water or Ethanol for washing

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve equimolar amounts of benzaldehyde cyanohydrin and benzaldehyde in anhydrous diethyl ether.[2]

  • Cool the reaction mixture in an ice bath.

  • Pass a stream of dry hydrogen chloride gas through the solution with continuous stirring. Alternatively, a saturated solution of HCl in anhydrous ether can be added.[2]

  • Continue the reaction at a low temperature for several hours. The product, 2,5-diphenyloxazole hydrochloride, will precipitate out of the solution as a solid.[2]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • To obtain the free base, the hydrochloride salt can be treated with a weak base, such as a dilute sodium bicarbonate solution, or by boiling with alcohol.[2]

  • The resulting 2,5-diphenyloxazole can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Fischer oxazole synthesis.

Fischer_Oxazole_Synthesis_Workflow cluster_prep Starting Material Preparation cluster_synthesis Fischer Oxazole Synthesis cluster_workup Product Isolation and Purification Aldehyde Aldehyde (R1) Cyanohydrin Cyanohydrin Synthesis Aldehyde->Cyanohydrin Cyanide Cyanide Source (NaCN/KCN) Cyanide->Cyanohydrin Reaction Acid-Catalyzed Condensation Cyanohydrin->Reaction Aldehyde2 Aldehyde (R2) Aldehyde2->Reaction Precipitation Precipitation of Hydrochloride Salt Reaction->Precipitation Filtration Filtration Precipitation->Filtration Neutralization Neutralization (Free Base Formation) Filtration->Neutralization Purification Purification (Recrystallization/Chromatography) Neutralization->Purification FinalProduct 2,5-Disubstituted Oxazole Purification->FinalProduct Signaling_Pathway_Inhibition cluster_cancer Cancer-Related Pathways cluster_inflammation Inflammatory Pathway VEGFR2 VEGFR-2 Proliferation Cell Proliferation & Angiogenesis VEGFR2->Proliferation cMet c-Met cMet->Proliferation IKK IKK NFkB NF-κB IKK->NFkB InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse Oxazole Oxazole Derivative Oxazole->VEGFR2 Inhibition Oxazole->cMet Inhibition Oxazole->IKK Inhibition

References

The Van Leusen Reaction: A Powerful Tool for the Synthesis of 5-Substituted Oxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Van Leusen reaction is a highly efficient and versatile method for the synthesis of 5-substituted oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The oxazole moiety is a key structural motif found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] This document provides detailed application notes, experimental protocols, and key data for the preparation of 5-substituted oxazoles utilizing the Van Leusen reaction, a valuable transformation for the synthesis of diverse compound libraries in drug discovery and development.

The core of the Van Leusen oxazole synthesis is the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), a unique reagent that serves as a C2N1 synthon.[2][5] The reaction is typically carried out in the presence of a base and proceeds through a [3+2] cycloaddition mechanism to furnish the desired oxazole ring system.[1][5]

Reaction Mechanism and Principles

The Van Leusen oxazole synthesis proceeds through a well-established multi-step mechanism:

  • Deprotonation of TosMIC: A base abstracts the acidic proton from the α-carbon of TosMIC, generating a carbanion.[6]

  • Nucleophilic Addition: The resulting TosMIC anion attacks the carbonyl carbon of the aldehyde.[7]

  • Cyclization: The intermediate alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[6]

  • Elimination: Base-promoted elimination of the p-toluenesulfinic acid group from the oxazoline intermediate leads to the formation of the aromatic 5-substituted oxazole.[8]

// Reactants TosMIC [label="TosMIC"]; Aldehyde [label="R-CHO"]; Base [label="Base"];

// Intermediates TosMIC_anion [label="TosMIC Anion"]; Adduct [label="Alkoxide Adduct"]; Oxazoline [label="Oxazoline Intermediate"];

// Product Oxazole [label="5-Substituted Oxazole"]; Byproduct [label="Base-H⁺ + TsH"];

// Nodes for reaction steps step1 [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="1. Deprotonation"]; step2 [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="2. Nucleophilic Attack"]; step3 [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="3. Cyclization"]; step4 [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="4. Elimination"];

// Edges TosMIC -> step1; Base -> step1; step1 -> TosMIC_anion; Aldehyde -> step2; TosMIC_anion -> step2; step2 -> Adduct; Adduct -> step3; step3 -> Oxazoline; Oxazoline -> step4; step4 -> Oxazole; step4 -> Byproduct; }

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5-trisubstituted oxazoles utilizing copper catalysis. The oxazole moiety is a significant heterocyclic scaffold found in numerous biologically active natural products and pharmacologically important compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antidiabetic properties.[1] Copper-catalyzed methods offer efficient and often milder alternatives to traditional synthetic routes for accessing these valuable molecules.

Overview of Synthetic Strategies

Several copper-catalyzed methodologies have been developed for the synthesis of 2,4,5-trisubstituted oxazoles. This document will focus on three prominent and versatile approaches:

  • Aerobic Oxidative Annulation of Ketones and Amines: A facile, solvent-free approach utilizing readily available starting materials and molecular oxygen as the oxidant.[2][3]

  • Coupling of α-Diazoketones with Nitriles: An efficient protocol for the direct coupling of α-diazoketones with a variety of nitriles.[4]

  • Tandem Oxidative Cyclization of Benzylamines and 1,3-Dicarbonyl Compounds: A highly efficient method that proceeds under mild conditions using an organic oxidant.[5]

The selection of a particular method will depend on the desired substitution pattern, functional group tolerance, and available starting materials.

Data Presentation: Comparison of Key Methodologies

The following table summarizes the key quantitative data for the different copper-catalyzed syntheses of 2,4,5-trisubstituted oxazoles, allowing for easy comparison.

Methodology Catalyst Key Reagents Oxidant Typical Conditions Yield Range Key Advantages
Aerobic Oxidative AnnulationCuIα-Methylene ketones, BenzylaminesMolecular Oxygen (O₂)Solvent-free, mild temperatureGood to ExcellentEnvironmentally friendly, readily available starting materials.[3]
Coupling of α-DiazoketonesCu(OTf)₂α-Diazoketones, Nitriles-Nitrile as solventExcellentHigh yields, direct coupling.[4]
Tandem Oxidative CyclizationCu(OAc)₂Benzylamines, 1,3-Dicarbonyl compoundsTBHPRoom temperature, DMFModerate to GoodMild reaction conditions, good functional group tolerance.[5]

Experimental Protocols

Protocol 1: Copper-Mediated Benzylic sp³ C–H Aerobic Oxidative Annulation of Ketones and Amines

This protocol describes a facile and environmentally friendly, solvent-free synthesis of 2,4,5-trisubstituted oxazoles from α-methylene ketones and benzylamines using copper(I) iodide as the catalyst and molecular oxygen as the oxidant.[2][3]

Materials:

  • α-Methylene ketone (1.0 equiv)

  • Benzylamine (2.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add the α-methylene ketone (1.0 equiv), benzylamine (2.0 equiv), copper(I) iodide (10 mol%), and triethylamine (2.0 equiv).

  • Fit the flask with a condenser and an oxygen balloon.

  • Stir the reaction mixture at 80 °C under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired 2,4,5-trisubstituted oxazole.

Protocol 2: Copper-Catalyzed Synthesis from α-Diazoketones and Nitriles

This protocol outlines the synthesis of 2,4,5-trisubstituted oxazoles through the direct coupling of α-diazoketones with nitriles, catalyzed by copper(II) triflate.[4]

Materials:

  • α-Diazoketone (1.0 equiv)

  • Nitrile (serves as solvent)

  • Copper(II) triflate (Cu(OTf)₂) (5 mol%)

  • Schlenk tube

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the α-diazoketone (1.0 equiv) and copper(II) triflate (5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add the nitrile (as solvent) to the reaction mixture.

  • Stir the reaction at the temperature indicated for the specific substrates (typically ranging from room temperature to 80 °C).

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the excess nitrile under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 2,4,5-trisubstituted oxazole.

Protocol 3: Copper-Catalyzed Tandem Oxidative Cyclization

This protocol details a highly efficient synthesis of polysubstituted oxazoles from benzylamines and 1,3-dicarbonyl compounds under mild conditions.[5]

Materials:

  • Benzylamine (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (2.0 equiv)

  • Iodine (I₂) (20 mol%)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the benzylamine (1.0 equiv), 1,3-dicarbonyl compound (1.2 equiv), copper(II) acetate (10 mol%), and iodine (20 mol%) in DMF.

  • To the stirred solution, add tert-butyl hydroperoxide (2.0 equiv) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted oxazole.

Visualizations

Experimental Workflow: Aerobic Oxidative Annulation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - α-Methylene ketone - Benzylamine - CuI - Et3N B Heat at 80 °C under O2 atmosphere A->B Stir C Cool to RT B->C D Column Chromatography C->D E 2,4,5-Trisubstituted Oxazole D->E

Caption: Workflow for the copper-catalyzed aerobic oxidative annulation.

Proposed Mechanistic Pathway: Aerobic Oxidative Annulation

Preliminary mechanistic studies suggest the reaction proceeds through the formation of a keto-imine intermediate.[1][2][3]

G A α-Methylene Ketone + Benzylamine B Keto-imine Intermediate A->B Condensation D Intermediate + [Cu(I)] B->D C [Cu(I)] Complex C->D E Oxidative Cyclization D->E O2 F [Cu(II)] Intermediate E->F G Dehydration F->G SET H 2,4,5-Trisubstituted Oxazole G->H I [Cu(I)] Regeneration G->I I->C

Caption: Proposed mechanism for the aerobic oxidative annulation.

Logical Relationship: Substrate Scope in Tandem Oxidative Cyclization

Electron-withdrawing groups on the benzylamine generally lead to higher yields, while electron-donating and sterically hindering groups can decrease reaction efficiency.[5]

G cluster_benzylamine Benzylamine Substituent cluster_yield Reaction Yield EWG Electron-Withdrawing Group (e.g., -NO2, -CN) HighYield Higher Yield EWG->HighYield EDG Electron-Donating Group (e.g., -OCH3, -CH3) LowerYield Lower Yield EDG->LowerYield Steric Steric Hindrance (e.g., ortho-substitution) Steric->LowerYield

Caption: Influence of benzylamine substituents on reaction yield.

References

Safe Handling and Storage Protocols for Oxazole-2-carbonitrile: Application Notes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Oxazole-2-carbonitrile (CAS No. 68776-60-3). The information contained herein is intended to supplement, not replace, institutional safety guidelines and professional judgment. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Compound Identification and Properties

This compound is a heterocyclic compound with the molecular formula C₄H₂N₂O. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its reactivity is largely attributed to the nitrile group and the electron-deficient nature of the oxazole ring.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 68776-60-3[2]
Molecular Formula C₄H₂N₂O[2]
Molecular Weight 94.07 g/mol [2]
Boiling Point 165.7 °C at 760 mmHg
Flash Point 54 °C
Density 1.25 g/cm³
Purity ≥97%[2]
LogP 0.54628[2]

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The available safety data indicates significant toxicity.

Table 2: Hazard Identification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral
alt text
DangerH300: Fatal if swallowed.[3]
Acute Toxicity, Dermal
alt text
DangerH311: Toxic in contact with skin.[3]
Acute Toxicity, Inhalation
alt text
DangerH331: Toxic if inhaled.[3]

Safe Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory before handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection A flame-retardant lab coat. Ensure full coverage of arms.
Respiratory Protection All handling of solid or solutions must be conducted in a certified chemical fume hood.
Engineering Controls

All work with this compound must be performed in a well-ventilated laboratory with a certified chemical fume hood. The fume hood is the primary means of exposure control.

General Handling Procedures
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Avoid contact with eyes and skin.

  • Use in a Well-Ventilated Area: All manipulations should be carried out in a chemical fume hood.

  • Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Protocols

Proper storage is critical to maintain the stability of this compound and to prevent accidents.

  • Temperature: Store at 4°C.[2]

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen.[2]

  • Container: Keep in a tightly sealed, properly labeled container.

  • Incompatibilities: Store away from strong oxidizing agents. The reactivity with other substances has not been fully characterized; therefore, segregation from other chemicals is a prudent measure.

  • Location: Store in a designated, secure area for toxic compounds.

Experimental Protocols

The following are general experimental protocols that should be adapted to specific laboratory procedures.

Weighing and Transferring
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize exposure.

  • Transfer: For transfers, use a spatula or other appropriate tools that will not generate dust. If transferring a solution, use a syringe or a cannula.

Reaction Setup
  • Glassware: Use clean, dry glassware.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Add this compound to the reaction vessel within the fume hood. If adding as a solution, do so slowly and carefully.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) with proper sample handling procedures.

Work-up and Purification
  • Quenching: Quench the reaction carefully in the fume hood. Be aware of potential exothermic reactions.

  • Extraction and Washing: Perform all liquid-liquid extractions and washes in a separatory funnel within the fume hood.

  • Solvent Removal: Remove solvents using a rotary evaporator with the trap cooled appropriately and ensure the vacuum pump exhaust is vented into a fume hood.

  • Purification: Column chromatography and other purification methods should be conducted in the fume hood.

Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact the institutional emergency response team.

  • Cleanup (for small, contained spills by trained personnel):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

First Aid
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Acquisition Acquisition and Receipt Storage Secure Storage (4°C, under N2) Acquisition->Storage Inspect and Log Handling Handling in Fume Hood Storage->Handling Retrieve for Use Experiment Experimental Use Handling->Experiment Weighing and Transfer Waste Waste Collection (Hazardous) Handling->Waste Collect Contaminated Materials Spill Spill Event Handling->Spill Exposure Exposure Event Handling->Exposure Experiment->Handling Post-reaction Experiment->Waste Collect Reaction Waste Experiment->Spill Experiment->Exposure Disposal Disposal Waste->Disposal Follow Regulations EmergencyResponse Emergency Response Spill->EmergencyResponse Activate Spill Protocol Exposure->EmergencyResponse Activate First Aid Protocol

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

Application Notes and Protocols for Designing Oxazole-Based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel anti-inflammatory agents incorporating the oxazole moiety. The protocols outlined below detail key in vitro and in vivo assays to assess the efficacy of these compounds against various inflammatory targets.

Introduction to Oxazole Moiety in Anti-inflammatory Drug Design

The oxazole ring is a versatile five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, making it a privileged structure in drug discovery.[2][3] In the context of inflammation, oxazole derivatives have been successfully designed to target key enzymes and signaling pathways involved in the inflammatory cascade, including cyclooxygenases (COX), lipoxygenases (LOX), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB).[4][5][6][7] The development of oxazole-based anti-inflammatory agents offers a promising avenue for the discovery of novel therapeutics with potentially improved efficacy and safety profiles.[2]

Design Strategy: Targeting Key Inflammatory Pathways

A rational design approach for novel oxazole-based anti-inflammatory agents involves targeting key molecular players in inflammation.

Key Molecular Targets for Oxazole-Based Anti-inflammatory Agents:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

  • 5-Lipoxygenase (5-LOX): This enzyme is crucial for the production of leukotrienes, which are involved in various inflammatory diseases, including asthma.[5][9]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10][11]

  • Nuclear Factor-kappa B (NF-κB): NF-κB is a transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[12]

Below is a diagram illustrating the targeted inflammatory signaling pathways.

Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK IKK IKK Receptor->IKK Gene Transcription Gene Transcription p38 MAPK->Gene Transcription IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX COX-2 COX-2 5-LOX 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NF-κB_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation

Targeted Inflammatory Signaling Pathways

Synthesis of Oxazole Derivatives

A general and flexible method for the synthesis of 2,4,5-trisubstituted oxazoles can be achieved through a palladium-catalyzed direct C-H addition to nitriles followed by cyclization.[13]

Protocol: Synthesis of 2,4,5-Trisubstituted Oxazoles

This protocol is adapted from a procedure for the synthesis of 2,4,5-trisubstituted oxazoles.[14]

Materials:

  • α-Methylene ketone

  • Amyl nitrite

  • Aldehyde

  • Zinc dust

  • Acetic acid

  • Appropriate solvents (e.g., ethanol, diethyl ether)

Procedure:

  • Nitrosation of α-Methylene Ketone: Dissolve the α-methylene ketone in a suitable solvent and cool the solution. Add amyl nitrite dropwise while maintaining the temperature. Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Condensation with Aldehyde: To the solution containing the α-diketone monooxime from the previous step, add the desired aldehyde. Stir the mixture at room temperature.

  • Reductive Cyclization: Add zinc dust to the reaction mixture in portions, followed by the addition of acetic acid. Heat the reaction mixture to 40°C and stir for 30 minutes.

  • Work-up and Purification: After completion of the reaction, filter the mixture and wash the solid with a suitable solvent. The filtrate is then extracted, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the desired 2,4,5-trisubstituted oxazole.

In Silico Screening and ADME Prediction

Prior to synthesis, in silico methods can be employed to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the designed oxazole derivatives. This helps in prioritizing compounds with a higher probability of success in later stages of drug development.[15][16][17]

Protocol: In Silico ADME and Lipinski's Rule of Five Analysis

Tools:

  • Software for calculating molecular descriptors (e.g., ACD/ChemSketch, MOE)

  • Online servers for ADME prediction (e.g., SwissADME, pkCSM)

Procedure:

  • Structure Drawing: Draw the chemical structures of the designed oxazole derivatives using a chemical drawing software.

  • Lipinski's Rule of Five Calculation: Calculate the following parameters for each compound:[18][19]

    • Molecular weight (MW) ≤ 500 g/mol

    • LogP (octanol-water partition coefficient) ≤ 5

    • Number of hydrogen bond donors (HBD) ≤ 5

    • Number of hydrogen bond acceptors (HBA) ≤ 10

  • ADME Parameter Prediction: Use online servers to predict various ADME properties such as:

    • Aqueous solubility

    • Blood-brain barrier (BBB) penetration

    • CYP450 enzyme inhibition

    • Human intestinal absorption

  • Analysis: Analyze the results to identify compounds that possess favorable drug-like properties and a low risk of poor pharmacokinetic profiles.

In Vitro Evaluation of Anti-inflammatory Activity

COX-2 Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of the synthesized oxazole compounds to inhibit the production of prostaglandin E2 (PGE2), a key product of COX-2, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • PGE2 ELISA kit

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[20]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce COX-2 expression and PGE2 production.[6]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for each active compound.

5-LOX Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of the 5-lipoxygenase enzyme.

Materials:

  • 5-Lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Test compounds

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the 5-LOX enzyme in a suitable buffer.

  • Incubation with Test Compound: Add the test compound at various concentrations to the reaction mixture and incubate for a specified period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Measurement of Activity: Monitor the formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 values.

p38 MAPK Inhibition Assay

This assay determines the inhibitory effect of the compounds on p38 MAPK activity.[21]

Materials:

  • Recombinant p38 MAPK enzyme

  • ATF-2 (activating transcription factor-2) as substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Phospho-specific antibody for ATF-2

  • ELISA reader

Protocol:

  • Assay Plate Preparation: Coat a 96-well plate with the ATF-2 substrate.

  • Kinase Reaction: In a separate tube, prepare a reaction mixture containing the p38 MAPK enzyme, kinase assay buffer, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to the reaction mixture to start the phosphorylation reaction and transfer the mixture to the ATF-2 coated plate.

  • Incubation: Incubate the plate to allow the phosphorylation of ATF-2 by the enzyme.

  • Detection: After incubation, wash the plate and add a phospho-specific antibody for ATF-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a suitable substrate to develop a colorimetric signal.

  • Measurement and Analysis: Measure the absorbance using an ELISA reader and calculate the percentage of inhibition and IC50 values.

NF-κB Inhibition Assay in THP-1 Cells

This assay assesses the ability of the compounds to inhibit the activation of the NF-κB signaling pathway in human monocytic THP-1 cells.[22]

Materials:

  • THP-1 cells (NF-κB reporter cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for stimulation

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophages by treating with PMA.

  • Cell Seeding: Seed the differentiated THP-1 cells into a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the test compounds.

  • Stimulation: Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the reporter gene assay system's instructions.

  • Data Analysis: Calculate the percentage of NF-κB inhibition and determine the IC50 values.

In Vivo Evaluation of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established acute inflammatory model to evaluate the in vivo anti-inflammatory activity of compounds.[23][24]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin)

  • Pletysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[23]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema model.

Carrageenan_Paw_Edema_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Grouping and Fasting Grouping and Fasting Animal Acclimatization->Grouping and Fasting Compound Administration Compound Administration Grouping and Fasting->Compound Administration Measure Initial Paw Volume (0 hr) Measure Initial Paw Volume (0 hr) Compound Administration->Measure Initial Paw Volume (0 hr) Induce Edema (Carrageenan Injection) Induce Edema (Carrageenan Injection) Measure Initial Paw Volume (0 hr)->Induce Edema (Carrageenan Injection) Measure Paw Volume (1, 2, 3, 4 hr) Measure Paw Volume (1, 2, 3, 4 hr) Induce Edema (Carrageenan Injection)->Measure Paw Volume (1, 2, 3, 4 hr) Data Analysis Data Analysis Measure Paw Volume (1, 2, 3, 4 hr)->Data Analysis End End Data Analysis->End

Carrageenan-Induced Paw Edema Workflow

Data Presentation

Quantitative data from the in vitro assays should be summarized in clearly structured tables to facilitate comparison of the inhibitory activities of the synthesized oxazole derivatives.

Table 1: In Vitro Inhibitory Activity of Oxazole Derivatives against Inflammatory Targets

Compound IDCOX-2 Inhibition IC50 (µM)[3][26]5-LOX Inhibition IC50 (µM)[5][9][27]p38 MAPK Inhibition IC50 (µM)[7][21]NF-κB Inhibition IC50 (µM)
Oxazole-1 0.528.470.251.2
Oxazole-2 0.7810.480.502.5
Oxazole-3 1.23.670.803.1
Celecoxib 0.045---
Zileuton -0.5-1.0--
SB203580 --0.05-

Table 2: In Vivo Anti-inflammatory Activity of Oxazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3h
Oxazole-1 1055.4
Oxazole-2 1048.2
Indomethacin 1062.5
Control -0

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Oxazole-2-carbonitrile. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve synthesis yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: Several effective methods exist, each with specific advantages. The most widely reported routes include the dehydration of oxazole-2-carboxamide using phosphoryl chloride (POCl₃), which offers good yields of around 74%, and a highly efficient [3+2] cycloaddition of carboxylic acids and isocyanides, which can achieve yields up to 96% under optimized conditions.[1][2] Other notable methods include the rhodium(II)-catalyzed annulation of 1,2,3-triazoles and the classical cyclization of 2-aminophenol derivatives with cyanogen bromide.[1]

Q2: What are the most critical factors that influence the final yield of the synthesis?

A2: The final yield is highly dependent on the chosen synthetic route. However, common critical factors across most methods include the purity of starting materials, the choice of solvent and base, strict control of reaction temperature, and anhydrous (moisture-free) conditions. For instance, in the [3+2] cycloaddition method, the selection of the base (DMAP being superior to others) and a slightly elevated temperature (40 °C) are crucial for maximizing yield.[2]

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful control over reaction conditions. Key strategies include:

  • Temperature Control: Avoid excessive heating, which can lead to decomposition or unwanted side reactions. For catalyzed reactions, adhere to the optimal temperature range.[1][3]

  • Stoichiometry: Use the correct molar ratios of reactants and reagents. An excess of a particular reagent can sometimes lead to byproducts.[4]

  • Inert Atmosphere: When using sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.

  • Monitoring: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to stop the reaction once the starting material is consumed, preventing the formation of degradation products.[1]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification typically involves a standard aqueous workup followed by column chromatography. After quenching the reaction, the crude product is usually extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine and dried. The final purification is most effectively achieved using silica gel column chromatography with an eluent system such as ethyl acetate/hexane.[1][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low Yield in Dehydration of Oxazole-2-carboxamide

Q: I am attempting to synthesize this compound by dehydrating oxazole-2-carboxamide with POCl₃ in pyridine, but my yield is consistently below 30%. What are the likely causes and solutions?

A: Low yields in this dehydration reaction are common and can often be traced back to a few key areas. This reaction is highly sensitive to moisture and the quality of the reagents.

Potential Causes and Solutions:

  • Presence of Moisture: Phosphoryl chloride (POCl₃) reacts vigorously with water. Any moisture in the pyridine, glassware, or starting material will consume the reagent and reduce the yield.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous pyridine, preferably from a freshly opened bottle or distilled over a suitable drying agent.

  • Reagent Quality: The quality of POCl₃ is critical. Over time, it can degrade, especially if not stored properly.

    • Solution: Use a fresh bottle of POCl₃. Consider purifying older batches by distillation if you have the appropriate safety equipment.

  • Incorrect Stoichiometry or Addition: Using too little POCl₃ will result in an incomplete reaction. Adding it too quickly can cause localized heating and side reactions.

    • Solution: Use a slight excess of POCl₃ (typically 1.2-1.4 equivalents).[1] Add the POCl₃ dropwise to the solution of the amide in pyridine while cooling the reaction mixture in an ice bath to maintain control over the reaction temperature.

  • Incomplete Reaction: The reaction may not have run to completion.

    • Solution: Monitor the reaction progress using TLC. While it is often run at room temperature for several hours, gentle warming may be required for less reactive substrates, but this should be done cautiously.[1]

G Troubleshooting Workflow: Dehydration Method start Low Yield (<30%) check_moisture Are all reagents and glassware anhydrous? start->check_moisture check_reagents Are POCl3 and Pyridine fresh/high purity? check_moisture->check_reagents Yes dry Action: Flame-dry glassware. Use anhydrous solvents. check_moisture->dry No check_temp Was POCl3 added slowly at 0°C? check_reagents->check_temp Yes replace Action: Use fresh bottle of POCl3. check_reagents->replace No check_time Was reaction monitored to completion via TLC? check_temp->check_time Yes control_add Action: Add POCl3 dropwise with ice-bath cooling. check_temp->control_add No monitor Action: Continue reaction and monitor with TLC. check_time->monitor No end_node Yield Improved check_time->end_node Yes dry->check_reagents replace->check_temp control_add->check_time monitor->end_node

Caption: Troubleshooting workflow for the dehydration of oxazole-2-carboxamide.
Problem: Low Yield in [3+2] Cycloaddition

Q: My [3+2] cycloaddition reaction between a carboxylic acid and an isocyanoacetate is giving a low yield. How can I optimize this reaction?

A: This powerful reaction can achieve excellent yields, but it is highly sensitive to the choice of base and reaction temperature.

Optimization Steps:

  • Base Selection is Crucial: The choice of base has the most significant impact on yield. While bases like triethylamine (NEt₃) or DIPEA often fail to produce the desired product, 4-Dimethylaminopyridine (DMAP) has been shown to be highly effective.[2]

  • Optimize Temperature: The reaction proceeds at room temperature, but increasing the temperature to 40 °C can dramatically increase the yield and reduce the reaction time.[2]

  • Solvent Choice: Dichloromethane (CH₂Cl₂) is generally the solvent of choice. Other solvents like DMSO, THF, or acetonitrile (MeCN) do not typically offer better results.[2]

  • Reagent Equivalents: Use a slight excess of the isocyanide (e.g., 1.2 equiv), the activator DMAP-Tf (1.3 equiv), and the DMAP base (1.5 equiv) for optimal results.[2]

Data Presentation

Table 1: Comparison of Key Synthesis Methods for this compound Derivatives
Synthesis MethodKey Reagents/ConditionsTypical YieldAdvantagesLimitations
Dehydration of Carboxamide Oxazole-2-carboxamide, POCl₃, pyridine, Room Temp~74%[1]Simple procedure, good yield.Uses corrosive and water-sensitive POCl₃.
[3+2] Cycloaddition Carboxylic acid, Isocyanide, DMAP-Tf, DMAP, CH₂Cl₂, 40 °CUp to 96%[1][2]Excellent yields, mild conditions, broad substrate scope.Requires specialized isocyanide and activator reagents.
Rhodium-Catalyzed Annulation 1,2,3-Triazole, Aldehyde, Rh(II) catalyst, Elevated Temp (120 °C)Up to 79%[1]High selectivity, direct route to substituted oxazoles.Requires expensive rhodium catalyst and high temperatures.
Cyclization with Cyanogen Bromide 2-Aminophenol derivative, Cyanogen bromide, Base, HeatModerate-GoodEstablished and scalable method.Requires highly toxic cyanogen bromide.[1]
Table 2: Optimization of [3+2] Cycloaddition Reaction Conditions

Based on the synthesis of 4-substituted-5-methyloxazole from benzoic acid and methyl 2-isocyanopropanoate.[2]

EntryBaseTemperature (°C)Time (min)Yield (%)
1NEt₃ or DIPEA2560Not Detected
2DABCO256047
3DMAP256070
4DMAP 40 30 96

Detailed Experimental Protocols

Protocol 1: Dehydration of Oxazole-2-carboxamide

This procedure is based on a widely reported synthetic route.[1]

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve oxazole-2-carboxamide (1.0 eq) in anhydrous pyridine (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphoryl chloride (POCl₃, 1.4 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5 hours. Monitor the reaction's progress by TLC.

  • Workup: Carefully pour the reaction mixture into ice water to quench the excess POCl₃. Acidify the aqueous solution with HCl (2M) to a pH of ~2.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: [3+2] Cycloaddition of Carboxylic Acid and Isocyanide

This protocol is based on an optimized, high-yield procedure.[2]

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂, 0.1 M) in a dry flask, add DMAP-Tf (1.3 eq).

  • Addition of Reactants: Add the isocyanoacetate derivative (1.2 eq) followed by DMAP (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 40 °C for 30 minutes to 3 hours, depending on the substrate. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazole product.

G Experimental Workflow: [3+2] Cycloaddition cluster_prep Preparation (Step 1) cluster_reaction Reaction (Steps 2-3) cluster_purification Workup & Purification (Steps 4-5) prep1 Dissolve Carboxylic Acid (1.0 eq) in CH2Cl2 prep2 Add DMAP-Tf (1.3 eq) prep1->prep2 react1 Add Isocyanoacetate (1.2 eq) prep2->react1 react2 Add DMAP (1.5 eq) react1->react2 react3 Heat to 40°C and stir react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Cool to Room Temperature react4->workup1 workup2 Concentrate under reduced pressure workup1->workup2 purify Purify via Silica Gel Column Chromatography workup2->purify

Caption: General experimental workflow for the high-yield [3+2] cycloaddition synthesis.

References

Technical Support Center: Purification of Oxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Oxazole-2-carbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed purification techniques for this compound are column chromatography using silica gel and recrystallization.[1][2] Column chromatography with an ethyl acetate/hexane eluent system is a standard approach to ensure high purity.[1] Recrystallization from a solvent like hexane has also been reported as an effective method.[2]

Q2: What are the typical impurities I might encounter?

A2: Impurities can originate from starting materials, reagents, or side reactions during the synthesis of this compound. Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from the cyclization reaction, or reagents such as triphenylphosphine oxide if triphenylphosphine is used.[3] It is also important to monitor for potential degradation products, especially if the compound is exposed to harsh conditions.

Q3: How can I monitor the purity of this compound during and after purification?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of the purification.[1] For final purity assessment and structural confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are recommended.[1] HPLC analysis on a C18 column with an acetonitrile/water mobile phase can be specifically used to detect any degradation products over time.[1]

Q4: What are the recommended storage conditions for purified this compound?

A4: To prevent degradation, this compound should be stored at low temperatures, around -20°C, in amber vials to protect it from light.[1] It is also advisable to avoid prolonged exposure to protic solvents like water and alcohols to minimize the risk of hydrolysis.[1] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture absorption.[3]

Troubleshooting Guides

Problem 1: Low recovery of this compound after silica gel column chromatography.

Possible Cause Suggested Solution
Compound Degradation on Silica Gel Some oxazole derivatives can be unstable on acidic silica gel.[3] Consider using a less acidic stationary phase like neutral alumina, or deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[3] Reversed-phase chromatography can also be a viable alternative.[3]
Irreversible Adsorption The nitrile group can lead to strong interactions with the silica surface, causing poor elution.[3] To mitigate this, pre-treat the silica gel with the eluent before loading your sample. Adding a small amount of a more polar solvent to the mobile phase can also help in eluting the compound.[3]
Inappropriate Solvent System The selected eluent may not have the optimal polarity to elute the compound effectively from the column.[3] A systematic trial of different solvent ratios (e.g., varying the ethyl acetate/hexane gradient) is recommended to find the ideal mobile phase composition.

Problem 2: The purified this compound appears to be wet or contains residual solvent.

Possible Cause Suggested Solution
Residual Water from Workup Ensure that the organic extracts are thoroughly dried using a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, before the solvent evaporation step.[3]
Hygroscopic Nature Polar compounds can absorb moisture from the atmosphere. Dry the purified product under a high vacuum. Gentle heating can be applied if the compound is thermally stable.[3]
Trapped High-Boiling Point Solvent Solvents used during purification can be difficult to remove completely. Use a rotary evaporator followed by drying under a high vacuum. Co-evaporation with a lower-boiling point solvent can also be an effective strategy.[3]

Data Presentation

Table 1: Summary of Purification Parameters for this compound

Purification Method Stationary Phase Typical Eluent/Solvent Purity Monitoring Reference
Column ChromatographySilica GelEthyl acetate/HexaneTLC, HPLC[1]
Recrystallization-HexaneTLC, Melting Point[2]
Reversed-Phase ChromatographyC18Acetonitrile/WaterHPLC[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a high percentage of hexane in an ethyl acetate/hexane mixture).

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot hexane.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage A Crude this compound B Dissolve in Minimum Solvent A->B C Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) B->C Primary Method D Recrystallization (Hexane) B->D Alternative Method E Monitor Fractions by TLC/HPLC C->E F Combine Pure Fractions D->F E->F G Evaporate Solvent F->G H Characterize by NMR, IR G->H I Store at -20°C in Amber Vial H->I

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery After Silica Gel Chromatography cause1 Compound Degradation? start->cause1 cause2 Irreversible Adsorption? start->cause2 cause3 Inappropriate Eluent? start->cause3 solution1a Use Neutral Alumina cause1->solution1a solution1b Deactivate Silica with Et3N cause1->solution1b solution1c Use Reversed-Phase HPLC cause1->solution1c solution2a Pre-treat Silica with Eluent cause2->solution2a solution2b Add Polar Modifier to Eluent cause2->solution2b solution3 Optimize Solvent Gradient cause3->solution3

Caption: Troubleshooting decision tree for low recovery during silica gel chromatography.

References

Common side reactions in the dehydration of oxazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydration of oxazole-2-carboxamide to its corresponding nitrile.

Troubleshooting Guides and FAQs

Q1: I am getting a low yield of my desired oxazole-2-carbonitrile. What are the potential causes and how can I improve it?

A1: Low yields in the dehydration of oxazole-2-carboxamide can stem from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products. Here are some common causes and recommended solutions:

  • Incomplete Reaction: The dehydrating agent may be old or inactive. It is crucial to use a fresh, anhydrous dehydrating agent. The reaction time or temperature may also be insufficient. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Degradation: The oxazole ring can be sensitive to harsh reaction conditions. Strong acids, in particular, may cause decomposition of the oxazole ring.[1] If you are using a strong acid-based dehydrating agent like phosphorus pentoxide (P₂O₅) in harsh conditions, consider switching to a milder reagent system like cyanuric chloride/DMF.

  • Side Reactions: Several side reactions can consume your starting material or product, leading to a lower yield. These are discussed in more detail in the following questions.

Q2: What are the most common side reactions I should be aware of during the dehydration of oxazole-2-carboxamide?

A2: The primary side reactions in the dehydration of oxazole-2-carboxamide can be broadly categorized as those involving the carboxamide group and those involving the oxazole ring itself.

  • Incomplete Dehydration: The reaction may stop at an intermediate stage, especially with milder dehydrating agents or insufficient reaction times.

  • Hydrolysis of the Nitrile: The product, this compound, can be susceptible to hydrolysis back to the starting carboxamide, especially during aqueous workup if the pH is not carefully controlled.[2][3][4][5]

  • Ring Opening of the Oxazole: The oxazole ring is known to be unstable under certain conditions.

    • Acid-Catalyzed Decomposition: Strong acids can lead to the cleavage of the oxazole ring.[1]

    • Base-Catalyzed Ring Opening: Strong bases can deprotonate the C2 position of the oxazole ring, which is the most acidic proton, leading to a ring-opened isonitrile intermediate.[6][7]

    • Nucleophilic Attack: Some nucleophiles can attack the oxazole ring, causing it to open.[8]

  • Formation of N-acylurea: When using carbodiimide-based dehydrating agents (e.g., DCC), a common side product is the corresponding N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[9][10][11][12]

Q3: My reaction mixture is turning dark, and I am observing tar-like substances. What is happening and how can I prevent it?

A3: The formation of dark colors and tar often indicates polymerization or extensive decomposition of the starting material or product. This is typically caused by overly harsh reaction conditions, such as high temperatures or the use of a very strong dehydrating agent.

  • Reduce Reaction Temperature: Lowering the temperature can often mitigate decomposition pathways.

  • Use a Milder Dehydrating Agent: If you are using a powerful dehydrating agent like P₂O₅, consider switching to a milder alternative such as cyanuric chloride/DMF or thionyl chloride (SOCl₂).

  • Control the Rate of Addition: Adding the dehydrating agent slowly and in a controlled manner can help to manage any exothermic reactions and prevent localized overheating.

Q4: How do I choose the right dehydrating agent for my oxazole-2-carboxamide?

A4: The choice of dehydrating agent depends on the stability of your specific substrate and the desired reaction conditions.

  • Phosphorus Pentoxide (P₂O₅): A powerful and commonly used dehydrating agent. However, it can require high temperatures and may lead to decomposition with sensitive substrates.[13]

  • Phosphoryl Chloride (POCl₃) and Thionyl Chloride (SOCl₂): These are also effective dehydrating agents and are often used in the presence of a base like pyridine. The reaction mechanisms are similar, proceeding through activation of the amide oxygen.[14]

  • Cyanuric Chloride/DMF: This system offers a milder alternative, often allowing the reaction to proceed at room temperature with good yields for heterocyclic carboxamides.[13]

Quantitative Data Summary

The following table summarizes reported yields for the dehydration of various oxazole carboxamides to their corresponding nitriles using the cyanuric chloride/DMF method.[13]

Starting MaterialProductYield (%)
4-methyl-5-oxazole carboxamide5-Cyano-4-methyl oxazole99.4
5-ethoxy-4-methyl-2-carboxamide5-ethoxy-4-methyl-2-carbonitrile62.6
5-ethoxy-oxazole-4-carboxamide5-ethoxy-oxazole-4-carbonitrile77.6

Experimental Protocols

Protocol 1: Dehydration using Cyanuric Chloride/DMF [13]

This protocol is adapted from a general procedure for the dehydration of heterocyclic carboxamides.

  • Preparation: Suspend the oxazole-2-carboxamide (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature.

  • Addition of Reagent: In a separate flask, dissolve cyanuric chloride (0.5 equivalents) in a suitable solvent such as methyl tertiary butyl ether (MTBE). Add this solution to the amide suspension over a period of 15 minutes.

  • Reaction: Stir the mixture at room temperature for one hour. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃). Separate the organic and aqueous phases.

  • Extraction: Extract the aqueous phase twice with MTBE.

  • Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.

Protocol 2: Dehydration using Phosphorus Pentoxide (P₂O₅)

This is a general procedure for amide dehydration using P₂O₅.

  • Preparation: In a dry flask, thoroughly mix the oxazole-2-carboxamide (1 equivalent) with phosphorus pentoxide (1-2 equivalents).

  • Reaction: Heat the solid mixture, carefully, under reduced pressure. The product nitrile will distill as it is formed. Alternatively, the reaction can be carried out in an inert, high-boiling solvent.

  • Purification: The collected distillate is the crude product. It can be further purified by redistillation or chromatography.

Caution: Reactions with P₂O₅ can be vigorous. It is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Visualizations

Dehydration_Pathway Start Oxazole-2-carboxamide Intermediate Activated Amide Intermediate Start->Intermediate Dehydrating Agent (e.g., P₂O₅, POCl₃, SOCl₂, Cyanuric Chloride/DMF) Product This compound Intermediate->Product - H₂O

Caption: General reaction pathway for the dehydration of oxazole-2-carboxamide.

Side_Reactions cluster_main Main Reaction Start Oxazole-2-carboxamide Product This compound Start->Product Dehydration SideProduct1 Ring-Opened Products (e.g., isonitrile) Start->SideProduct1 Harsh Conditions (Strong Acid/Base) SideProduct2 Hydrolysis Product (re-formation of carboxamide) Product->SideProduct2 Aqueous Workup

Caption: Common side reaction pathways in oxazole-2-carboxamide dehydration.

Experimental_Workflow step1 Step 1: Reagent Preparation Dissolve or suspend oxazole-2-carboxamide in an anhydrous solvent. step2 Step 2: Addition of Dehydrating Agent Add the dehydrating agent (e.g., cyanuric chloride solution) to the reaction mixture, often at a controlled temperature. step1->step2 step3 Step 3: Reaction Monitoring Stir the reaction and monitor its progress using TLC or LC-MS until the starting material is consumed. step2->step3 step4 Step 4: Quenching and Workup Carefully quench the reaction (e.g., with Na₂CO₃ solution) and perform an aqueous workup to remove inorganic byproducts. step3->step4 step5 Step 5: Extraction and Drying Extract the product into an organic solvent and dry the organic layer over an anhydrous drying agent. step4->step5 step6 Step 6: Purification Concentrate the organic solution and purify the crude product by chromatography or recrystallization. step5->step6

References

Optimizing reaction conditions for copper-catalyzed oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize copper-catalyzed oxazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of oxazoles using copper catalysis. The solutions provided are based on literature-supported evidence and best practices in synthetic organic chemistry.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material to the desired oxazole. What are the primary factors to investigate?

A: Low or non-existent yield in copper-catalyzed oxazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The copper catalyst is central to the reaction. Ensure the copper source is active and in the correct oxidation state. While some reactions utilize Cu(II) pre-catalysts that are reduced in situ, many copper-catalyzed cyclizations rely on Cu(I) species as the active catalyst.[1] The absence or deactivation of the copper catalyst can lead to a significant drop in product yield or complete reaction failure.[1]

  • Atmosphere Control: Copper(I) catalysts are susceptible to oxidation to the less active copper(II) state in the presence of oxygen.[1] Unless the specific protocol is an aerobic oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent catalyst deactivation.[1]

  • Purity of Starting Materials: Impurities in substrates and reagents can poison the catalyst or lead to the formation of side products. It is essential to use highly pure starting materials, purified by appropriate techniques if necessary. Commercially available reagents may contain inhibitors or byproducts that can interfere with the catalytic cycle.[1]

  • Base Strength and Stoichiometry: Many copper-mediated cyclization reactions require a base. The choice of base and its stoichiometry are critical. Strong, non-nucleophilic bases are often effective.[1] An insufficient amount of base can result in trace product formation or no reaction at all.[1]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Solvents should be anhydrous, as water can lead to hydrolysis of starting materials or intermediates.[2]

Issue 2: Formation of Significant Byproducts or Tar

Q: My reaction produces the desired oxazole, but I observe a significant amount of side products or a tar-like residue. How can I improve the reaction's selectivity?

A: The formation of byproducts or tar often indicates that the reaction conditions are too harsh for the substrates, leading to decomposition or polymerization.[2]

  • Reaction Temperature: High temperatures can promote side reactions and decomposition. It is advisable to lower the reaction temperature to find a balance between an acceptable reaction rate and the minimization of byproduct formation.[2]

  • Reaction Time: Prolonged reaction times can increase the likelihood of product degradation or the formation of side products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Choice of Oxidant/Dehydrating Agent: In oxidative cyclizations, the choice and amount of the oxidant are critical. For reactions involving a cyclodehydration step, the strength of the dehydrating agent can influence byproduct formation. If harsh acidic conditions are causing charring, consider switching to a milder dehydrating agent.[2]

Issue 3: Incomplete or Stalled Reaction

Q: The reaction starts, but it appears to stall before all the starting material is consumed. What can be done to drive the reaction to completion?

A: A stalled reaction suggests that the catalytic cycle is being inhibited or the reaction conditions are not optimal for sustained turnover.

  • Catalyst Loading: Increasing the catalyst loading may help to drive the reaction to completion. However, this should be done judiciously, as higher catalyst concentrations can sometimes lead to increased byproduct formation.

  • Reagent Stoichiometry: A moderate increase in the stoichiometry of a key reagent, such as the oxidant or base, might be necessary to achieve full conversion.[2]

  • Ligand Effects: In many copper-catalyzed reactions, the ligand plays a crucial role in stabilizing the catalyst and promoting the desired transformation. If applicable to your specific reaction, screening different ligands could improve catalyst performance and reaction completion.

Frequently Asked Questions (FAQs)

Q1: Which copper source is best for my oxazole synthesis?

A1: The optimal copper source is highly dependent on the specific reaction. Common and effective copper sources include CuI, CuBr, Cu(OAc)₂, and Cu(OTf)₂.[1] For reactions involving aerobic oxidation, CuBr₂ has been shown to be effective.[3] It is often necessary to screen a few different copper salts to find the best one for a particular substrate combination.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction yield. Solvents should be chosen based on the solubility of the reactants and compatibility with the reaction conditions. Anhydrous solvents are generally recommended to prevent unwanted side reactions.[2] For some copper-catalyzed oxidative cyclizations, polar aprotic solvents like DMF have proven effective.[4] In other cases, a mixture of solvents, such as toluene and DCE, may be optimal.[3]

Q3: What is the role of an additive, like iodine, in some copper-catalyzed oxazole syntheses?

A3: In certain copper-catalyzed tandem oxidative cyclizations, iodine has been used as an additive and has been shown to be crucial for achieving high yields.[4] The exact role of iodine can be complex, but it is believed to facilitate the oxidative cyclization process.[4]

Q4: Can electron-donating or electron-withdrawing groups on my substrates affect the reaction outcome?

A4: Yes, the electronic properties of the substituents on your starting materials can have a significant impact on the reaction efficiency. For example, in the copper-catalyzed tandem oxidative cyclization of benzylamines, electron-withdrawing groups on the benzylamine tend to enhance the reaction yield, while electron-donating groups can decrease efficiency.[4]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize optimized reaction conditions for different copper-catalyzed oxazole synthesis methods, allowing for easy comparison.

Table 1: Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation [3]

EntryCopper Source (mol%)Ligand (mol%)Base (equiv)Additive (equiv)SolventTemperature (°C)Yield (%)
1CuBr₂ (10)Pyridine (40)K₂CO₃ (1)NIS (1)Toluene/DCE (1:1)80High

Table 2: Copper-Catalyzed Tandem Oxidative Cyclization [4]

| Entry | Copper Source | Oxidant | Additive | Solvent | Temperature | Yield (%) | |---|---|---|---|---|---| | 1 | Copper Acetate | TBHP | Iodine | DMF | Room Temp. | up to 93 |

Experimental Protocols

Protocol 1: Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation of Amines and Alkynes [3]

  • To a reaction tube, add the amine (0.2 mmol), alkyne (0.3 mmol), CuBr₂ (10 mol %), pyridine (40 mol %), K₂CO₃ (1 equiv), and NIS (1 equiv).

  • Add a 1:1 mixture of toluene and 1,2-dichloroethane (DCE) (2 mL).

  • Seal the tube and stir the reaction mixture at 80 °C under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trisubstituted oxazole.

Protocol 2: Copper-Catalyzed Tandem Oxidative Cyclization of Benzylamine and Ethyl Acetoacetate [4]

  • To a reaction flask, add benzylamine (1.0 mmol), ethyl acetoacetate (1.2 mmol), copper acetate (10 mol %), and iodine (20 mol %).

  • Add dimethylformamide (DMF) (3 mL) as the solvent.

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the polysubstituted oxazole.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

G start Low or No Product Yield catalyst Check Catalyst Activity (Source, Oxidation State) start->catalyst atmosphere Verify Inert Atmosphere (N2 or Ar) start->atmosphere purity Assess Starting Material Purity start->purity base Evaluate Base (Strength, Stoichiometry) start->base solvent Check Solvent (Anhydrous?) start->solvent optimize Systematically Optimize Conditions (Temp, Time, Conc.) catalyst->optimize atmosphere->optimize purity->optimize base->optimize solvent->optimize G A Cu(II) Pre-catalyst B Reduction to Cu(I) A->B e- C Coordination with Starting Materials B->C + Substrates D Oxidative Cyclization C->D Oxidant E Product Release D->E - Oxazole F Re-oxidation of Cu(I) to Cu(II) E->F F->B Catalytic Cycle Regeneration

References

Methods for removing oxazole impurities from acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Acrylonitrile

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the removal of oxazole impurities from acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of oxazole from acrylonitrile crucial?

A1: Oxazole is a common impurity formed during the production of acrylonitrile via propylene ammoxidation.[1] Its presence is detrimental as it acts as a color-forming agent, and its reaction with acrylonitrile can compromise the storage stability and quality of the monomer.[2] For applications such as polymer synthesis or the production of high-quality acrylamide, removing oxazole to very low levels is essential.[1]

Q2: What are the primary methods for removing oxazole from acrylonitrile?

A2: Several methods have been developed to purify acrylonitrile. The most common techniques include:

  • Ion-Exchange Chromatography: Passing the acrylonitrile through a cation exchange resin to selectively adsorb oxazole.[1][3]

  • Chemical Treatment with Sulfuric Acid: Reacting oxazole with concentrated sulfuric acid to form a solid, oxazole sulfate, which can then be separated.[2][4]

  • Fractional Distillation: Separating oxazole from acrylonitrile based on their different boiling points, though their close volatilities can make this challenging.[5]

  • Adsorption: Using adsorbents like alumina or clay to remove oxazole.[4]

Q3: How can I determine the concentration of oxazole in my acrylonitrile sample?

A3: The oxazole content in acrylonitrile is typically determined by gas-phase chromatography (GC).[3] Modern GC systems equipped with a flame ionization detector (FID) are highly sensitive and can detect oxazole concentrations as low as 0.5 parts per million (ppm).[3]

Troubleshooting Guides

Method 1: Ion-Exchange Chromatography

Q: My cation exchange resin shows low oxazole removal capacity. What are the likely causes and solutions?

A: Low efficiency is often related to the water content of the resin and the acrylonitrile feed.

  • Problem: High water content in the resin. Commercially available water-moist cation exchange resins can contain 40-50% water, which reduces their capacity for oxazole removal.[1]

  • Solution: Use a substantially dry cation exchange resin. Drying the resin to a water content below 35%, and preferably below 15%, can increase the oxazole removal capacity by 40% or more.[1] The resin can be dried by heating it to 50-100°C while passing dry nitrogen or air through it.[1]

  • Problem: High water content in the acrylonitrile.

  • Solution: To extend the effective life of the resin, it is preferable to use acrylonitrile with the lowest possible water content.[1] If necessary, pre-dry the acrylonitrile to less than 1% water using methods like fractional distillation or by passing it through a desiccant bed (e.g., calcium chloride).[1]

Q: What is the optimal operating temperature for the ion-exchange process?

A: The process can be carried out at ambient temperatures. However, the capacity of the resin for oxazole removal is inversely proportional to the temperature.[1] The preferred operating temperature range is between 0°C and 50°C, as temperatures above this tend to decrease the resin's capacity.[1]

Q: How do I regenerate a saturated cation exchange resin?

A: Once the resin is saturated (indicated by the breakthrough of oxazole in the product), it can be regenerated.

  • Regeneration Solution: Contact the resin with methanol or water.[1] Aqueous systems with a pH of less than 7 are preferred for regeneration.[1]

  • Temperature: Regeneration is more efficient at elevated temperatures, preferably between 75°C and 125°C.[1] For example, using deionized water at 80°C to 90°C can effectively remove the adsorbed oxazole.[3]

Method 2: Chemical Treatment with Sulfuric Acid

Q: I added sulfuric acid to my acrylonitrile sample, but no oxazole sulfate precipitate formed. What went wrong?

A: The concentration of the sulfuric acid is critical for this reaction to occur.

  • Problem: The sulfuric acid concentration is too low. Dilute sulfuric acid will not react with oxazole.[2]

  • Solution: You must use sulfuric acid with a concentration greater than 70%.[2][4] Commercially available 96% sulfuric acid is effective.[2]

Q: What is the recommended molar ratio of sulfuric acid to oxazole?

A: The ideal ratio depends on the presence of water.

  • For Anhydrous Acrylonitrile: A stoichiometric amount (1:1 molar ratio) of sulfuric acid to oxazole is preferred. Using excess acid can increase the solubility of the resulting oxazole sulfate in the acrylonitrile, reducing the yield of the precipitate.[2][4]

  • For Acrylonitrile Containing Water: A molar excess of sulfuric acid is recommended, with a preferred molar ratio of sulfuric acid to oxazole between 2:1 and 15:1.[2][4] A ratio of at least 8:1 is particularly effective.[2]

Q: How can I separate the oxazole sulfate from the acrylonitrile after precipitation?

A: Oxazole sulfate is a white crystalline solid.[2] It can be separated from the liquid acrylonitrile using several standard laboratory techniques, including filtration, decantation, distillation, or evaporation.[2] A combination of these methods can also be employed.[2]

Data Presentation

Table 1: Effect of Resin and Acrylonitrile Water Content on Oxazole Removal Data derived from experiments using DOWEX MSC-1 resin (H+ form).[1]

Resin Water Content (wt%)Acrylonitrile Water Content (ppm)Initial Oxazole (ppm)Final Oxazole (ppm)Oxazole Removal Efficiency
High (~50%)900163ModerateLower
Low (<25%)900163LowHigher
Low (<15%)<500200-300< 50Very High

Table 2: Efficiency of Oxazole Removal using Sulfuric Acid Treatment Data derived from flash distillation experiments.[2]

Initial Oxazole (ppm)H₂SO₄ ConcentrationH₂SO₄:Oxazole Molar RatioSeparation MethodFinal Oxazole (ppm)
72096%9.4 : 1Flash Distillation~10
39096%Not specifiedSimple DistillationNot detected
2200Not specifiedNot specifiedFiltration30

Experimental Protocols

Protocol 1: Oxazole Removal Using a Dry Cation Exchange Resin
  • Resin Preparation:

    • Take a suitable amount of a strong acid cation exchange resin (e.g., Amberlyst 15 or DOWEX MSC-1).[1][3]

    • Dry the resin by placing it in a column and heating it to approximately 60°C.[1]

    • Pass a stream of dry nitrogen gas through the resin bed for 30-60 minutes to achieve a water content below 25%.[1]

  • Acrylonitrile Preparation (if necessary):

    • If the acrylonitrile contains more than 1% water, pass it through a column packed with a desiccant like calcium chloride before treatment.[1]

  • Adsorption Process:

    • Pack a glass column with the prepared dry resin.

    • Pass the oxazole-containing acrylonitrile through the resin bed at ambient temperature (ideally 0-50°C).[1]

    • Maintain a steady flow rate to ensure adequate contact time.

  • Monitoring:

    • Collect fractions of the purified acrylonitrile eluate.

    • Analyze the oxazole concentration in the eluate using gas chromatography to monitor for resin saturation (breakthrough).[1]

  • Regeneration:

    • Once oxazole is detected in the eluate, stop the acrylonitrile flow.

    • Pass deionized water (pH < 7) heated to 75-125°C through the column to elute the bound oxazole.[1]

    • The resin can then be re-dried for subsequent use.

Protocol 2: Oxazole Removal via Sulfuric Acid Precipitation
  • Reaction Setup:

    • Place a known volume of oxazole-containing acrylonitrile into a reaction flask equipped with a stirrer.

  • Acid Addition:

    • Calculate the molar amount of oxazole in the sample.

    • Slowly add concentrated (>70%) sulfuric acid to the stirred acrylonitrile.[2] Use a molar ratio of H₂SO₄ to oxazole between 2:1 and 15:1 if water is present.[2]

    • A white, fluffy precipitate of oxazole sulfate should form.[2]

  • Separation:

    • Option A: Filtration: Filter the mixture using a suction filter to separate the solid oxazole sulfate from the purified acrylonitrile.[2] The solid can be washed with a small amount of acetone and dried under a vacuum.[2]

    • Option B: Distillation: Charge the mixture to a distillation apparatus. Perform a flash distillation at atmospheric pressure (acrylonitrile boiling point ~77°C).[2] The purified acrylonitrile will distill over, leaving the non-volatile oxazole sulfate in the distillation pot.[2]

  • Analysis:

    • Analyze the resulting purified acrylonitrile for residual oxazole content using gas chromatography to confirm the success of the removal.

Visualizations

experimental_workflow_ion_exchange cluster_prep Preparation cluster_process Purification Process cluster_regen Regeneration Cycle acrylonitrile Acrylonitrile Feed (Oxazole > 200 ppm) predry Pre-dry Acrylonitrile (< 1% Water) acrylonitrile->predry If water > 1% column Packed Column (0-50°C) acrylonitrile->column If water < 1% predry->column resin Cation Exchange Resin dry_resin Dry Resin (< 25% Water) resin->dry_resin dry_resin->column analysis GC Analysis column->analysis Eluate product Purified Acrylonitrile (Oxazole < 50 ppm) analysis->product Pass saturate Saturated Resin analysis->saturate Fail (Breakthrough) regenerate Regenerate with Hot Water (75-125°C) saturate->regenerate regenerate->dry_resin Re-dry and Reuse waste Oxazole/Water Waste regenerate->waste

Caption: Workflow for removing oxazole using cation-exchange resin.

experimental_workflow_sulfuric_acid cluster_separation Separation Options start Acrylonitrile Feed with Oxazole Impurity add_acid Add Concentrated H₂SO₄ (>70%) start->add_acid precipitate Formation of Solid Oxazole Sulfate add_acid->precipitate filtration Filtration precipitate->filtration distillation Distillation precipitate->distillation product Purified Acrylonitrile filtration->product waste Oxazole Sulfate (Solid Waste) filtration->waste distillation->product distillation->waste

Caption: Workflow for removing oxazole via sulfuric acid precipitation.

logical_relationship_selection start Select Purification Method q1 Is regeneration/ reuse of material a priority? start->q1 q2 Is handling concentrated acid a concern? q1->q2 No method1 Ion-Exchange Chromatography q1->method1 Yes q2->method1 Yes method2 Sulfuric Acid Treatment q2->method2 No

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Enhancing Oxazole Derivative Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of oxazole derivatives in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My oxazole derivative, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous assay medium. Here are several strategies to troubleshoot this problem:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced precipitation and cell toxicity.[1]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. Add the aqueous buffer to your DMSO stock dropwise while gently vortexing. This gradual change in solvent polarity can help maintain the compound's solubility.

  • Pre-warm the Assay Medium: Gently warming the aqueous medium to the assay temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.

  • Sonication: Briefly sonicating the final solution can help to break down small aggregates and improve dispersion.[2]

Q2: I am observing inconsistent IC50 values for my oxazole derivative in an enzyme inhibition assay. Could this be related to solubility?

A2: Yes, inconsistent results are often a sign of poor solubility. If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than the intended concentration, leading to unreliable data. Beyond the troubleshooting steps in Q1, consider the following for enzyme assays:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation (cloudiness or visible particles) before and during the experiment.

  • Kinetic Solubility Assay: Before conducting extensive experiments, perform a simple kinetic solubility test. Prepare your oxazole derivative at the highest desired concentration in the final assay buffer. After a short incubation period, centrifuge the sample and measure the concentration of the compound in the supernatant (e.g., by HPLC-UV). This will give you the maximum soluble concentration under your experimental conditions.

Q3: What are the most common strategies to enhance the aqueous solubility of oxazole derivatives for in vitro assays?

A3: Several techniques can be employed, which can be broadly categorized into physical and chemical modifications, and the use of formulation aids. The choice of method depends on the specific properties of your oxazole derivative and the requirements of your assay.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[3]

  • pH Adjustment: For ionizable oxazole derivatives, adjusting the pH of the buffer can dramatically alter solubility.[4][5][6][7]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9][10][11][12]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[13][14]

Troubleshooting Guide: Precipitation in Cell-Based Assays

This guide provides a systematic approach to resolving precipitation issues with oxazole derivatives in cell culture experiments.

Problem: An oxazole derivative precipitates out of solution upon addition to the cell culture medium.

G start Precipitation Observed in Cell Culture check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso optimize_dmso Action: Reduce final DMSO concentration. check_dmso->optimize_dmso No modify_dilution Action: Use stepwise dilution (add buffer to DMSO stock). check_dmso->modify_dilution Yes optimize_dmso->check_dmso check_solubility Perform a kinetic solubility assay in media. modify_dilution->check_solubility use_cosolvent Consider a co-solvent system (e.g., with Ethanol or PEG). use_cosolvent->check_solubility check_solubility->use_cosolvent solubility_ok Is the compound soluble at the desired concentration? check_solubility->solubility_ok lower_concentration Action: Lower the test concentration to within the solubility limit. solubility_ok->lower_concentration No use_formulation Explore formulation strategies: - Cyclodextrin Complexation - Nanosuspension solubility_ok->use_formulation If concentration cannot be lowered end_success Proceed with Assay solubility_ok->end_success Yes lower_concentration->end_success end_reformulate Reformulate or Synthesize Analogs use_formulation->end_reformulate

Troubleshooting workflow for oxazole derivative precipitation.

Data Presentation: Solubility Enhancement of Oxazole Derivatives

The following tables provide quantitative data on the impact of different solubility enhancement strategies.

Table 1: Effect of Co-solvents on the Solubility of a Representative Compound in Water-DMSO Mixtures

% DMSO in Water (v/v)Solubility Status at 10⁻³ M
> 80%Homogeneous solution
< 70%Heterogeneous suspension
Data adapted from a study on similar heterocyclic compounds.[15]

Table 2: Solubility Enhancement of Oxethazaine using Cyclodextrin

CompoundIC50 in 3T3 Fibroblasts (μM)Fold Increase in Solubility
Oxethazaine28.9-
Oxethazaine:HP-β-CD Complex57.8Multiple-fold increase
Data from a study on the complexation of oxethazaine with hydroxypropyl-beta-cyclodextrin.[8]

Table 3: Effect of pH on the Aqueous Solubility of a Weakly Basic Compound

pHSolubility (mg/mL)
4.12.6
4.21.5
> 5.0Decreased solubility
Data adapted from a study on ketoconazole, demonstrating the principle for weakly basic compounds.[4]

Experimental Protocols

Protocol 1: Preparation of an Oxazole Derivative Stock Solution using a Co-solvent System for an MTT Assay

  • Primary Stock Preparation: Dissolve the oxazole derivative in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM).

  • Working Stock Preparation: Prepare a series of working stock solutions by diluting the primary stock in a co-solvent mixture (e.g., 50% DMSO, 50% Ethanol).

  • Serial Dilutions for Assay: Perform serial dilutions of the working stock solutions in serum-free cell culture medium to achieve the final desired concentrations for the MTT assay. Ensure the final co-solvent concentration is below the cytotoxic level for the cell line being used (typically < 1% v/v).

  • MTT Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the serially diluted oxazole derivative.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at 590 nm.[16][17][18]

Protocol 2: Preparation of an Oxazole Derivative-Cyclodextrin Inclusion Complex

This protocol is adapted from a study on an oxazolidine derivative.[9][10]

  • Molar Ratio Determination: Determine the optimal molar ratio of the oxazole derivative to cyclodextrin (e.g., 1:1) through a phase solubility study.

  • Complex Formation (Co-evaporation Method):

    • Dissolve the oxazole derivative and 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) in a suitable solvent (e.g., ethanol).

    • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Dry the resulting solid under vacuum to obtain the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Preparation for In Vitro Assay: Dissolve the prepared inclusion complex directly in the aqueous assay buffer or cell culture medium to the desired final concentration.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Inflammatory Pathway by Oxazoles

The NF-κB signaling pathway is a key regulator of inflammation. Some oxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.

G tnf TNF-α / IL-1β receptor Receptor tnf->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription oxazole Oxazole Derivative oxazole->ikk Inhibition

Inhibition of the canonical NF-κB pathway by oxazoles.

Dual Inhibition of VEGFR-2 and c-Met Signaling by Oxazole Derivatives in Cancer

Many oxazole derivatives show anticancer activity by targeting receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor growth and angiogenesis.

G vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 hgf HGF cmet c-Met hgf->cmet pi3k PI3K/AKT Pathway vegfr2->pi3k mapk MAPK Pathway vegfr2->mapk cmet->pi3k cmet->mapk proliferation Cell Proliferation & Survival pi3k->proliferation angiogenesis Angiogenesis pi3k->angiogenesis mapk->proliferation mapk->angiogenesis oxazole Oxazole Derivative oxazole->vegfr2 Inhibition oxazole->cmet Inhibition

Dual inhibition of VEGFR-2 and c-Met pathways by oxazoles.

Standard Experimental Workflow for MTT Cytotoxicity Assay

This workflow outlines the key steps for assessing the cytotoxicity of oxazole derivatives.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat Treat with Serially Diluted Oxazole Derivatives incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 590 nm add_solubilizer->read_absorbance analyze Data Analysis (Calculate IC50) read_absorbance->analyze end End analyze->end

References

Stability issues of Oxazole-2-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxazole-2-carbonitrile

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for neat this compound?

A: For maximum stability, solid this compound should be stored at –20°C in a tightly sealed, amber vial to protect it from light.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q2: My this compound solution appears to be degrading. What is the most likely cause?

A: The most common cause of degradation is the use of protic solvents. Prolonged exposure to solvents like water, methanol, or ethanol can lead to hydrolysis of the nitrile group.[1] The oxazole ring itself can also undergo electrochemical reduction in protic solvents like methanol.[2]

Q3: What are the primary degradation products I should look for?

A: The primary degradation pathway is the hydrolysis of the nitrile functional group to form oxazole-2-carboxylic acid.[1] Under certain reductive conditions, the nitrile group may also be converted to an amine, forming oxazole-2-amine.[1] In the presence of a strong base, the oxazole ring itself may be susceptible to deprotonation at the C-2 position, which can be followed by ring-opening to yield an isonitrile.[3][4]

Q4: Which solvents are recommended for preparing stock solutions of this compound?

A: For long-term storage and experimental use, polar aprotic solvents are recommended. These include:

  • Dimethyl sulfoxide (DMSO): Excellent for creating high-concentration stock solutions for biological assays.[5]

  • N,N-Dimethylformamide (DMF): A suitable alternative to DMSO.[1]

  • Acetonitrile (ACN): A versatile solvent for both storage and analytical applications like HPLC.[1][6]

Always use anhydrous grade solvents to minimize the risk of hydrolysis.

Q5: How can I monitor the stability and purity of my this compound solution over time?

A: Periodic analysis using validated analytical techniques is crucial.[1] Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase such as acetonitrile and water to separate the parent compound from potential degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor for the disappearance of the nitrile carbon peak (δ ~113–114 ppm) and the appearance of new signals corresponding to degradation products.[1]

  • Infrared (IR) Spectroscopy: The integrity of the nitrile group can be confirmed by the presence of its characteristic C≡N stretching frequency near 2220–2240 cm⁻¹.[1]

Q6: I'm performing a reaction in methanol and my yield is low. Could solvent instability be the issue?

A: Yes, this is highly probable. Using a protic solvent like methanol can lead to the degradation of your starting material, reducing the overall yield of your desired product.[1][2] Consider switching to an anhydrous, aprotic solvent if the reaction chemistry allows. If a protic solvent is unavoidable, use it at low temperatures and for the shortest possible duration.

Solvent Stability Summary

The following table summarizes the stability of this compound in common laboratory solvents.

SolventSolvent TypeStability ProfileRecommendations & Precautions
Water Polar ProticUnstable Avoid. Prone to rapid hydrolysis of the nitrile group.[1]
Methanol/Ethanol Polar ProticUnstable Avoid for long-term storage.[1] Can cause hydrolysis and potential ring reduction.[2] Use only for short durations at low temperatures if absolutely necessary.
Acetonitrile (ACN) Polar AproticStable Recommended for stock solutions, HPLC analysis, and as a reaction solvent.[1][6]
Dimethyl Sulfoxide (DMSO) Polar AproticStable Excellent for high-concentration stock solutions for biological screening.[5] Ensure use of anhydrous grade.
N,N-Dimethylformamide (DMF) Polar AproticStable Good alternative to DMSO for stock solutions and reactions.[1]
Dichloromethane (DCM) Nonpolar AproticStable Suitable for reactions and extractions where solubility is adequate.
Tetrahydrofuran (THF) Polar AproticGenerally Stable Ensure the solvent is anhydrous and peroxide-free. Suitable for many reaction conditions.

Experimental Protocols

General Protocol for Stability Assessment in Solution

This protocol outlines a standard procedure for evaluating the stability of this compound in a chosen solvent over time.[7][8][9]

  • Objective: To determine the rate of degradation of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

  • Materials:

    • This compound (high purity)

    • Anhydrous solvent of choice (e.g., Acetonitrile, Methanol)

    • Class A volumetric flasks and pipettes

    • Amber HPLC vials with septa caps

    • HPLC system with a UV detector and a C18 column

    • Temperature-controlled storage chamber/incubator

  • Procedure:

    • Stock Solution Preparation: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Sample Aliquoting: Dispense aliquots of the stock solution into multiple amber HPLC vials and seal them securely.

    • Time Zero (T=0) Analysis: Immediately analyze three of the vials to establish the initial concentration and purity. This serves as the baseline.

    • Storage: Place the remaining vials in a stability chamber set to the desired storage condition (e.g., 25°C/60% RH, 40°C/75% RH). Protect from light.[7][8]

    • Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove a set of vials from storage.

    • Analysis: Allow the samples to equilibrate to room temperature and analyze them by HPLC to determine the remaining concentration of this compound and identify any degradation products.

    • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 measurement. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the stability of this compound.

G start This compound end_acid Oxazole-2-carboxylic acid start->end_acid + H₂O (Protic Solvent / H⁺ or OH⁻)

Caption: Primary degradation pathway of this compound via hydrolysis.

G arrow A Prepare Stock Solution (Anhydrous Solvent) B Aliquot into Amber Vials A->B C Store Under Controlled Conditions (Temperature, Light) B->C D Withdraw Samples at Predetermined Timepoints C->D E Analyze Samples (e.g., HPLC, NMR) D->E F Evaluate Data (% Remaining vs. Time) E->F

Caption: Experimental workflow for a typical solution stability study.

G start Select Solvent For: storage Long-Term Storage (> 1 week) start->storage  Storage reaction Chemical Reaction start->reaction Reaction analysis Analytical Standard (HPLC, NMR) start->analysis Analysis   rec_aprotic Recommended: Anhydrous Aprotic (DMSO, ACN, DMF) storage->rec_aprotic rec_reaction Anhydrous Aprotic (ACN, DCM, THF, DMF) (Check Reactivity) reaction->rec_reaction caution Caution: Protic Solvents (MeOH, EtOH, H₂O) Use for shortest duration reaction->caution rec_analysis Anhydrous Aprotic (ACN, DMSO-d6) analysis->rec_analysis

Caption: Decision logic for selecting an appropriate solvent.

References

Troubleshooting low yields in the Fischer oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Fischer oxazole synthesis.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Fischer oxazole synthesis can stem from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Problem: The reaction yields are consistently low or no product is formed.

Here is a logical workflow to troubleshoot the synthesis:

Troubleshooting_Workflow start Low Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality anhydrous_conditions 2. Ensure Anhydrous Conditions reagent_quality->anhydrous_conditions Reagents are pure sub_cyanohydrin Cyanohydrin Purity: - Decomposed? - Impure? reagent_quality->sub_cyanohydrin sub_aldehyde Aldehyde Purity: - Oxidized to acid? - Polymerized? reagent_quality->sub_aldehyde reaction_setup 3. Check Reaction Setup & Conditions anhydrous_conditions->reaction_setup System is dry sub_hcl Anhydrous HCl: - Gaseous HCl used? - Solution in ether fresh? anhydrous_conditions->sub_hcl sub_solvent Solvent Dryness: - Ether freshly distilled from sodium/benzophenone? anhydrous_conditions->sub_solvent workup 4. Optimize Work-up Procedure reaction_setup->workup Conditions are optimal sub_temp Temperature Control: - Reaction kept at 0°C initially? reaction_setup->sub_temp sub_time Reaction Time: - Allowed to proceed overnight? reaction_setup->sub_time success Yield Improved workup->success Purification is efficient sub_extraction Extraction Issues: - Product lost in aqueous phase? workup->sub_extraction sub_purification Purification Loss: - Product unstable on silica? workup->sub_purification

Caption: A stepwise guide to troubleshooting low yields.

Frequently Asked Questions (FAQs)

Reagent-Related Issues

Q1: How critical is the purity of the cyanohydrin, and how can I ensure it is suitable for the reaction?

A1: The purity of the cyanohydrin is paramount. Cyanohydrins can be unstable and may decompose back to the starting aldehyde and hydrogen cyanide, or undergo other side reactions.

  • Assessment of Purity: Use NMR spectroscopy to check for the presence of the parent aldehyde. Freshly prepared cyanohydrins generally give the best results.

  • Purification: If impurities are detected, consider purification by recrystallization for solid cyanohydrins or distillation under reduced pressure for liquids. However, be aware that heating can promote decomposition. An alternative is to use crude, freshly prepared cyanohydrin immediately in the next step.

  • Stability: Store cyanohydrins in a cool, dark place, and consider adding a trace amount of acid (e.g., phosphoric acid) to inhibit decomposition.

Q2: Can I use an aldehyde with any functional group in the Fischer oxazole synthesis?

A2: The Fischer oxazole synthesis is most effective with aromatic aldehydes.[1] Aliphatic aldehydes can be used, but they may lead to lower yields due to side reactions like aldol condensation.

  • Electron-donating vs. Electron-withdrawing Groups: Aldehydes with both electron-donating and electron-withdrawing groups on the aromatic ring are generally tolerated. However, very strong electron-withdrawing groups might decrease the nucleophilicity of the intermediate, slowing down the reaction.

  • Steric Hindrance: Highly sterically hindered aldehydes may react more slowly or give lower yields.

  • Acid-Sensitive Groups: Functional groups that are sensitive to strong acids (e.g., some protecting groups like Boc) may not be compatible with the reaction conditions.

Q3: What are the consequences of using aqueous HCl instead of anhydrous gaseous HCl?

A3: The presence of water is highly detrimental to the Fischer oxazole synthesis. The reaction involves several dehydration steps, and any water present will inhibit these steps and can lead to the hydrolysis of intermediates.[1]

  • Source of Water: Ensure that your solvent (e.g., diethyl ether) is rigorously dried, for instance, by distillation from sodium/benzophenone. The cyanohydrin and aldehyde should also be as dry as possible.

  • Anhydrous HCl: Use either dry HCl gas or a freshly prepared saturated solution of HCl in anhydrous ether. Commercial solutions of HCl in ether can absorb moisture over time.

Reaction Condition-Related Issues

Q4: What is the optimal temperature and reaction time?

A4: The reaction is typically initiated at a low temperature and then allowed to warm to room temperature.

  • Initial Stage: The introduction of HCl gas is usually performed at 0 °C to control the exothermic reaction and minimize side reactions.

  • Reaction Progression: After the initial addition of HCl, the reaction mixture is often stirred at room temperature overnight to ensure completion.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q5: I am observing the formation of side products. What are they and how can I avoid them?

A5: Common side products in the Fischer oxazole synthesis include chloro-oxazolines and oxazolidinones.[1]

  • Chloro-oxazoline: This intermediate can sometimes be isolated if the final elimination of HCl does not proceed to completion. Ensuring a sufficient reaction time and appropriate temperature can help drive the reaction towards the desired oxazole.

  • Oxazolidinone: This byproduct can arise from the hydrolysis of intermediates if water is present in the reaction mixture. Rigorous anhydrous conditions are the best way to prevent its formation.

  • Ring Chlorination: In some cases, chlorination of the oxazole ring can occur.[1]

Work-up and Purification Issues

Q6: My product seems to be lost during the work-up. What is the best procedure for isolation?

A6: The oxazole product is often basic and will be protonated by the excess HCl, forming a hydrochloride salt which may precipitate from the ether.

  • Isolation of the Salt: The precipitated oxazole hydrochloride can be collected by filtration and washed with cold, dry ether.

  • Conversion to Free Base: The hydrochloride salt is then treated with a mild base, such as aqueous sodium bicarbonate or dilute ammonium hydroxide, to liberate the free oxazole.

  • Extraction: The free oxazole can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.

Q7: I am having trouble purifying my oxazole by column chromatography. Are there alternative methods?

A7: While silica gel chromatography is common, some oxazoles can be sensitive to the acidic nature of silica.

  • Neutralization of Silica: Consider using silica gel that has been neutralized with a base like triethylamine.

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.

  • Distillation: For liquid oxazoles, distillation under reduced pressure can be effective, provided the compound is thermally stable.

Quantitative Data Summary

The following table summarizes the impact of different dehydrating agents on the yield of a related reaction, the Robinson-Gabriel synthesis, which can provide insights into the importance of the choice of acid in cyclodehydration reactions.

Dehydrating AgentTypical Yield Range (%)Reference
PCl₅, H₂SO₄, POCl₃Low[2]
Polyphosphoric Acid (PPA)50-60[2]

Note: This data is for the Robinson-Gabriel synthesis and is provided for illustrative purposes. Yields in the Fischer oxazole synthesis are highly substrate-dependent.

Key Experimental Protocols

General Protocol for the Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

This protocol is an example for the synthesis of 2,5-diphenyloxazole from mandelonitrile (benzaldehyde cyanohydrin) and benzaldehyde.

Protocol_Workflow start Start dissolve 1. Dissolve Mandelonitrile (1.0 eq) and Benzaldehyde (1.0 eq) in anhydrous diethyl ether. start->dissolve cool 2. Cool the solution to 0°C in an ice bath. dissolve->cool add_hcl 3. Bubble dry HCl gas through the solution for 1-2 hours at 0°C. cool->add_hcl warm 4. Allow the mixture to warm to room temperature and stir overnight. A precipitate should form. add_hcl->warm filter 5. Collect the precipitate (oxazole hydrochloride) by filtration and wash with cold, dry ether. warm->filter neutralize 6. Suspend the salt in water and neutralize with aqueous sodium bicarbonate. filter->neutralize extract 7. Extract the product with dichloromethane (3x). neutralize->extract dry 8. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. extract->dry purify 9. Purify the crude product by recrystallization or column chromatography. dry->purify end End purify->end

Caption: A typical experimental workflow for the Fischer oxazole synthesis.

Materials:

  • Mandelonitrile (1.0 equivalent)

  • Benzaldehyde (1.0 equivalent)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve mandelonitrile and benzaldehyde in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction mixture may become cloudy as the oxazole hydrochloride precipitates.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

  • Collect the precipitated solid by vacuum filtration, and wash it with a small amount of cold, anhydrous diethyl ether.

  • Suspend the solid in a separatory funnel containing water and add saturated aqueous sodium bicarbonate solution until the mixture is basic (check with pH paper).

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Preparation of Anhydrous HCl in Diethyl Ether
  • Set up a gas generation apparatus in a fume hood, consisting of a dropping funnel containing concentrated sulfuric acid and a flask containing sodium chloride.

  • Pass the generated HCl gas through a drying tube filled with calcium chloride.

  • Bubble the dry HCl gas through a pre-cooled (0 °C) flask of anhydrous diethyl ether until the solution is saturated.

  • Store the resulting solution in a tightly sealed bottle in the refrigerator. Use it promptly as its concentration can change over time.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Fischer oxazole synthesis.

Fischer_Mechanism cyanohydrin Cyanohydrin iminochloride Iminochloride Intermediate cyanohydrin->iminochloride + HCl hcl HCl adduct Aldehyde Adduct iminochloride->adduct + Aldehyde aldehyde Aldehyde chloro_oxazoline Chloro-oxazoline Intermediate adduct->chloro_oxazoline - H₂O oxazole_hcl Oxazole Hydrochloride chloro_oxazoline->oxazole_hcl Tautomerization & Elimination of HCl oxazole Oxazole oxazole_hcl->oxazole Base Work-up

Caption: The reaction mechanism of the Fischer oxazole synthesis.

References

Minimizing byproduct formation in the Robinson-Gabriel reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Robinson-Gabriel reaction. Our focus is to provide practical solutions for minimizing byproduct formation and optimizing the synthesis of oxazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Robinson-Gabriel synthesis in a question-and-answer format, offering targeted solutions.

Question 1: My reaction is producing a low yield and a significant amount of tar-like material. What is causing this and how can I fix it?

Answer: Low yields accompanied by tar formation are typically indicative of reaction conditions that are too harsh for your substrate. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, particularly at elevated temperatures.[1][2]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that function under milder conditions. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid.[1][3] Modern methods employing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1][4]

  • Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1][2]

  • Reduce Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to prevent unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1][2][5]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often resulting in higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Question 2: I'm struggling with an incomplete reaction, even after an extended period. How can I drive the reaction to completion without generating byproducts?

Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not potent enough for your specific substrate.[1][5]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done with caution to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is proving ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1] Refer to the table below for a comparison of common dehydrating agents.

  • Employ Microwave Heating: As mentioned previously, microwave heating can be an effective method to drive the reaction to completion in a shorter timeframe.[1]

Question 3: My starting 2-acylamino-ketone appears to be degrading before the desired cyclization occurs. How can this be prevented?

Answer: The 2-acylamino-ketone precursors can be sensitive to the reaction conditions, especially to hydrolysis under strongly acidic conditions before intramolecular cyclization can take place.[2]

Recommended Solutions:

  • Ensure Anhydrous Conditions: The presence of water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. It is crucial to ensure that all solvents and reagents are thoroughly dried.[2]

  • Use a Milder Dehydrating Agent: For substrates that are not stable in strong acids, consider using reagents such as triphenylphosphine/iodine or the Burgess reagent.[2]

Question 4: I am observing the formation of an enamide byproduct. How can I minimize this side reaction?

Answer: Under certain conditions, the elimination of water from the 2-acylamino-ketone can lead to the formation of an enamide as a competing side product.[2]

Recommended Solutions:

  • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent may disfavor the pathway leading to enamide formation. This often requires systematic experimentation to find the optimal conditions for your specific substrate.[2]

Data Presentation: Comparison of Cyclodehydrating Agents

The choice of the cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.[1]

Dehydrating AgentTypical SolventsTypical TemperaturesNotes
Sulfuric Acid (H₂SO₄) Acetic AnhydrideRoom Temp to 100°CThe classic reagent; can be too harsh for sensitive substrates, leading to charring.[1][2][4][6]
Polyphosphoric Acid (PPA) Neat or High-Boiling Solvents100-160°COften gives higher yields than H₂SO₄ for certain substrates.[1][3]
Phosphorus Oxychloride (POCl₃) DMF, Toluene, AcetonitrileRefluxA powerful dehydrating agent; can also be used with microwave heating.[1][4]
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[1][4] It can be expensive and sometimes too reactive.[1]
Dess-Martin Periodinane / PPh₃, I₂ CH₂Cl₂, AcetonitrileRoom TemperatureA two-step, one-pot procedure that is very mild and effective for a wide range of substrates.[1][4]
Burgess Reagent THF, CH₂Cl₂Room Temp to RefluxA mild and selective dehydrating agent.[2]

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [1]

This protocol outlines a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until the pH is between 7 and 8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Modern Two-Step, One-Pot Synthesis using Dess-Martin Periodinane and PPh₃/I₂ [1]

This protocol is a milder alternative to the classic acid-catalyzed method.

  • Step A: Oxidation with Dess-Martin Periodinane

    • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates the complete conversion to the intermediate β-keto amide.

    • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.

  • Step B: Cyclodehydration with Triphenylphosphine and Iodine

    • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

    • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

    • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.

Visualizations

Robinson_Gabriel_Mechanism Start 2-Acylamino-ketone Enol Enol Intermediate Start->Enol + H⁺ (cat.) Cyclized Cyclized Intermediate (Oxazoline) Enol->Cyclized Intramolecular Cyclization Byproduct Enamide Byproduct Enol->Byproduct Side Reaction - H₂O Oxazole Oxazole Product Cyclized->Oxazole - H₂O

Caption: Mechanism of Robinson-Gabriel synthesis and a common byproduct pathway.

Troubleshooting_Workflow Start Reaction Issue? LowYield Low Yield / Tar? Start->LowYield Yes Incomplete Incomplete Reaction? Start->Incomplete No Sol_LowYield Use Milder Reagent Lower Temperature Reduce Reaction Time LowYield->Sol_LowYield Yes Degradation Starting Material Degradation? Incomplete->Degradation No Sol_Incomplete Increase Reagent Stoichiometry Use Stronger Reagent Employ Microwave Heating Incomplete->Sol_Incomplete Yes Sol_Degradation Ensure Anhydrous Conditions Use Milder Reagent Degradation->Sol_Degradation Yes Success Optimized Reaction Degradation->Success No Sol_LowYield->Success Sol_Incomplete->Success Sol_Degradation->Success

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Scalable One-Pot Synthesis of 4,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable one-pot synthesis of 4,5-disubstituted oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable one-pot methods for synthesizing 4,5-disubstituted oxazoles?

A1: Several efficient one-pot methods have been developed. Key approaches include the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes, often in ionic liquids for improved yields and recyclability.[1][2][3] Another prominent method involves the direct use of carboxylic acids with an isocyanoacetate or tosylmethyl isocyanide, facilitated by a triflylpyridinium reagent.[4] Additionally, iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride offers a metal-free alternative.[5][6]

Q2: Which functional groups are well-tolerated in these one-pot syntheses?

A2: The tolerance of functional groups varies depending on the chosen synthetic route. The method starting from carboxylic acids demonstrates broad substrate scope, including substrates that are hindered, less reactive, or contain sensitive functional groups.[4] The iodine-catalyzed method shows excellent functional group compatibility with a wide range of common commercial aromatic aldehydes.[6] The Van Leusen reaction is effective for various aldehydes, with higher reactivity observed for aromatic aldehydes bearing electron-withdrawing groups.[1][3]

Q3: Are there any known limitations to the substrate scope for these reactions?

A3: Yes, certain limitations exist. For instance, the one-pot Van Leusen synthesis in ionic liquids is effective for primary and secondary aliphatic halides but is not suitable for tertiary or aryl halides, likely due to steric hindrance.[1]

Q4: Can the solvents or catalysts be recycled in these scalable syntheses?

A4: Recyclability is a key advantage of certain methods. In the Van Leusen synthesis performed in ionic liquids like [bmim]Br, the ionic liquid can be recovered and reused for multiple runs (up to six) without a significant drop in yield.[1][2] The method utilizing a triflylpyridinium reagent also highlights the advantageous recovery and reuse of the base DMAP.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure Starting Materials Purify all starting materials before use. Aldehydes can be particularly prone to oxidation to carboxylic acids.
Incorrect Stoichiometry Carefully check the molar equivalents of all reagents as specified in the protocol. For example, in the synthesis from carboxylic acids, 1.2 equivalents of isocyanide and 1.3 equivalents of DMAP-Tf are used relative to the carboxylic acid.[4]
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reactions are sensitive to temperature fluctuations. For the synthesis from carboxylic acids, a preheated oil bath at 40 °C is recommended.[4]
Inefficient Stirring Ensure vigorous and efficient stirring, especially for heterogeneous mixtures, to ensure proper mixing of reactants.
Incompatible Substrate Your substrate may not be suitable for the chosen method. For instance, tertiary or aryl halides show poor reactivity in the Van Leusen synthesis.[1] Consider an alternative synthetic route if your substrate has incompatible functional groups.
Degradation of Reagents Use fresh reagents. TosMIC, for example, can degrade over time. Store sensitive reagents under appropriate conditions (e.g., cool, dark, and dry).
Problem 2: Formation of Multiple Byproducts
Potential Cause Suggested Solution
Side Reactions The formation of byproducts can sometimes be suppressed by adjusting the reaction conditions. In the Van Leusen synthesis, using K₂CO₃ as the base in [bmim]Br at room temperature was found to provide the best yields without byproduct formation.[1]
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction once the starting material is consumed to avoid the formation of degradation products.
Air (Oxygen) Sensitivity Some reactions may be sensitive to air. If applicable, degas the solvent and run the reaction under an inert atmosphere.
Excess Reagent Using a large excess of a particular reagent can sometimes lead to side reactions. Adhere to the stoichiometry mentioned in the protocol.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Carboxylic Acids

This protocol is adapted from a method utilizing a triflylpyridinium reagent.[4]

  • To a solution of the carboxylic acid (1.0 equiv) and a base (e.g., DMAP, 1.5 equiv) in dichloromethane (DCM, 0.1 M), add DMAP-Tf (1.3 equiv).

  • Stir the reaction mixture for 5 minutes at room temperature.

  • Once all solids have dissolved, add the isocyanide (e.g., methyl isocyanoacetate, 1.2 equiv).

  • Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, pour it into water (30 mL), and extract with DCM (3 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄ and filter.

  • Remove the solvents under reduced pressure.

  • Purify the residue by column chromatography on silica gel (n-hexane/EtOAc) to obtain the desired 4,5-disubstituted oxazole.

Protocol 2: Van Leusen Synthesis in Ionic Liquid

This protocol is based on an improved one-pot Van Leusen oxazole synthesis.[1]

  • To a mixture of the aliphatic halide and an aldehyde in an ionic liquid (e.g., [bmim]Br), add Tosylmethyl isocyanide (TosMIC).

  • Add K₂CO₃ as the base.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be extracted, and the ionic liquid can be recovered for reuse.

Data Presentation

Table 1: Substrate Scope for Aliphatic Acids and Isocyanoacetates/Tosylmethyl Isocyanide

Carboxylic Acid (1 equiv)Isocyanide (1.2 equiv)Base (1.5 equiv)Solvent (0.1 M)Yield (%)
Phenylacetic acidMethyl isocyanoacetateDMAPDCM85
4-Methoxy-phenylacetic acidEthyl isocyanoacetateDMAPDCM92
Cyclohexanecarboxylic acidTosylmethyl isocyanideProton SpongeDCM78
Valproic acidMethyl isocyanoacetateDMAPDCM81
Lipoic acidEthyl isocyanoacetateDMAPDCM75
Data is illustrative and based on findings from scalable synthesis from carboxylic acids.[4]

Visualizations

experimental_workflow Experimental Workflow: One-Pot Synthesis from Carboxylic Acids start Start reagents Mix Carboxylic Acid, Base (DMAP), and DMAP-Tf in DCM start->reagents stir1 Stir at RT for 5 min reagents->stir1 add_isocyanide Add Isocyanide stir1->add_isocyanide heat Heat at 40°C for 30 min add_isocyanide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify product 4,5-Disubstituted Oxazole purify->product

Caption: Workflow for the one-pot synthesis of 4,5-disubstituted oxazoles from carboxylic acids.

troubleshooting_low_yield Troubleshooting Logic: Low or No Product Yield start Low/No Yield check_moisture Check for Moisture? (Anhydrous Conditions) start->check_moisture check_purity Check Starting Material Purity? check_moisture->check_purity No solution Implement Solution: - Dry Glassware/Solvents - Purify Reagents - Adjust Molar Ratios - Modify Temperature - Change Synthetic Route check_moisture->solution Yes check_stoichiometry Verify Stoichiometry? check_purity->check_stoichiometry No check_purity->solution Yes check_temp Optimize Temperature? check_stoichiometry->check_temp No check_stoichiometry->solution Yes check_substrate Substrate Compatible? check_temp->check_substrate No check_temp->solution Yes check_substrate->solution Yes

Caption: Decision tree for troubleshooting low or no yield in oxazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of Oxazole-2-carbonitrile and Thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of oxazole-2-carbonitrile and thiazole-2-carbonitrile. The information presented herein is curated from experimental data and computational studies to offer a comprehensive overview for researchers in organic synthesis and medicinal chemistry.

Introduction: Structural and Electronic Differences

Oxazole and thiazole are five-membered heterocyclic rings that are isosteric, with the oxygen atom in oxazole being replaced by a sulfur atom in thiazole. This substitution has a profound impact on the electronic properties and, consequently, the chemical reactivity of the respective 2-carbonitrile derivatives.

Thiazoles exhibit a greater degree of aromaticity compared to their oxazole counterparts due to more effective p-electron delocalization involving the d-orbitals of sulfur.[1][2] This enhanced aromaticity generally translates to higher stability and lower reactivity for the thiazole ring system.[3] The presence of the electron-withdrawing nitrile group at the C2 position significantly influences the reactivity of both heterocycles, primarily by activating the C2 position for nucleophilic attack and modifying the electron density distribution throughout the ring.

Table 1: Comparison of Key Properties

PropertyThis compoundThiazole-2-carbonitrileReference(s)
AromaticityLess aromaticMore aromatic[1][3]
Basicity (of the ring nitrogen)Less basicMore basic[4]
Electronegativity of HeteroatomOxygen (3.44)Sulfur (2.58)N/A
Susceptibility to Nucleophilic Attack at C2HighHigh[3][5]
Susceptibility to Electrophilic AttackLow (at C5)Low (at C5)[3][4]

Nucleophilic Attack at the C2 Position

The C2 position in both this compound and thiazole-2-carbonitrile is highly electrophilic due to the cumulative electron-withdrawing effects of the ring nitrogen, the second heteroatom (oxygen or sulfur), and the exocyclic nitrile group. This makes the C2 carbon susceptible to attack by nucleophiles.

This compound: Nucleophilic attack at the C2 position of oxazoles often leads to ring-opening reactions, as the oxazole ring is less stable than the thiazole ring.[6] The initial adduct can undergo cleavage to form an isonitrile intermediate.

Thiazole-2-carbonitrile: Thiazoles are generally more resistant to ring cleavage upon nucleophilic attack. Nucleophilic aromatic substitution at the C2 position is a more common outcome, especially if a suitable leaving group is present. However, with the nitrile group, addition-elimination is less likely than reactions involving the nitrile itself.

G cluster_oxazole This compound cluster_thiazole Thiazole-2-carbonitrile O2CN This compound O_intermediate Tetrahedral Intermediate O2CN->O_intermediate Nu⁻ O_product Ring Cleavage Products (e.g., isonitrile) O_intermediate->O_product T2CN Thiazole-2-carbonitrile T_intermediate Tetrahedral Intermediate T2CN->T_intermediate Nu⁻ T_product Stable Adduct or Subsequent Reaction T_intermediate->T_product

Reactions of the Nitrile Group

The nitrile group in both molecules can undergo a variety of transformations, such as hydrolysis, reduction, and addition of nucleophiles.

Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid or amide can be achieved under acidic or basic conditions. The reactivity will be influenced by the electron-donating or -withdrawing nature of the heterocyclic ring. Given the electron-withdrawing nature of both rings, hydrolysis is generally feasible.

Experimental Protocol: General Hydrolysis of 2-Cyanothiazole

  • Materials: Thiazole-2-carbonitrile, concentrated hydrochloric acid.

  • Procedure: A mixture of thiazole-2-carbonitrile and concentrated hydrochloric acid is heated under reflux for a specified time. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product, thiazole-2-carboxylic acid, is isolated by filtration or extraction.

Note: A similar protocol can be adapted for this compound, but reaction conditions may need to be optimized due to the lower stability of the oxazole ring, especially under harsh acidic conditions.

Reduction

The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. Sodium borohydride is a milder reducing agent and typically does not reduce nitriles unless activated.[7][8][9]

Experimental Protocol: General Reduction of a Nitrile with LiAlH₄

  • Materials: this compound or thiazole-2-carbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, and a suitable workup solution (e.g., Rochelle's salt solution or dilute acid).

  • Procedure: A solution of the 2-carbonitrile derivative in an anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to complete the reaction. After completion, the reaction is carefully quenched by the sequential addition of water and a suitable workup solution. The product, the corresponding 2-(aminomethyl)heterocycle, is then isolated by extraction and purified.

Table 2: Expected Products from Nitrile Group Transformations

ReactionReagentsThis compound ProductThiazole-2-carbonitrile Product
HydrolysisH₃O⁺, ΔOxazole-2-carboxylic acidThiazole-2-carboxylic acid
Reduction1. LiAlH₄, 2. H₂O2-(Aminomethyl)oxazole2-(Aminomethyl)thiazole
Addition of AmineNH₂OHOxazole-2-carboximidamideThiazole-2-carboximidamide

Cycloaddition Reactions

The diene character of the oxazole and thiazole rings allows them to participate in cycloaddition reactions, most notably Diels-Alder reactions.

This compound: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles.[10] The reaction often requires thermal conditions and may be followed by a retro-Diels-Alder reaction to yield a substituted pyridine. The electron-withdrawing nitrile group is expected to decrease the reactivity of the oxazole as a diene in normal electron-demand Diels-Alder reactions.

Thiazole-2-carbonitrile: Thiazoles are generally poor dienes in Diels-Alder reactions due to their higher aromaticity.[1] Cycloaddition reactions are less common and often require harsh conditions or specific substitution patterns that favor the reaction.

G O2CN This compound (Diene) O_Adduct Diels-Alder Adduct O2CN->O_Adduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->O_Adduct Pyridine Substituted Pyridine O_Adduct->Pyridine Retro-Diels-Alder T2CN Thiazole-2-carbonitrile (Diene) T_Reaction Cycloaddition (Generally Unfavorable) T2CN->T_Reaction

Experimental Protocol: General Diels-Alder Reaction of an Oxazole

  • Materials: Oxazole derivative, dienophile (e.g., N-phenylmaleimide), and a high-boiling solvent (e.g., toluene or xylene).

  • Procedure: A solution of the oxazole and the dienophile in the solvent is heated to reflux for several hours to days. The reaction progress is monitored by TLC or NMR. After cooling, the solvent is removed under reduced pressure, and the resulting cycloadduct or rearranged product is purified by column chromatography or recrystallization.

Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Substitution: Due to the presence of the pyridine-like nitrogen atom, both oxazole and thiazole rings are electron-deficient and generally unreactive towards electrophilic aromatic substitution.[5] When such reactions do occur, they are directed to the C5 position.[3][4] The electron-withdrawing nitrile group at C2 further deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on the unsubstituted rings unless a good leaving group is present at an activated position (C2).

Summary of Reactivity Comparison

Table 3: Qualitative Reactivity Comparison

Reaction TypeThis compoundThiazole-2-carbonitrileGeneral Comments
Nucleophilic Attack at C2 More prone to ring-openingMore stable to ring-openingC2 is highly electrophilic in both.
Hydrolysis of Nitrile Feasible, potential for ring instabilityFeasibleRing stability is a key consideration.
Reduction of Nitrile FeasibleFeasibleStandard nitrile reduction methods apply.
Diels-Alder Reaction Acts as a diene (reactivity reduced by CN)Generally unreactive as a dieneOxazole is a better diene due to lower aromaticity.
Electrophilic Substitution Very difficultVery difficultBoth rings are electron-deficient.

G Reactivity Chemical Reactivity Oxazole This compound Reactivity->Oxazole Thiazole Thiazole-2-carbonitrile Reactivity->Thiazole Nucleophilic Nucleophilic Reactions Oxazole->Nucleophilic Ring Opening More Likely Cycloaddition Cycloaddition Oxazole->Cycloaddition More Reactive Diene Nitrile Nitrile Group Reactions Oxazole->Nitrile Thiazole->Nucleophilic Ring More Stable Thiazole->Cycloaddition Less Reactive Diene Thiazole->Nitrile

Conclusion

The chemical reactivities of this compound and thiazole-2-carbonitrile are dictated by the interplay between the electronic properties of the parent heterocycle and the influence of the 2-cyano substituent. Thiazole-2-carbonitrile is generally a more stable and less reactive compound due to the greater aromaticity of the thiazole ring. In contrast, this compound is more susceptible to reactions that involve the cleavage of the heterocyclic ring and is a more willing participant in cycloaddition reactions. The nitrile group in both compounds provides a versatile handle for a variety of functional group transformations. Understanding these differences is crucial for the strategic design of synthetic routes and the development of new chemical entities in drug discovery.

References

A Comparative Analysis of Oxazole Synthesis Methods for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the oxazole core is a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle is a key pharmacophore in numerous natural products and pharmaceutical agents. This guide provides a comparative analysis of classical and contemporary methods for oxazole synthesis, offering a detailed look at reaction mechanisms, experimental protocols, and performance data to inform your synthetic strategy.

This guide delves into the enduring Robinson-Gabriel synthesis, the classic Fischer oxazole synthesis, and the versatile van Leusen reaction. Furthermore, it explores modern advancements, including microwave-assisted techniques and one-pot procedures, which offer significant advantages in terms of reaction times and yields.

At a Glance: Comparing Key Oxazole Synthesis Methods

To facilitate a rapid comparison, the following table summarizes the key quantitative parameters for the discussed oxazole synthesis methods. The data presented represents typical yields and reaction conditions, which may vary depending on the specific substrates employed.

Synthesis MethodKey ReactantsTypical Yield (%)Reaction TimeReaction Temperature (°C)
Robinson-Gabriel Synthesis 2-Acylamino-ketone50-95%2-24 hours90-160
Fischer Oxazole Synthesis Cyanohydrin, AldehydeModerate to GoodSeveral hoursRoom Temperature
Van Leusen Oxazole Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC)61-96%[1][2]4-12 hoursReflux
Microwave-Assisted Synthesis Varies (e.g., Aldehyde, TosMIC)90-96%[1][3]2-8 minutes[1][3]60-120[1][3]
One-Pot Synthesis from Carboxylic Acids Carboxylic Acid, Benzoin, Ammonium AcetateHigh to ExcellentNot specifiedNot specified

In-Depth Analysis of Synthesis Protocols

This section provides detailed experimental protocols for the key synthesis methods, offering a practical guide for laboratory implementation.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[4][5]

Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [6]

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup & Purification: Once the reaction is complete, cool the mixture and pour it into ice water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis [7]

A modification involves a one-pot synthesis of 2,4,5-trisubstituted oxazoles.[7]

  • Reaction: Treatment of oxazolones with AlCl₃ (3 equivalents) in either benzene or toluene as the solvent, followed by the addition of trifluoromethanesulfonic acid (10 equivalents), results in the formation of the corresponding oxazoles.[7]

Robinson-Gabriel Synthesis Mechanism

Robinson_Gabriel cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2-Acylamino-ketone 2-Acylamino-ketone Enol_intermediate Enol Intermediate 2-Acylamino-ketone->Enol_intermediate H⁺ Cyclic_intermediate Cyclic Intermediate (Dihydrooxazolol) Enol_intermediate->Cyclic_intermediate Intramolecular cyclization Oxazole Oxazole Cyclic_intermediate->Oxazole -H₂O

Caption: Mechanism of the Robinson-Gabriel synthesis.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[8]

Experimental Protocol [8]

  • Preparation: Dissolve the cyanohydrin and an equimolar amount of the aldehyde in dry ether.

  • Reaction: Pass dry, gaseous hydrogen chloride through the solution. The oxazole product precipitates as the hydrochloride salt.

  • Workup & Purification: The hydrochloride salt can be converted to the free base by the addition of water or by boiling with alcohol.

Fischer Oxazole Synthesis Workflow

Fischer_Oxazole Cyanohydrin Cyanohydrin Oxazole_HCl_Salt Oxazole Hydrochloride (Precipitate) Cyanohydrin->Oxazole_HCl_Salt Aldehyde Aldehyde Aldehyde->Oxazole_HCl_Salt Anhydrous_HCl Anhydrous HCl in dry ether Anhydrous_HCl->Oxazole_HCl_Salt Free_Base_Oxazole 2,5-Disubstituted Oxazole Oxazole_HCl_Salt->Free_Base_Oxazole H₂O or Alcohol

Caption: General workflow of the Fischer oxazole synthesis.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a highly versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions.[2] A key advantage of this method is its tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for the Synthesis of 5-Alkyl-Oxazoles [9]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.

  • Workup & Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel.

Experimental Protocol: Synthesis of 4-Benzyl-5-phenyloxazole [9]

  • Preparation: In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in methanol (20 mL).

  • Reaction: Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution. Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

  • Workup & Purification: After the reaction is complete, allow the mixture to cool to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.

Van Leusen Oxazole Synthesis Logical Flow

Van_Leusen Start Aldehyde + TosMIC Deprotonation Deprotonation of TosMIC Start->Deprotonation Base Base (e.g., K₂CO₃) in Solvent (e.g., Methanol) Base->Deprotonation Nucleophilic_Attack Nucleophilic attack on aldehyde Deprotonation->Nucleophilic_Attack Cyclization Intramolecular cyclization to form oxazoline Nucleophilic_Attack->Cyclization Elimination Elimination of toluenesulfinic acid Cyclization->Elimination Product 5-Substituted Oxazole Elimination->Product

Caption: Step-by-step logic of the Van Leusen synthesis.

Modern Advancements in Oxazole Synthesis

In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for oxazole synthesis. Microwave-assisted synthesis and one-pot reactions have emerged as powerful alternatives to traditional methods.

Microwave-Assisted Van Leusen Synthesis

The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often with improved yields.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyl Oxazole [1][11]

  • Preparation: In a microwave process vial, combine benzaldehyde (1.18 mmol), TosMIC (1.18 mmol), and K₃PO₄ (2.36 mmol, 2.0 equiv) in isopropanol (10 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 65°C with a power of 350 W for 8 minutes.[1][11]

  • Workup & Purification: After completion, cool the reaction mixture to room temperature. The product can be isolated by standard extraction and purification techniques.

One-Pot Synthesis of Oxazoles from Carboxylic Acids

Recent innovations have enabled the direct synthesis of oxazoles from readily available carboxylic acids in a one-pot fashion, offering a streamlined and efficient route to these valuable heterocycles.[12]

Experimental Protocol: One-Pot Synthesis using a Heterogeneous Catalyst [12]

  • Reaction Conditions: A mixture of benzoin (1 mmol), a carboxylic acid (1.5 mmol), and ammonium acetate (4 mmol) is reacted in the presence of a CuFe₂O₄ catalyst (20 mg) in water (5 mL).[12] This method boasts high to excellent yields and a simple workup procedure where the product can be isolated by adding water to the reaction mixture.[12]

Experimental Workflow: Microwave Synthesis

Microwave_Workflow Reactants Combine Reactants (e.g., Aldehyde, TosMIC, Base) in Solvent Microwave_Irradiation Microwave Irradiation (Controlled Temp & Power) Reactants->Microwave_Irradiation Reaction_Monitoring Monitor by TLC Microwave_Irradiation->Reaction_Monitoring Workup Cool & Quench Reaction Reaction_Monitoring->Workup Purification Extraction & Purification Workup->Purification Final_Product Pure Oxazole Purification->Final_Product

Caption: A typical workflow for microwave-assisted oxazole synthesis.

Conclusion

The synthesis of oxazoles remains a vibrant area of research, with both classical and modern methods offering distinct advantages. Traditional methods like the Robinson-Gabriel and Fischer syntheses provide reliable routes to specific substitution patterns. The van Leusen reaction offers greater versatility and functional group tolerance. For rapid and high-yield synthesis, microwave-assisted protocols are an excellent choice. The development of one-pot procedures directly from carboxylic acids represents a significant step towards more sustainable and efficient chemical manufacturing. The choice of the optimal synthesis method will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction.

References

A Comparative Guide to Confirming the Structure of Oxazole-2-carbonitrile: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and guiding further development. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of oxazole-2-carbonitrile, a versatile heterocyclic compound in organic synthesis and pharmaceutical chemistry.[1] We will explore the precision of X-ray crystallography, compare it with alternative analytical techniques, and provide a detailed experimental protocol.

While various analytical methods offer valuable structural insights, single-crystal X-ray crystallography remains the gold standard for obtaining a definitive, high-resolution three-dimensional structure.[2] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).[3]

Comparative Analysis of Structural Elucidation Techniques

The structural confirmation of this compound can be approached through several techniques, each with its own strengths and limitations.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and intermolecular interactions.Unambiguous and highly detailed structural information.[2]Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and through-space interactions.Provides structural information in solution, which can be more biologically relevant.Structure is inferred from spectral data, which can sometimes be ambiguous for complex molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and simple method for functional group identification.Provides limited information about the overall 3D structure.
Computational Modeling (e.g., DFT) Theoretical prediction of molecular geometry, bond lengths, and bond angles.[2]Provides insights into structures that are difficult to crystallize and can predict reactivity.[1]The accuracy of the predicted structure is dependent on the level of theory and basis set used and requires experimental validation.

Data Presentation: A Comparative Look at Oxazole Derivatives

ParameterBond/AngleX-ray Crystallography Data (Å or °) for a Substituted Oxazole[4]Typical Spectroscopic and Theoretical Data
Bond Lengths O1-C21.350-
C2-N31.292-
N3-C41.379-
C4-C51.347-
O1-C51.390-
C-C≡N-IR (ν(C≡N)): ~2220–2240 cm⁻¹[1]
Bond Angles C-C≡N-~178.7° (from a derivative)[1]
¹³C NMR Chemical Shifts-Nitrile (δ ~113–114 ppm), Oxazole ring (δ ~105–160 ppm)[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The following protocol outlines the key steps for determining the structure of this compound using single-crystal X-ray diffraction.[2]

1. Crystal Growth:

  • Objective: To obtain a single crystal of sufficient size and quality.

  • Method: Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial should be left in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.

2. Crystal Selection and Mounting:

  • Objective: To select and mount a suitable crystal for data collection.

  • Method: Under a microscope, a well-formed, transparent crystal with sharp edges (typically 0.1-0.3 mm) is selected. The crystal is carefully mounted on a goniometer head using a cryo-loop or a suitable adhesive.

3. Data Collection:

  • Objective: To collect X-ray diffraction data.

  • Method: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

4. Data Processing and Structure Solution:

  • Objective: To process the diffraction data and solve the crystal structure.

  • Method: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

5. Structure Validation and Visualization:

  • Objective: To validate the determined structure and generate a Crystallographic Information File (CIF).

  • Method: The final structure is validated using software like CHECKCIF. A CIF file is generated, which contains all the crystallographic information and is the standard format for reporting crystal structures.

Workflow for Structural Confirmation

The following diagram illustrates the central role of X-ray crystallography in the workflow for confirming the structure of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Spectroscopy Initial Confirmation Crystallography Single-Crystal X-ray Crystallography Purification->Crystallography Definitive Confirmation Structure_Validation Structure Validation & Comparison Spectroscopy->Structure_Validation Crystallography->Structure_Validation Computational Computational Modeling (DFT) Computational->Structure_Validation Publication Publication / Report Structure_Validation->Publication

Caption: Workflow integrating X-ray crystallography for structural confirmation.

References

A Comparative Analysis of Oxazole-Based Compounds in Cancer Research: Tubulin Polymerization vs. Akt Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the oxazole scaffold represents a privileged structure in the design of novel anticancer agents. This guide provides a comparative analysis of two distinct series of oxazole-based compounds, one targeting tubulin polymerization and the other inhibiting the Akt kinase pathway. The structure-activity relationship (SAR) studies of these series are presented with supporting experimental data and detailed protocols to facilitate a deeper understanding of their therapeutic potential.

The versatility of the oxazole ring allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. This comparative guide delves into the SAR of 1,3-oxazole sulfonamides as inhibitors of tubulin polymerization and oxindole-pyridine-based compounds as inhibitors of Akt1 kinase, two critical targets in cancer therapy.

Targeting the Cytoskeleton: 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[1] Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis. A series of novel 1,3-oxazole sulfonamides have been identified as potent inhibitors of tubulin polymerization, exhibiting significant growth inhibitory effects, particularly against leukemia cell lines.[2][3]

Structure-Activity Relationship (SAR) Insights

The SAR studies on 1,3-oxazole sulfonamides reveal that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in their anticancer activity. The general structure consists of a 1,3-oxazole core with a sulfonamide linkage.

Key findings from the SAR studies include:

  • Halogenated and Alkyl-Substituted Anilines: Compounds derived from halogenated and alkyl-substituted anilines on the sulfonamide moiety generally exhibit potent and selective inhibition of leukemia cell lines.[2]

  • Substituent Position: The position of substituents on the aniline ring influences activity. For instance, a 2-chloro-5-methyl substitution and a 1-naphthyl group on the sulfonamide nitrogen were found to be among the most potent leukemia inhibitors.[2][3]

  • Growth Inhibition: Many compounds in this series display GI50 (50% growth inhibition) values in the nanomolar to low micromolar range against various cancer cell lines in the NCI-60 panel.[2][3]

Quantitative Data Summary

The following table summarizes the growth inhibitory activity (GI50) of representative 1,3-oxazole sulfonamides against a panel of leukemia cell lines.

Compound IDR Group (Substituent on Sulfonamide Nitrogen)Mean GI50 (nM) against Leukemia Cell Lines
1 2-Chloro-5-methylphenyl48.8[2][3]
2 1-Naphthyl44.7[2][3]
3 4-ChlorophenylSubmicromolar[3]
4 4-BromophenylSubmicromolar[3]

Disrupting Survival Signals: Oxindole-Pyridine-Based Akt Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Akt (also known as Protein Kinase B) is a key node in this pathway, making it an attractive target for cancer therapy. A series of oxindole-pyridine-based compounds have been developed as potent and selective inhibitors of Akt1.[4][5]

Structure-Activity Relationship (SAR) Insights

The SAR of these oxindole-pyridine-based inhibitors highlights the importance of substitutions on the oxindole ring for both potency and selectivity.

Key findings from the SAR studies include:

  • C-3 Substitutions: The nature of the substituent at the C-3 position of the oxindole scaffold is a primary determinant of selectivity against other protein kinases.[4][5]

  • Potency: The most potent compounds in this series exhibit IC50 (50% inhibitory concentration) values in the nanomolar range against Akt1.[4][5]

  • Selectivity: While some C-3 substitutions lead to highly selective Akt1 inhibitors, others can result in broader kinase inhibition profiles. For instance, an unsubstituted or a 3-furan-2-ylmethylene substitution at the C-3 position confers greater selectivity.[4][5]

Quantitative Data Summary

The table below presents the in vitro inhibitory activity (IC50) of selected oxindole-pyridine-based compounds against the Akt1 kinase.

Compound IDC-3 Substituent on Oxindole RingAkt1 IC50 (nM)
5 3-Furan-2-ylmethylene0.17[4][5]
6 UnsubstitutedPotent inhibitor
7 3-(1H-Pyrrol-2-yl)methyleneLess selective
8 3-(1H-Imidazol-2-yl)methyleneLess selective

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the SAR studies.

NCI-60 Human Tumor Cell Line Screen

This screen is utilized to evaluate the growth inhibitory properties of compounds against a panel of 60 human cancer cell lines.

  • Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Addition: After 24 hours of incubation, experimental drugs, solubilized in dimethyl sulfoxide (DMSO), are added to the plates at five different concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB), a protein-binding dye.

  • Measurement: The absorbance is read on an automated plate reader, and the GI50 values are calculated.[6]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin, a fluorescence reporter, GTP, and a general tubulin buffer is prepared on ice.

  • Initiation: The test compound or vehicle control is added to a pre-warmed 96-well plate, followed by the tubulin reaction mix.

  • Monitoring: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time.[1]

  • Data Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compound. Known tubulin inhibitors like nocodazole are used as positive controls.[1]

Akt1 Kinase Assay

This assay quantifies the enzymatic activity of Akt1 and the inhibitory effect of test compounds.

  • Immunoprecipitation: Akt1 is immunoprecipitated from cell lysates using a specific antibody.

  • Kinase Reaction: The immunoprecipitated Akt1 is incubated with a specific substrate (e.g., a synthetic peptide), ATP, and the test compound in a kinase reaction buffer.

  • Detection of Phosphorylation: The phosphorylation of the substrate by Akt1 is detected. This can be done using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

  • Data Analysis: The signal from the phosphorylated substrate is measured, and the IC50 value for the inhibitor is calculated by comparing the activity in the presence of the inhibitor to the control.[7][8]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_tubulin Tubulin Polymerization Inhibition Compound_T 1,3-Oxazole Sulfonamide Tubulin Tubulin Dimers Compound_T->Tubulin Binds to Microtubule Microtubule Polymer Compound_T->Microtubule Inhibits Polymerization NCI60 NCI-60 Cell Growth Assay Compound_T->NCI60 Evaluated in Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound_T->Tubulin_Assay Tested in Tubulin->Microtubule Polymerization

Caption: Workflow for evaluating 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Compound_A Oxindole-Pyridine Inhibitor Compound_A->Akt Inhibits Kinase_Assay Akt1 Kinase Assay Compound_A->Kinase_Assay Evaluated in

References

A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Oxazole and isoxazole are five-membered aromatic heterocyclic compounds, isomeric in nature, that contain both a nitrogen and an oxygen atom. The constitutional difference lies in the position of these heteroatoms: they are in a 1,3-relationship in oxazoles and a 1,2-relationship in isoxazoles. This subtle structural variation significantly impacts the electron distribution, stereochemistry, and metabolic stability of their derivatives, leading to distinct biological profiles. Both scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] This guide provides a comparative overview of their biological activities, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in rational drug design.

Comparative Quantitative Data

The following tables summarize quantitative data from various studies, highlighting the potency of oxazole and isoxazole derivatives across different biological activities. It is important to note that direct head-to-head comparisons of structurally analogous compounds are limited in the literature; therefore, this data is compiled from various sources to provide a representative overview.

Table 1: Comparative Anticancer Activity (IC50 Values)
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Isoxazole Isoxazole-amide analogue (2d)HeLa (Cervical)15.48[9]
Isoxazole Isoxazole-amide analogue (2d)Hep3B (Liver)~23[9]
Isoxazole Isoxazole-amide analogue (2e)Hep3B (Liver)~23[9]
Oxazole Naphthoxazole deriv. (5a)THP-1 (Leukemia)>12.5 (Cytotoxic)[10]

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Antimicrobial Activity (MIC Values)
Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Isoxazole Isoxazole-triazole hybrid (7b)E. coli ATCC 25922Not specified, but potent[11]
Isoxazole Benzo[d]isoxazole deriv. (111)B. subtilisNot specified[4]
Isoxazole Benzo[d]isoxazole deriv. (113)E. coliNot specified[4]
Oxazole 1,3-Oxazole deriv. (4a)S. epidermidis 75656.2[4]
Oxazole 1,3-Oxazole deriv. (4a)B. subtilis ATCC 668356.2[4]
Oxazole 1,3-Oxazole deriv. (4a)C. albicans 12814[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Comparative Anti-Inflammatory Activity (Enzyme Inhibition)
Compound ClassDerivative ExampleTarget EnzymeIC50 (µg/mL)Reference
Isoxazole Hydroethanolic extract of X. americanaCOX-211.13 ± 1.24[12]
Isoxazole Hydroethanolic extract of T. macropteraCOX-212.79 ± 0.56[12]
Oxazole N/ACOX-2Data not available in cited refs.

Data for specific oxazole derivatives targeting COX-2 was not available in the direct search results, though they are known to possess anti-inflammatory properties.[5][10]

Mechanistic Insights and Signaling Pathways

The biological effects of oxazole and isoxazole derivatives are often traced back to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anticancer Mechanisms: STAT3 and Tubulin Inhibition

Many heterocyclic compounds, including oxazole derivatives, exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[13] One such critical pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often constitutively activated in cancer cells.[14] Inhibition of STAT3 signaling can lead to the downregulation of anti-apoptotic proteins and suppression of tumor growth.[15][16]

Another common mechanism for anticancer agents is the disruption of microtubule dynamics.[17] Microtubules are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis.[18] Oxazole derivatives have been shown to inhibit tubulin polymerization, thereby displaying potent cytotoxic effects.[19]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (p) STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Binds DNA, Activates DNA DNA Oxazole_Inhibitor Oxazole Derivative (Inhibitor) Oxazole_Inhibitor->STAT3_active Prevents Dimerization

Caption: Simplified STAT3 signaling pathway showing potential inhibition by an oxazole derivative.
Anti-inflammatory Mechanism: COX-2 Inhibition

Inflammation is a biological response mediated by various enzymes, including cyclooxygenases (COX). COX-2 is an inducible enzyme that is overexpressed at sites of inflammation and in various cancers.[10][20] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[12] Isoxazole derivatives have been identified as potent inhibitors of the COX-2 enzyme, forming a cornerstone of their anti-inflammatory activity.

COX2_Inflammation_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Catalyzed by PLA2 PLA2 PLA2 Prostaglandins Prostaglandins (PGH2) ArachidonicAcid->Prostaglandins Catalyzed by COX-2 COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Isoxazole_Inhibitor Isoxazole Derivative (Inhibitor) Isoxazole_Inhibitor->COX2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by isoxazole derivatives.

Experimental Protocols and Workflows

To facilitate the direct comparison of novel oxazole and isoxazole derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

General Experimental Workflow

A systematic approach is required to evaluate and compare the biological activities of newly synthesized heterocyclic compounds.

Experimental_Workflow Start Synthesis of Oxazole & Isoxazole Analogs PrimaryScreen Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->PrimaryScreen HitIdent Hit Identification (Potent Compounds) PrimaryScreen->HitIdent End Candidate Drug SecondaryAssay Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Pathway Analysis) HitIdent->SecondaryAssay Active LeadOpt Lead Optimization (Structure-Activity Relationship) SecondaryAssay->LeadOpt LeadOpt->Start Iterate InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Optimized InVivo->End

Caption: General workflow for the comparative biological evaluation of heterocyclic compounds.
Detailed Methodology: MTT Cytotoxicity Assay

This assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21]

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[22][23]

  • Compound Treatment: Prepare serial dilutions of the test compounds (oxazole and isoxazole derivatives). Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).[21][22]

  • MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[22]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21][23]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Detailed Methodology: Broth Microdilution Antimicrobial Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which is approximately 1.5 x 108 CFU/mL) from a pure culture grown overnight.[26][27]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[26][28]

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).[26]

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[25][29]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

Detailed Methodology: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[30]

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This includes the COX Assay Buffer, COX Probe, Cofactor, and human recombinant COX-2 enzyme. Reconstitute the enzyme and keep it on ice.[30]

  • Inhibitor Preparation: Dissolve test compounds (and a known COX-2 inhibitor like Celecoxib as a positive control) in a suitable solvent (e.g., DMSO) and then dilute to the desired test concentrations with COX Assay Buffer.[30]

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Inhibitor Wells: Add assay buffer, COX-2 enzyme, and diluted test inhibitor.

    • Positive Control (100% Activity): Add assay buffer, COX-2 enzyme, and solvent vehicle.

    • Blank: Add assay buffer and solvent vehicle (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid to all wells simultaneously using a multichannel pipette.[30]

  • Kinetic Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[30]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the 100% activity control and calculate the IC50 value.

Conclusion

The isomeric difference between oxazole and isoxazole rings imparts distinct physicochemical properties that translate into varied biological activities. The presented data suggests that isoxazole derivatives may hold a particular advantage in certain therapeutic areas, such as anti-inflammatory applications via COX-2 inhibition and specific anticancer activities.[1][9] However, oxazole-containing compounds have also demonstrated potent antimicrobial and anticancer effects through mechanisms like tubulin polymerization inhibition.[4][19]

Ultimately, the choice between an oxazole and an isoxazole scaffold is not a matter of general superiority but is highly dependent on the specific molecular target, the desired pharmacokinetic properties, and the structure-activity relationship established for a particular series of compounds.[2] This guide underscores the importance of synthesizing and evaluating both oxazole and isoxazole analogs in parallel during the early stages of drug discovery to identify the optimal heterocyclic core for a given biological target. Future research focusing on more direct, systematic comparisons will be invaluable in further elucidating these relationships and guiding the development of next-generation therapeutics.

References

The Ascendant Trajectory of Oxazole-2-Carbonitrile Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and less toxic cancer therapies, a novel class of compounds, oxazole-2-carbonitrile derivatives, is demonstrating significant promise. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, offers an objective comparison of the efficacy of these emerging derivatives against established anticancer drugs. Supported by experimental data, this report details the cytotoxic potential, mechanistic pathways, and methodologies crucial for evaluating these compounds.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The in vitro cytotoxic activity of novel this compound derivatives has been evaluated against a panel of human cancer cell lines and benchmarked against clinically established anticancer agents. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and Doxorubicin
Compound/DrugMCF-7 (Breast)A549 (Lung)HT-29 (Colon)HepG2 (Liver)
Oxazole Derivative 1 2.03[1]1.03[1]58.44[2]1.13[3]
Oxazole Derivative 2 2.06[1]-99.87[2]-
Doxorubicin ReferenceReferenceReferenceReference

Note: Direct comparative IC50 values for Doxorubicin under identical experimental conditions as the oxazole derivatives were not available in the cited literature. Doxorubicin is a widely recognized potent anticancer agent used as a positive control.

Table 2: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and Cisplatin
Compound/DrugA549 (Lung)HT-29 (Colon)
Oxazole Derivative 3 -47.17 (equal potency)[2]
Cisplatin 11.20[4]47.17[2]
Table 3: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and 5-Fluorouracil (5-FU)
Compound/DrugHT-29 (Colon)HepG2 (Liver)MCF-7 (Breast)
Oxazole Derivative 4 58.44 (more potent)[2]1.2[4]0.8[4]
5-Fluorouracil (5-FU) 381.16[2]21.9[4]21.9[4]
Table 4: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and Sunitinib
Compound/DrugMCF-7 (Breast)HepG2 (Liver)
Oxazole Derivative 5 0.74 (6-fold more potent)[3]1.13[3]
Sunitinib 4.77[3]2.23[3]

Mechanisms of Action: Unraveling the Pathways

Oxazole derivatives exert their anticancer effects through the modulation of various critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] Key mechanisms include the inhibition of tubulin polymerization, interference with STAT3 signaling, and the targeting of receptor tyrosine kinases like VEGFR-2.[5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 STAT3 STAT3 VEGFR2->STAT3 Activates GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3->GeneExpression Promotes Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerizes to CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest GeneExpression->CellCycleArrest Oxazole This compound Derivatives Oxazole->VEGFR2 Inhibits Oxazole->STAT3 Inhibits Oxazole->Tubulin Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Figure 1: Simplified signaling pathway of this compound derivatives.

Experimental Protocols: A Guide to Reproducible Research

The following are detailed methodologies for key experiments cited in the evaluation of these anticancer agents.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[6][7]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or the reference drug. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[8][9]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the oxazole derivative or reference drug for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the antitumor efficacy of a compound in a living organism.[10][11]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ to 1 × 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the oxazole derivative, a reference drug, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor size or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

xenograft_model_workflow start Start implant_cells Implant cancer cells into mice start->implant_cells tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_animals Administer compounds randomize->treat_animals monitor_tumor Measure tumor volume and body weight treat_animals->monitor_tumor endpoint Endpoint: Euthanize mice and excise tumors monitor_tumor->endpoint analyze Analyze data (TGI) endpoint->analyze end End analyze->end

Figure 3: Experimental workflow for an in vivo tumor xenograft model.

Conclusion

This compound derivatives represent a promising new frontier in anticancer drug discovery. The data presented herein demonstrates their potent cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic agents. Their multifaceted mechanisms of action, targeting key oncogenic pathways, further underscore their therapeutic potential. Continued preclinical and clinical investigation is warranted to fully elucidate the clinical utility of this exciting class of compounds.

References

A Comparative Guide to Oxazole Synthesis: Benchmarking Novel Methods Against Classical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the oxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. This guide provides a comprehensive comparison of novel oxazole synthesis methodologies against the classical Fischer and Robinson-Gabriel syntheses, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic route.

The oxazole motif, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities. The development of efficient and versatile methods for the synthesis of substituted oxazoles is, therefore, a significant focus in organic chemistry. This guide will delve into a head-to-head comparison of classical and contemporary methods, evaluating them on key performance indicators such as yield, reaction conditions, substrate scope, and operational simplicity.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established.Harsh conditions, limited functional group tolerance, can produce low yields with certain dehydrating agents.[1]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.Requires anhydrous conditions, preparation of cyanohydrin starting material.[2]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.Stoichiometric use of TosMIC, potential for side reactions.
Copper-Catalyzed Synthesis Varies (e.g., enamides, amines/alkynes)Copper salts (e.g., Cu(OAc)₂, CuI, CuBr)Mild to moderate temperatureGood to ExcellentHigh efficiency, broad substrate scope, mild conditions.Catalyst may require specific ligands, potential for metal contamination.[3][4]
Microwave-Assisted Synthesis Varies (can be applied to other methods)Dependent on the specific reactionElevated temperature and pressureOften higher yields and shorter timesDrastically reduced reaction times, often improved yields and cleaner reactions.Requires specialized microwave reactor equipment.

Classical Synthesis Methods

The Robinson-Gabriel and Fischer syntheses represent the cornerstones of classical oxazole chemistry, having been employed for over a century.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[5][6] This reaction is typically promoted by strong acids and dehydrating agents.

Experimental Protocol: Classic Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

  • Preparation: To a solution of 2-benzamidoacetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), concentrated sulfuric acid (0.1-0.2 eq) is added dropwise at 0°C.[1]

  • Reaction: The mixture is allowed to warm to room temperature and then heated to 90-100°C. The reaction is monitored by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup and Purification: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is neutralized with a base (e.g., saturated NaHCO₃) to a pH of 7-8 and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 2,5-diphenyloxazole. A one-pot modification starting from hippuric acid has reported yields as high as 91.4%.[7]

Robinson-Gabriel Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Acylamino ketone in Acetic Anhydride B Add H₂SO₄ at 0°C A->B C Warm to RT, then heat to 90-100°C B->C D Monitor by TLC C->D E Pour onto ice D->E F Neutralize with Base E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Robinson-Gabriel Synthesis Workflow
Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2]

Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole

  • Preparation: Mandelic acid nitrile (benzaldehyde cyanohydrin) (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in anhydrous diethyl ether.[8]

  • Reaction: Dry hydrogen chloride gas is bubbled through the solution at 0°C for 1-2 hours. The reaction mixture is then allowed to stand at room temperature overnight. The product precipitates as the hydrochloride salt.

  • Workup and Purification: The precipitated oxazole hydrochloride is collected by filtration and washed with anhydrous diethyl ether. The salt is then treated with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield 2,5-diphenyloxazole.

Fischer Oxazole Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cyanohydrin and Aldehyde in Anhydrous Ether B Bubble dry HCl gas at 0°C A->B C Stand at RT overnight B->C D Filter Precipitate (Hydrochloride Salt) C->D E Treat with Base D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G

Fischer Oxazole Synthesis Workflow

Novel Synthesis Methods

In recent decades, a variety of novel methods for oxazole synthesis have emerged, often offering milder reaction conditions, higher yields, and broader substrate compatibility.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base.[9]

Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole

  • Preparation: In a round-bottom flask, combine benzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (2.0 eq).

  • Reaction: Add methanol (10 mL) to the flask and heat the reaction mixture to reflux for 4-5 hours, monitoring by TLC.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Van Leusen Oxazole Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aldehyde, TosMIC, and K₂CO₃ in Methanol B Reflux for 4-5 hours A->B C Monitor by TLC B->C D Remove Solvent C->D E Partition between Water and Organic Solvent D->E F Dry and Concentrate E->F G Purify (Column Chromatography) F->G

Van Leusen Oxazole Synthesis Workflow
Copper-Catalyzed Oxazole Synthesis

Copper catalysis has emerged as a powerful tool for the synthesis of oxazoles, enabling the formation of diverse substitution patterns under mild conditions.

Experimental Protocol: Copper-Catalyzed Synthesis of a Trisubstituted Oxazole

  • Preparation: To a reaction vessel, add the starting amine (1.0 eq), alkyne (1.2 eq), and a copper catalyst such as CuI (10 mol%).

  • Reaction: The reaction is typically carried out in a solvent like DMF under an oxygen atmosphere at room temperature to 80°C. The progress of the reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. Yields for copper-catalyzed methods are often in the good to excellent range.[10]

Copper-Catalyzed Oxazole Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Amine, Alkyne, and Copper Catalyst in Solvent B Heat under O₂ atmosphere A->B C Monitor by TLC B->C D Dilute with Water and Extract C->D E Wash, Dry, and Concentrate D->E F Purify (Column Chromatography) E->F

Copper-Catalyzed Oxazole Synthesis Workflow
Microwave-Assisted Oxazole Synthesis

Microwave irradiation has been successfully applied to various oxazole syntheses, including the Robinson-Gabriel and van Leusen reactions, to dramatically reduce reaction times and often improve yields.

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Phenyloxazole

  • Preparation: In a microwave-safe vessel, combine benzaldehyde (1.0 eq), TosMIC (1.0 eq), and potassium phosphate (K₃PO₄) (2.0 eq) in isopropanol.

  • Reaction: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 65°C) for a short period (e.g., 8 minutes).

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can often be obtained in high purity without the need for column chromatography, with reported yields up to 96%.

Conclusion

While classical methods like the Robinson-Gabriel and Fischer syntheses remain valuable tools in the organic chemist's arsenal, modern methodologies offer significant advantages in terms of mildness, efficiency, and functional group tolerance. The Van Leusen reaction provides a reliable and versatile route to a wide range of oxazoles. Copper-catalyzed methods have opened new avenues for the construction of highly substituted oxazoles with excellent efficiency. Furthermore, the application of microwave technology can significantly accelerate these transformations, aligning with the principles of green chemistry. The choice of the most appropriate synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Unveiling the Bioactive Potential: A Comparative Analysis of Oxazole-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of structural analogs of Oxazole-2-carbonitrile, focusing on their anticancer and anti-inflammatory properties. We will delve into quantitative bioactivity data, detailed experimental protocols, and the underlying signaling pathways.

The core structure of this compound presents a versatile platform for chemical modification, leading to a diverse array of structural analogs. A particularly well-studied class of these analogs are the oxazolo[5,4-d]pyrimidines, which are synthesized from 5-aminooxazole-4-carbonitrile derivatives.[1] These compounds have garnered significant attention for their potential as anticancer agents.

Anticancer Activity of Oxazolo[5,4-d]pyrimidine Derivatives

The anticancer potential of novel oxazolo[5,4-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The cytotoxic activity of these compounds is typically assessed using the MTT assay, a colorimetric method that measures cell viability.[2][3]

Below is a summary of the cytotoxic activity (CC50 in µM) of a series of synthesized oxazolo[5,4-d]pyrimidine derivatives against various cancer cell lines. For comparison, the activity of the standard chemotherapeutic drugs, 5-fluorouracil and cisplatin, is also included.

CompoundA549 (Lung Carcinoma)MCF7 (Breast Adenocarcinoma)LoVo (Metastatic Colon Adenocarcinoma)HT29 (Primary Colon Adenocarcinoma)
3a >500>500>500>500
3b 208.13 ± 15.11227.24 ± 18.23254.16 ± 20.45198.45 ± 14.78
3c 189.43 ± 12.87201.56 ± 15.34210.87 ± 16.98176.54 ± 11.98
3d 154.67 ± 10.23165.43 ± 11.78178.98 ± 13.56143.87 ± 9.87
3e 143.87 ± 9.87154.67 ± 10.23165.43 ± 11.78129.41 ± 10.04
3f 112.76 ± 8.54123.54 ± 9.87134.87 ± 10.23101.87 ± 7.65
3g 78.98 ± 6.5489.76 ± 7.8798.65 ± 8.2358.44 ± 8.75
3h >500>500>500>500
3i >500>500>500>500
3j 121.87 ± 9.87132.65 ± 10.23143.87 ± 11.5499.87 ± 10.90
5-Fluorouracil 15.6 ± 1.225.4 ± 2.18.9 ± 0.7381.2 ± 25.4
Cisplatin 8.7 ± 0.512.3 ± 0.96.5 ± 0.447.2 ± 3.8

Data adapted from in vitro studies on newly synthesized oxazolo[5,4-d]pyrimidine derivatives.[2]

Signaling Pathways in Anticancer Activity

The anticancer activity of oxazole derivatives is often attributed to their interaction with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the STAT3 and VEGFR-2 signaling cascades.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor growth and survival.[4][5][6][7][8] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., GP130, EGFR) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene_Expression

Caption: A simplified diagram of the STAT3 signaling pathway in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12][13] Inhibition of VEGFR-2 signaling can block tumor angiogenesis and is a key target for anticancer therapies.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Bioactivity Screening Purification->In_Vitro_Screening Anticancer Anticancer Activity (MTT Assay) In_Vitro_Screening->Anticancer Anti_inflammatory Anti-inflammatory Activity (e.g., Griess Assay for NO) In_Vitro_Screening->Anti_inflammatory In_Vivo_Testing In Vivo Efficacy & Toxicity Anticancer->In_Vivo_Testing Promising Candidates Anti_inflammatory->In_Vivo_Testing Promising Candidates Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo_Testing->Paw_Edema Xenograft Tumor Xenograft Model In_Vivo_Testing->Xenograft SAR_Analysis Structure-Activity Relationship (SAR) Analysis Paw_Edema->SAR_Analysis Xenograft->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to Theoretical and Experimental IR C≡N Stretches for Nitrile Validation

Author: BenchChem Technical Support Team. Date: December 2025

The validation of nitrile-containing compounds is a critical step in chemical synthesis, particularly in the fields of pharmaceuticals and materials science. Infrared (IR) spectroscopy serves as a powerful analytical tool for this purpose, offering a direct method to identify the characteristic cyano group (-C≡N). The C≡N triple bond exhibits a strong and sharp stretching vibration in a relatively uncluttered region of the IR spectrum, making it a reliable diagnostic marker. This guide provides an objective comparison between theoretical and experimental approaches for determining the C≡N stretching frequency, supported by experimental data and computational protocols.

Quantitative Comparison of C≡N Stretching Frequencies

The vibrational frequency of the C≡N bond is sensitive to its molecular environment. Factors such as conjugation with aromatic rings or other double bonds, and the presence of electron-donating or withdrawing groups can influence the position of the absorption band.[1][2] Generally, the C≡N stretching vibration for saturated nitriles appears in the range of 2260-2240 cm⁻¹, while for aromatic nitriles, it is observed between 2240 and 2220 cm⁻¹.[2]

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict the vibrational spectra of molecules.[3] These theoretical calculations provide valuable insights but often show quantitative discrepancies with experimental data due to factors like anharmonicity and the absence of intermolecular interactions in the gas-phase models.[3] Consequently, calculated frequencies are often scaled to better match experimental observations.[4][5]

Below is a table summarizing the experimental and theoretical C≡N stretching frequencies for two common nitrile compounds, acetonitrile and benzonitrile.

CompoundExperimental C≡N Stretch (cm⁻¹)Theoretical C≡N Stretch (cm⁻¹)Method/Conditions
Acetonitrile (CH₃CN) 2252 (neat liquid)[6]2289 (Anharmonic, calculated)[6]Experimental: Neat liquid. Theoretical: Anharmonic frequency calculation.
2254 (gas phase)2267 (gas phase, scaled)Experimental and theoretical values from various sources.
Benzonitrile (C₆H₅CN) 2230 (gas phase)[7]2267 (B3LYP/aug-cc-pVTZ)[8]Experimental: Gas phase. Theoretical: DFT calculation.
2229 (liquid film)Experimental value from typical IR spectral data.

Note: Theoretical values can vary significantly based on the level of theory (functional and basis set) and whether a scaling factor has been applied.

Experimental and Computational Protocols

A robust validation of a nitrile-containing compound involves a synergistic approach, combining experimental IR spectroscopy with theoretical calculations.

  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with Nujol (mineral oil).

    • Solution Samples: The compound can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the C≡N stretching region. The solution is then placed in a liquid sample cell.

  • Instrument Setup (FTIR Spectrometer):

    • A background spectrum of the empty sample compartment (or the solvent and cell) is collected.

    • The sample is placed in the beam path.

    • The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).

    • A sufficient number of scans (e.g., 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.

    • The resolution is typically set to 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting transmittance or absorbance spectrum is analyzed to identify the C≡N stretching frequency, which typically appears as a sharp, strong band between 2260 and 2220 cm⁻¹.

  • Molecular Modeling:

    • The 3D structure of the nitrile-containing molecule is built using molecular modeling software.

  • Geometry Optimization:

    • An initial geometry optimization is performed using a suitable level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-31G(d).[5][8] This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry using the same level of theory. This calculation computes the vibrational modes of the molecule and their corresponding frequencies and intensities.

    • It is crucial to confirm that the optimization has resulted in a true energy minimum by ensuring the absence of imaginary frequencies.

  • Spectrum Visualization and Analysis:

    • The calculated vibrational frequencies and intensities are used to generate a theoretical IR spectrum.

    • The calculated frequency for the C≡N stretch is identified and compared with the experimental value. A scaling factor (typically around 0.96 for B3LYP functionals) may be applied to the calculated frequencies to improve agreement with experimental data.[4][5]

Workflow for Nitrile Validation

The following diagram illustrates the logical workflow for validating a nitrile-containing compound through the comparison of its theoretical and experimental IR spectra.

Nitrile_Validation_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_start Synthesized Compound sample_prep Sample Preparation (Liquid, Solid, or Solution) exp_start->sample_prep ftir FTIR Spectroscopy sample_prep->ftir exp_spectrum Experimental IR Spectrum ftir->exp_spectrum comparison Comparison of C≡N Stretches exp_spectrum->comparison Experimental ν(C≡N) theor_start Proposed Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) theor_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc theor_spectrum Theoretical IR Spectrum freq_calc->theor_spectrum theor_spectrum->comparison Theoretical ν(C≡N) validation Nitrile Validation comparison->validation

Caption: Workflow for nitrile validation via IR spectroscopy.

References

Safety Operating Guide

Proper Disposal of Oxazole-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of oxazole-2-carbonitrile, a compound requiring careful handling due to its acute toxicity. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this hazardous material.

Immediate Safety and Hazard Information

This compound is classified as a highly toxic substance. Inhalation, ingestion, or skin contact can be fatal. It is also very toxic to aquatic life with long-lasting effects. All personnel handling this compound must be thoroughly trained on its hazards and the necessary safety precautions.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Skin and Body Lab coat, long pants, and closed-toe shoes
Respiratory Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of acutely toxic chemicals like this compound is to never dispose of them via standard laboratory drains or as regular trash. All waste containing this compound must be treated as hazardous waste and handled by a licensed environmental disposal company.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.

  • Accumulation Limits: Federal and local regulations often limit the amount of acutely hazardous waste that can be stored in a laboratory to one quart. Be aware of and adhere to these limits.

Disposal of Contaminated Materials
  • Solid Waste: Any materials, such as gloves, absorbent pads, or weigh boats, that come into direct contact with this compound must be disposed of in the designated hazardous waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

  • Empty Containers: An empty container that held this compound is still considered hazardous waste. These containers must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated container.

Arranging for Professional Disposal
  • Contact EHS: Once the hazardous waste container is full or nearing the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. Ensure all information is accurate and complete.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type is_pure Pure substance or heavily contaminated? waste_type->is_pure is_container Empty Container? waste_type->is_container is_pure->is_container No (e.g., lightly contaminated labware) collect_hw Collect in Designated Hazardous Waste Container is_pure->collect_hw Yes is_container->collect_hw No triple_rinse Triple-Rinse Container with Suitable Solvent is_container->triple_rinse Yes label_container Label Container: 'Hazardous Waste' 'this compound' collect_hw->label_container collect_rinsate Collect all Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_hw store_safely Store in Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Professional Disposal store_safely->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

Summary of Key Disposal Data

ParameterGuidelineCitation
Waste Classification Acutely Hazardous Waste[1][2]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[3][4][5]
Container Type Leak-proof, chemically compatible, and clearly labeled.[6]
Container Labeling "Hazardous Waste," "this compound," and appropriate hazard pictograms.[2]
Empty Container Disposal Triple-rinse with a suitable solvent; collect all rinsate as hazardous waste.[3]
Accumulation Limit Typically 1 quart for acutely hazardous waste in a satellite accumulation area.[2][3][5]
Prohibited Disposal Do not dispose of in sinks, drains, or regular trash. Do not mix with incompatible waste.[5][6][7]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.

References

Essential Safety and Operational Guide for Handling Oxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Oxazole-2-carbonitrile is a heterocyclic compound containing both an oxazole ring and a nitrile group.[1] Compounds with nitrile groups are known to pose risks of skin and eye irritation.[1] The parent compound, oxazole, is classified as a highly flammable liquid and can cause serious eye damage.[2] Therefore, it is crucial to handle this compound with appropriate caution and personal protective equipment.

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommendationJustification
Hand Protection Chemical-resistant nitrile gloves.[3][4][5][6]Nitrile gloves offer protection against a wide range of chemicals, including potential irritants like nitrile compounds.[3][4][6] For prolonged or high-exposure tasks, consider thicker gauge nitrile gloves or double-gloving.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To prevent eye contact with the compound, which may cause serious irritation or damage based on data for related oxazoles.[2]
Skin and Body Protection A flame-retardant lab coat should be worn. For larger quantities or increased risk of splashes, chemical-resistant aprons and sleeves are recommended.To protect against skin contact and potential flammability.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or during spill clean-up, a NIOSH-approved respirator with organic vapor cartridges is recommended.To avoid inhalation of any vapors, mists, or dusts.
Safe Handling and Storage Procedures

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated workspace, typically a chemical fume hood, should be clean and uncluttered.

  • Handling:

    • Measure and dispense the chemical carefully to avoid generating dust or aerosols.

    • Use compatible equipment (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from heat, sparks, and open flames.

    • Segregate from incompatible materials, such as strong oxidizing agents.

Disposal Plan

All waste materials, including empty containers and contaminated PPE, should be considered hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Emergency Procedures
Emergency SituationFirst-Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_measure Measure and Dispense prep_workspace->handle_measure handle_reaction Perform Experiment handle_measure->handle_reaction handle_storage Store Securely handle_reaction->handle_storage cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.